4'-(Chloroacetyl)acetanilide
Description
4' -(chloroacetyl)acetanilide appears as odorless yellow-orange solid or brown powder. (NTP, 1992)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMDOCYDNRLESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020294 | |
| Record name | 4'-(Chloroacetyl)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4'-(chloroacetyl)acetanilide appears as odorless yellow-orange solid or brown powder. (NTP, 1992), Yellow-orange or brown odorless solid; [CAMEO] Beige powder; [Aldrich MSDS] | |
| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4'-Chloroacetyl(acetanilide) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3391 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
230 °F (NTP, 1992), 110 °C | |
| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4'-Chloroacetyl(acetanilide) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3391 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.348 (NTP, 1992) - Denser than water; will sink | |
| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
less than 0.011 mmHg at 68 °F (NTP, 1992) | |
| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
140-49-8 | |
| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-[4-(2-Chloroacetyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloroacetyl(acetanilide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 140-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-[4-(2-chloroacetyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4'-(Chloroacetyl)acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(chloroacetyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(CHLOROACETYL)ACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87IAK033NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-CHLOROACETYL(ACETANILIDE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
410.7 to 414.3 °F (NTP, 1992) | |
| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19975 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to N-[4-(2-chloroacetyl)phenyl]acetamide
This guide provides a comprehensive technical overview of N-[4-(2-chloroacetyl)phenyl]acetamide, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core chemical properties, provide a detailed, field-proven synthesis protocol, and explore its significant applications as a versatile building block in the pharmaceutical industry.
Compound Identification and Core Chemical Properties
N-[4-(2-chloroacetyl)phenyl]acetamide, commonly referred to as 4'-(chloroacetyl)acetanilide, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates a reactive α-chloroketone group and a pharmacologically relevant acetanilide moiety. This unique combination makes it a valuable precursor for constructing more complex molecular architectures.
IUPAC Nomenclature and Common Synonyms
-
IUPAC Name : N-[4-(2-chloroacetyl)phenyl]acetamide[1]
-
Common Synonyms : this compound, p-Acetamidophenacyl chloride, 1-Acetamido-4-chloroacetylbenzene, 4-Acetylaminophenacyl chloride[1][2]
-
CAS Number : 140-49-8
Physicochemical and Spectroscopic Data
The fundamental properties of N-[4-(2-chloroacetyl)phenyl]acetamide are summarized below. This data is critical for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |
| Molecular Weight | 211.64 g/mol | [3] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 216-219 °C | [3] |
| Boiling Point | ~303 °C (rough estimate) | [1] |
| Solubility | Insoluble in water | |
| Density | ~1.24 g/cm³ (rough estimate) | [1] |
Predicted Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz) : Expected signals would include a singlet for the acetamido methyl protons (~2.1 ppm), a prominent singlet for the α-keto methylene protons (-C(=O)CH₂Cl) at approximately 4.9 ppm, two sets of doublets for the para-substituted aromatic protons (likely between 7.6-8.0 ppm), and a singlet for the amide N-H proton (>10 ppm).
-
¹³C NMR (DMSO-d₆, 100 MHz) : Key signals are predicted for the methyl carbon (~24 ppm), the methylene carbon (~46 ppm), aromatic carbons (118-142 ppm), the amide carbonyl (~169 ppm), and the ketone carbonyl (~195 ppm).
-
FTIR (KBr, cm⁻¹) : Characteristic absorption bands are expected for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), a sharp ketone C=O stretch (~1690 cm⁻¹), a strong amide I band (C=O stretch) near 1670 cm⁻¹, an amide II band (N-H bend) around 1540 cm⁻¹, and a C-Cl stretch in the fingerprint region (~750 cm⁻¹).
Synthesis via Electrophilic Aromatic Substitution
The most logical and efficient synthesis of N-[4-(2-chloroacetyl)phenyl]acetamide is achieved through the Friedel-Crafts acylation of acetanilide. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.
Synthetic Strategy and Mechanistic Rationale
The acetamido group (-NHCOCH₃) of the acetanilide starting material is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution. Due to the significant steric hindrance at the ortho positions from the bulky acetamido group, the incoming electrophile (the chloroacetyl group) is predominantly directed to the para position. This regioselectivity is a key advantage, leading to a high yield of the desired 4'-substituted product with minimal need for complex purification to remove isomers.
The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). However, for activated rings like acetanilide, less harsh conditions can be employed. The protocol detailed below is adapted from highly successful and analogous procedures for the acylation of substituted anilines, such as the synthesis of the lidocaine precursor, α-chloro-2,6-dimethylacetanilide.[6][7][8]
Visualization of the Synthetic Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts acylation of acetanilide.
Caption: Mechanism of Friedel-Crafts Acylation for Synthesizing the Target Compound.
Detailed Experimental Protocol
This robust protocol is designed for high yield and purity, based on established methods for acylating activated aniline derivatives.[6][8]
Materials:
-
Acetanilide (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Glacial Acetic Acid
-
Sodium Acetate Trihydrate
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g of acetanilide (1.0 eq) in 50 mL of glacial acetic acid. Stir until a clear solution is formed.
-
Causality: Glacial acetic acid serves as a polar, aprotic solvent that readily dissolves the acetanilide and is compatible with the acylating agent.
-
-
Addition of Acylating Agent: In a fume hood, carefully add 9.2 g (6.5 mL, 1.1 eq) of chloroacetyl chloride dropwise to the stirring solution. An exothermic reaction may be observed.
-
Reaction Completion: Gently heat the reaction mixture to 40-50 °C on a hot plate and maintain this temperature for 15-20 minutes with continuous stirring to ensure the reaction goes to completion.
-
Product Precipitation (Workup): Remove the flask from the heat. In a separate beaker, prepare a solution by dissolving ~15 g of sodium acetate trihydrate in 200 mL of cold deionized water. Slowly pour the warm reaction mixture into the cold sodium acetate solution with vigorous stirring.
-
Causality: Pouring the mixture into water precipitates the non-polar organic product. The sodium acetate acts as a base to neutralize the HCl byproduct and any remaining acetic acid, preventing the protonation of any unreacted aniline derivatives which would increase their water solubility and lower the yield.[6]
-
-
Isolation: Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with copious amounts of cold deionized water to remove residual acetic acid and salts. Press the solid as dry as possible. The product can be further dried in a desiccator or a vacuum oven at low heat. The expected yield should be high, typically >80%.
Applications in Drug Development and Chemical Synthesis
The true value of N-[4-(2-chloroacetyl)phenyl]acetamide lies in the reactivity of its α-chloroacetyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of various functional groups, serving as a critical step in the synthesis of numerous pharmaceutical agents.
Key Intermediate in Lidocaine Synthesis Analogs
While the synthesis of the anesthetic Lidocaine itself starts from 2,6-dimethylaniline, N-[4-(2-chloroacetyl)phenyl]acetamide is a direct structural analog and its reaction chemistry is identical. It serves as an archetypal intermediate for a class of amide-type local anesthetics. The final step in the synthesis of Lidocaine involves the reaction of its chloroacetylated precursor with diethylamine.
The workflow below illustrates this crucial transformation, which is directly applicable to N-[4-(2-chloroacetyl)phenyl]acetamide for creating novel Lidocaine analogs.
Caption: Synthetic workflow from an acetanilide derivative to a Lidocaine analog.
Precursor for Mucolytic Agents like Ambroxol
The principles of using halogenated anilide intermediates extend to other classes of drugs. The widely used mucolytic agent Ambroxol, which helps clear mucus in respiratory diseases, is synthesized from a dibrominated aniline derivative.[9][10][11] The key synthetic strategies often involve reactions analogous to those used for N-[4-(2-chloroacetyl)phenyl]acetamide, showcasing the broad utility of this class of compounds as versatile pharmaceutical intermediates.
Safety and Handling
As a reactive chemical intermediate, N-[4-(2-chloroacetyl)phenyl]acetamide must be handled with appropriate care.
-
Hazard Identification : The compound is classified as an irritant. It is harmful if swallowed and causes skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves to prevent skin and eye contact.
-
Handling : Avoid generating dust. Use appropriate tools to handle the solid. Keep away from strong oxidizing agents.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
N-[4-(2-chloroacetyl)phenyl]acetamide is a high-value intermediate whose utility is rooted in its straightforward, high-yield synthesis and the versatile reactivity of its α-chloroacetyl functional group. For drug development professionals and synthetic chemists, it represents a reliable and regioselective platform for accessing a wide range of more complex molecules, most notably demonstrated by its role as a key precursor archetype for amide-class anesthetics and other pharmaceuticals. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in modern organic and medicinal chemistry.
References
- 1. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]
- 2. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]
- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 4. 4'-CHLOROACETANILIDE(539-03-7) 1H NMR spectrum [chemicalbook.com]
- 5. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Synthesis for Ambroxol Hydrochloride | Semantic Scholar [semanticscholar.org]
- 10. Preparation method of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 4'-(Chloroacetyl)acetanilide
An In-depth Technical Guide to the Synthesis of 4'-(Chloroacetyl)acetanilide from Aniline
This compound is a pivotal intermediate in the synthesis of numerous organic compounds, particularly in the pharmaceutical and dye industries.[1] Structurally, it is an α-chloroketone derivative of acetanilide, featuring a reactive chloroacetyl group at the para position of the benzene ring.[2] This reactive handle makes it a versatile building block for constructing more complex molecular architectures. Its applications range from being a precursor for various dyes to an essential intermediate in the synthesis of pharmacologically active agents.[1]
The synthesis from aniline is a classic two-step process that demonstrates fundamental principles of organic chemistry: protection of a functional group followed by electrophilic aromatic substitution. This guide provides a comprehensive overview of this synthesis, detailing the underlying mechanisms, offering field-proven experimental protocols, and emphasizing the critical safety considerations required for handling the involved reagents.
Overall Synthetic Workflow
The transformation of aniline into this compound is efficiently achieved in two distinct stages. First, the highly reactive amino group of aniline is protected via acetylation to form acetanilide. This step moderates the reactivity of the aromatic ring and directs the subsequent substitution. The second stage involves a Friedel-Crafts acylation of acetanilide using chloroacetyl chloride to introduce the chloroacetyl group, primarily at the para position.
Caption: High-level workflow for the two-step synthesis of this compound from aniline.
Part 1: Acetylation of Aniline to Acetanilide
Principle and Rationale
The direct Friedel-Crafts acylation of aniline is impractical. The free amino (-NH₂) group is a Lewis base that would react with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex that inhibits the desired electrophilic substitution. Furthermore, the amino group is highly susceptible to oxidation, which can lead to undesired side products.[3]
To circumvent these issues, the amino group is first "protected" by converting it into an acetamido group (-NHCOCH₃). This is achieved through acetylation, a nucleophilic acyl substitution reaction.[4] The resulting acetamido group is still an activating, ortho-, para-director, but its activating effect is significantly moderated compared to the amino group. This moderation prevents polysubstitution and, due to steric hindrance, favors the formation of the para-substituted product in the subsequent acylation step.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acetylation of aniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a stable acetate ion as the leaving group and yielding the N-phenylacetamide (acetanilide) product.[5][6]
Caption: Mechanism of aniline acetylation via nucleophilic acyl substitution.
Experimental Protocol
This protocol describes a common and reliable laboratory method for the synthesis of acetanilide.
Reagents and Equipment:
-
Aniline (10 mL)
-
Acetic anhydride (12 mL)
-
Glacial acetic acid (10 mL)
-
Zinc dust (pinch)
-
500 mL Beaker with ice-cold water
-
250 mL Round bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filtration apparatus
Procedure:
-
To a 250 mL round bottom flask, add 10 mL of aniline, 20 mL of a 1:1 mixture of acetic anhydride and glacial acetic acid, and a small pinch of zinc dust. The zinc dust is added to prevent the oxidation of aniline during the reaction.[3]
-
Assemble a reflux condenser on the flask.
-
Gently heat the mixture to reflux using a heating mantle or oil bath for approximately 15-20 minutes.[3]
-
While the reaction is proceeding, prepare a 500 mL beaker containing about 200 mL of ice-cold water.
-
After the reflux period, carefully pour the hot reaction mixture in a thin stream into the beaker of ice-cold water while stirring vigorously. The acetanilide will precipitate as a white solid.[5]
-
Continue stirring to ensure any excess acetic anhydride is hydrolyzed to acetic acid.
-
Collect the crude acetanilide precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with cold water to remove impurities.
-
Purify the crude product by recrystallization. Transfer the solid to a beaker, add a minimum amount of hot water to dissolve it, and if the solution is colored, add a small amount of activated carbon. Filter the hot solution and allow it to cool slowly. White, shiny crystals of pure acetanilide will form.[3]
-
Collect the purified crystals by filtration, wash with a small amount of cold water, and allow them to air dry.
Data Presentation: Reactant and Product Properties
| Property | Aniline | Acetanilide |
| Formula | C₆H₅NH₂ | C₈H₉NO |
| Molar Mass | 93.13 g/mol | 135.17 g/mol [7] |
| Appearance | Oily, colorless to yellow liquid | White, flaky solid[7] |
| Melting Point | -6 °C | 114.3 °C[6][7] |
| Boiling Point | 184 °C | 304 °C |
| Solubility | Slightly soluble in water | Slightly soluble in cold water, more soluble in hot water and organic solvents.[6][7] |
Part 2: Friedel-Crafts Acylation of Acetanilide
Principle and Rationale
The second step is a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[8] This reaction introduces the chloroacetyl group onto the acetanilide ring. Chloroacetyl chloride serves as the acylating agent, and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as the catalyst.
The Lewis acid catalyst polarizes the C-Cl bond of chloroacetyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of acetanilide. As the acetamido group is a para-director, the substitution occurs predominantly at the para position, yielding this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
The mechanism involves three key stages:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride, leading to the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electron system of the acetanilide ring attacks the electrophilic acylium ion. This attack, directed by the para-directing acetamido group, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization: A base (such as the AlCl₄⁻ complex) removes the proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Key stages in the Friedel-Crafts acylation of acetanilide.
Experimental Protocol
Reagents and Equipment:
-
Acetanilide
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or nitrobenzene (solvent)
-
Ice bath
-
Three-neck round bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer
-
Hydrochloric acid (dilute)
-
Apparatus for extraction and recrystallization
Procedure:
-
Set up a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.
-
In the flask, place the previously synthesized acetanilide and the solvent (e.g., carbon disulfide). Cool the flask in an ice bath.
-
While stirring, slowly and portion-wise add anhydrous aluminum chloride. An excess of AlCl₃ is often required as it can complex with the carbonyl oxygen of the acetanilide.
-
Once the AlCl₃ has been added, add chloroacetyl chloride dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the low temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently heat to reflux for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture back down in an ice bath. Very carefully and slowly, pour the mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
If a solid product precipitates, filter it. If the product separates as an oil, perform a solvent extraction using a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer (or the dissolved solid) with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.
Data Presentation: Intermediate and Product Properties
| Property | Acetanilide | This compound |
| Formula | C₈H₉NO | C₁₀H₁₀ClNO₂[1] |
| Molar Mass | 135.17 g/mol | 211.64 g/mol |
| Appearance | White, flaky solid | Yellow-orange solid or brown powder[1][2] |
| Melting Point | 114.3 °C | 216-219 °C[2] |
| Solubility | Slightly soluble in cold water | Insoluble in water[2] |
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory due to the hazardous nature of the chemicals involved.
-
Aniline: Toxic upon ingestion, inhalation, and skin contact. It can cause methemoglobinemia. Handle only in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.
-
Acetic Anhydride: Corrosive and a lachrymator (causes tearing). It reacts with water, releasing heat. Avoid contact with skin and eyes, and handle in a fume hood.[9]
-
Chloroacetyl Chloride: Extremely corrosive, toxic, and a potent lachrymator. It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[10][11] This reagent must be handled with extreme care in a chemical fume hood, using compatible chemical-resistant gloves, safety goggles, and a face shield.[10][12][13] Ensure all glassware is perfectly dry.
-
Aluminum Chloride (Anhydrous): Reacts violently and exothermically with water. It should be handled in a dry environment and added slowly to the reaction mixture.
-
General Precautions: Always wear appropriate PPE. Ensure safety showers and eyewash stations are readily accessible.[10] All manipulations should be performed within a certified chemical fume hood.
Conclusion
The synthesis of this compound from aniline is a robust and instructive two-step process that highlights key principles of modern organic synthesis. The initial acetylation effectively protects the amine and directs the subsequent electrophilic substitution. The concluding Friedel-Crafts acylation then efficiently installs the versatile chloroacetyl functional group. When executed with a thorough understanding of the underlying mechanisms and strict adherence to safety protocols, this synthesis provides reliable access to a valuable chemical intermediate essential for research and development in the pharmaceutical and chemical industries.
References
- 1. 4'-Chloroacetyl(acetanilide) - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 4'-(Chloroacetyl)-acetanilide | 140-49-8 [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 6. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. fishersci.com [fishersci.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chemtrack.org [chemtrack.org]
- 13. lobachemie.com [lobachemie.com]
A Guide to the Spectroscopic Characterization of 4'-(chloroacetyl)acetanilide
Introduction
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of intermediates is paramount to ensuring the integrity and success of a synthetic route. 4'-(chloroacetyl)acetanilide, also known as N-[4-(chloroacetyl)phenyl]acetamide, is a key building block, valued for its bifunctional nature. It incorporates a reactive α-chloro ketone, which is a potent electrophile for alkylating various nucleophiles, and a stable acetanilide moiety. This dual functionality makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and potential pharmaceutical agents[1].
This technical guide provides an in-depth analysis of the essential spectroscopic data required to characterize this compound. As direct, fully assigned experimental spectra are not consistently available in peer-reviewed literature, this document serves as a reference standard by presenting a detailed, expert-driven prediction and interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations described herein are grounded in fundamental spectroscopic principles and serve as a self-validating system for researchers to confirm the identity and purity of their synthesized material.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the following systematic numbering is applied to the structure of this compound. This convention will be used consistently throughout the guide.
Caption: Numbered structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles
¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align in an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is recorded. This resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of each proton, providing invaluable information about its connectivity and chemical nature.
Experimental Protocol: Sample Preparation and Acquisition
The quality of NMR data is directly dependent on proper sample preparation. The following protocol ensures high-resolution spectra.
Workflow: NMR Sample Preparation
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[2][3]
-
Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring signals of interest.[4]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette to prevent interference with the magnetic field homogeneity.[5]
-
Acquisition: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field is "shimmed" to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks. Finally, the ¹H NMR spectrum is acquired.[4]
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show five distinct signals.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.
-
δ ≈ 7.95 ppm (d, 2H): The two protons ortho to the electron-withdrawing chloroacetyl group (H-3, H-5) are deshielded and will appear as a doublet further downfield.
-
δ ≈ 7.60 ppm (d, 2H): The two protons ortho to the electron-donating acetamido group (H-2, H-6) are more shielded and will appear as a doublet upfield relative to their counterparts.
-
-
Methylene Protons (H-13):
-
δ ≈ 4.70 ppm (s, 2H): The two protons of the methylene group (C-13) are adjacent to two strong electron-withdrawing groups: the carbonyl and the chlorine atom. This significant deshielding effect shifts the signal far downfield. As there are no adjacent protons, the signal will appear as a sharp singlet.
-
-
Amide Proton (H-7):
-
δ ≈ 8.20 ppm (s, 1H, broad): The amide proton signal is typically a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable and is sensitive to concentration and solvent.
-
-
Methyl Protons (H-10):
-
δ ≈ 2.20 ppm (s, 3H): The three protons of the acetyl methyl group (C-10) are in a relatively shielded environment and will appear as a singlet upfield.
-
Data Summary: Predicted ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s (broad) | 1H | NH -7 |
| ~7.95 | d | 2H | Ar-H (3, 5) |
| ~7.60 | d | 2H | Ar-H (2, 6) |
| ~4.70 | s | 2H | H ₂-13 |
| ~2.20 | s | 3H | H ₃-10 |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While the ¹³C isotope has a low natural abundance (~1.1%), modern NMR techniques (e.g., proton decoupling) allow for the routine acquisition of high-quality spectra. Each chemically unique carbon atom in a molecule gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment, hybridization, and proximity to electronegative atoms.
Experimental Protocol
The sample preparation protocol is identical to that for ¹H NMR. However, due to the lower sensitivity of the ¹³C nucleus, a higher sample concentration (e.g., 20-50 mg) or a longer acquisition time is typically required to achieve a good signal-to-noise ratio.[4][6]
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals corresponding to the eight unique carbon atoms.
-
Carbonyl Carbons (C-8, C-11): Carbonyl carbons are highly deshielded and appear far downfield.
-
δ ≈ 196.0 ppm (C-11): The ketonic carbonyl carbon is typically found in this region.
-
δ ≈ 168.5 ppm (C-8): The amide carbonyl carbon is slightly more shielded than the ketone and appears further upfield.
-
-
Aromatic Carbons (C-1, C-2, C-3, C-4, C-5, C-6):
-
δ ≈ 142.0 ppm (C-4): The carbon atom bearing the chloroacetyl group is a quaternary carbon and will be deshielded.
-
δ ≈ 132.0 ppm (C-1): The carbon atom bearing the acetamido group is also quaternary and shifted downfield.
-
δ ≈ 130.0 ppm (C-3, C-5): The carbons ortho to the chloroacetyl group are deshielded.
-
δ ≈ 119.5 ppm (C-2, C-6): The carbons ortho to the acetamido group are more shielded.
-
-
Aliphatic Carbons (C-13, C-10):
-
δ ≈ 45.0 ppm (C-13): The methylene carbon attached to the chlorine atom is significantly deshielded.
-
δ ≈ 24.5 ppm (C-10): The methyl carbon of the acetyl group is the most shielded carbon and appears furthest upfield.
-
Data Summary: Predicted ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~196.0 | C -11 |
| ~168.5 | C -8 |
| ~142.0 | C -4 |
| ~132.0 | C -1 |
| ~130.0 | C -3, 5 |
| ~119.5 | C -2, 6 |
| ~45.0 | C -13 |
| ~24.5 | C -10 |
Infrared (IR) Spectroscopy
Theoretical Principles
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis is most commonly performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal to no sample preparation.[7]
-
Background Scan: Record a background spectrum of the clean ATR crystal surface. This is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond or zinc selenide).[8]
-
Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for generating a strong signal.
-
Collect Spectrum: Acquire the sample spectrum. The resulting spectrum is a plot of infrared intensity versus wavenumber.
Predicted IR Spectrum and Interpretation
The IR spectrum provides definitive evidence for the key functional groups present in this compound.
-
~3300 cm⁻¹ (N-H Stretch): A sharp to moderately broad peak characteristic of the stretching vibration of the secondary amide N-H bond.
-
~1695 cm⁻¹ (C=O Stretch, Ketone): A strong, sharp absorption band corresponding to the carbonyl stretch of the α-chloro ketone. The presence of the electronegative chlorine atom on the alpha carbon typically shifts this band to a higher wavenumber compared to a simple alkyl ketone.
-
~1670 cm⁻¹ (C=O Stretch, Amide I): A very strong, sharp absorption band characteristic of the amide carbonyl stretch. This is often the most intense peak in the spectrum.
-
~1590 cm⁻¹ & ~1530 cm⁻¹ (Aromatic C=C Stretch & N-H Bend): The spectrum will show multiple sharp peaks in this region. The peak around 1590 cm⁻¹ is due to aromatic carbon-carbon stretching. The strong band around 1530 cm⁻¹ is the "Amide II" band, which arises from a coupling of the N-H bending and C-N stretching vibrations.
-
~840 cm⁻¹ (Aromatic C-H Bend): A strong peak in this region is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.
-
~750 cm⁻¹ (C-Cl Stretch): A moderate to strong absorption corresponding to the stretching vibration of the carbon-chlorine bond.
Data Summary: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~1695 | Strong | C=O Stretch (Ketone) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1590 | Medium | C=C Stretch (Aromatic) |
| ~1530 | Strong | N-H Bend (Amide II) |
| ~840 | Strong | C-H Bend (para-substituted) |
| ~750 | Medium | C-Cl Stretch |
Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In its most common form for small organic molecules, Electron Ionization (EI), a high-energy electron beam bombards the sample, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by a mass analyzer, and a detector measures the abundance of each fragment. The resulting mass spectrum provides the molecular weight of the compound and structural information based on the observed fragmentation patterns.[9]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, GC-MS is an ideal method for analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10] The solution must be free of particulates.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by EI at 70 eV). The resulting ions are then separated by the mass analyzer and detected to generate the mass spectrum.[11]
Predicted Mass Spectrum and Interpretation
The mass spectrum of this compound (Molecular Weight: 211.64 g/mol ) will exhibit several key features.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 211 . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 213 with an intensity of approximately one-third that of the m/z 211 peak. The presence of this isotopic pattern is definitive proof of a single chlorine atom in the molecule.
-
Major Fragmentation Pathways:
-
Loss of Chlorine Radical (m/z 176): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl) to form a stable acylium ion at m/z 176.
-
Alpha Cleavage (m/z 162): Cleavage of the bond between the two carbonyl groups can lead to the formation of the N-(4-acetylphenyl) radical cation at m/z 162.
-
Formation of the Base Peak (m/z 169): A common fragmentation for acetanilides involves the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion. However, a more likely dominant fragmentation is the alpha-cleavage of the chloroacetyl side chain, losing the •CH₂Cl radical (49 Da) to form a very stable acylium ion at m/z 162 (C₈H₈NO⁺). An alternative fragmentation is the loss of the acetyl group radical (•COCH₃, 43 Da) to give a fragment at m/z 168. The most probable base peak would arise from the loss of the entire chloroacetyl group radical to form the acetanilide cation at m/z 134, or subsequent fragmentation. A key fragmentation is the loss of the CH₂Cl radical to form the ion at m/z 162. Another significant peak is often observed from the cleavage of the amide bond. The most prominent fragmentation is expected to be the alpha cleavage yielding the p-acetamido benzoyl cation.
-
Key Fragment (m/z 120): Loss of the chloroacetyl group (•COCH₂Cl, 77 Da) from the molecular ion would result in a fragment at m/z 134. A subsequent loss of CO would yield a fragment at m/z 106. A common fragmentation for acetanilides is the formation of the anilinium ion or related structures. A peak at m/z 120 can be attributed to the [CH₃CONHC₆H₄]⁺ fragment.
-
Acetyl Cation (m/z 43): A strong peak at m/z 43 corresponding to the [CH₃CO]⁺ acylium ion is highly characteristic of the acetyl group.
-
Primary Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Data Summary: Predicted Mass Spectrum
| m/z | Relative Intensity | Proposed Identity |
| 213 | Low | [M+2]⁺˙ Isotope Peak (with ³⁷Cl) |
| 211 | Medium | [M]⁺˙ Molecular Ion (with ³⁵Cl) |
| 176 | Medium | [M - •Cl]⁺ |
| 162 | High | [M - •CH₂Cl]⁺ |
| 120 | Medium | [CH₃CONHC₆H₄]⁺ |
| 43 | High (Base Peak) | [CH₃CO]⁺ |
Conclusion
The structural verification of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and substitution pattern. Infrared spectroscopy offers rapid and definitive confirmation of the critical amide and α-chloro ketone functional groups. Finally, mass spectrometry establishes the correct molecular weight and provides corroborating structural evidence through predictable isotopic patterns and fragmentation analysis. By cross-referencing the data from these orthogonal techniques with the predicted values outlined in this guide, researchers can ensure the identity and purity of this valuable synthetic intermediate, thereby upholding the principles of scientific integrity in their work.
References
- 1. Buy N-[4-(chloroacetyl)benzyl]acetamide (EVT-1636791) | 24095-56-5 [evitachem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. organomation.com [organomation.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. whitman.edu [whitman.edu]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Key Reactive Sites of 4'-(Chloroacetyl)acetanilide
A Whitepaper for Drug Development Professionals, Researchers, and Scientists
Abstract
4'-(Chloroacetyl)acetanilide, also known as p-acetamidophenacyl chloride, is a cornerstone intermediate in modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Its value stems from a molecular architecture that features two distinct and highly tunable reactive centers: the α-chloroacetyl group and the acetanilide core. This guide provides an in-depth analysis of these reactive sites, exploring the underlying mechanistic principles that govern their behavior. We will dissect the molecule's susceptibility to nucleophilic substitution at the α-carbon, electrophilic substitution on the aromatic ring, and hydrolysis of the amide linkage. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic diagrams, to empower researchers to strategically harness the synthetic potential of this versatile building block.
Introduction
The utility of a synthetic intermediate is defined by its reactivity and the predictability of its chemical transformations. This compound is exemplary in this regard, offering multiple pathways for molecular elaboration. It is a key precursor in the synthesis of a wide range of biologically active compounds, including analgesics, anti-inflammatory agents, and antimicrobials.[1][2][3] Its structure comprises a reactive α-halo ketone functionality appended to an acetanilide moiety, a classic platform for aromatic chemistry. Understanding the interplay and selective targeting of these sites is crucial for efficient and rational drug design and process development. This guide will illuminate the causality behind experimental choices for modifying this molecule, providing a framework for its strategic application.

Chapter 1: The α-Chloroacetyl Moiety: A Hub for Nucleophilic Substitution
The most prominent reactive site on the this compound molecule is the electrophilic carbon atom alpha to the carbonyl group. This site is primed for nucleophilic attack, making it the primary handle for introducing diverse functional groups.
Mechanistic Principles
The reactivity of the α-carbon is a direct consequence of two electronic effects. First, the powerful electron-withdrawing nature of the adjacent carbonyl group (C=O) induces a partial positive charge (δ+) on the α-carbon. Second, the chlorine atom is an excellent leaving group, capable of stabilizing a negative charge as it departs.
These features render the α-carbon highly susceptible to a bimolecular nucleophilic substitution (SN2) reaction.[4] Kinetic studies of reactions with various nucleophiles, such as benzylamines and pyridines, confirm that the reaction can proceed through a concerted SN2 pathway or, in some cases, a stepwise mechanism involving a tetrahedral intermediate, with the rate-limiting step being the expulsion of the chloride ion.[5][6]
Key Reactions and Synthetic Applications
The SN2 reactivity of the chloroacetyl group is a reliable method for forming new carbon-heteroatom bonds.
-
Amination: Reaction with primary and secondary amines yields α-amino ketones, which are valuable precursors for many biologically active molecules.[6]
-
Thiolation: Reaction with thiols or thiolates produces α-thio ketones, a common strategy in the synthesis of sulfur-containing heterocycles.
-
Alkoxylation: Reaction with alcohols or alkoxides can form α-alkoxy ketones.
-
Hydroxylation: Under basic hydrolysis conditions, the chloride can be displaced by a hydroxide ion to form an α-hydroxy ketone.[7]
Quantitative Data for Nucleophilic Substitution Reactions
The choice of nucleophile, solvent, and temperature significantly impacts reaction outcomes. The following table summarizes typical conditions for various nucleophiles.
| Nucleophile Class | Example Nucleophile | Solvent | Temperature (°C) | Expected Yield | Reference |
| Primary Amine | Benzylamine | DMSO | 55 | Good to Excellent | [6] |
| Heterocyclic Amine | Pyridine | DMSO | 95 | Good | [5] |
| Thiol | Thiophenol | DMF | Room Temp. | Excellent | General Knowledge |
| Hydroxide | Sodium Hydroxide | Water/Dioxane | 85 | Moderate to Good | [7] |
Experimental Protocol: Synthesis of N-[4-(2-Benzylaminoacetyl)phenyl]acetamide
This protocol details a representative amination reaction. The methodology is designed to be self-validating through clear reaction monitoring and purification steps.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.1 eq, excess to act as base)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: Dissolve this compound in a minimal amount of DMSO in a round-bottom flask equipped with a magnetic stir bar.
-
Nucleophile Addition: Add benzylamine dropwise to the stirred solution at room temperature. A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 55 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any hydrochloride salt formed) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to obtain the final product.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted derivatives from this compound.
Chapter 2: The Acetanilide Core: Aromatic and Amide Reactivity
Beyond the highly reactive chloroacetyl tail, the acetanilide core offers additional sites for chemical modification, primarily through electrophilic aromatic substitution and amide hydrolysis.
Electrophilic Aromatic Substitution (EAS)
The benzene ring of the acetanilide moiety can undergo electrophilic aromatic substitution, allowing for the introduction of substituents directly onto the ring.[8]
Directing Effects: The outcome of an EAS reaction is dictated by the electronic properties of the existing substituents.
-
Acetamido Group (-NHCOCH₃): This is an activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring via resonance, increasing the ring's nucleophilicity. This effect directs incoming electrophiles to the ortho and para positions.[9]
-
Chloroacetyl Group (-COCH₂Cl): This is a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density out of the ring by induction and resonance. It directs incoming electrophiles to the meta position.
In this compound, the powerful activating and ortho, para-directing effect of the acetamido group dominates. Since the para position is already substituted, EAS reactions will overwhelmingly occur at the positions ortho to the acetamido group (C2' and C6').
Common EAS Reactions:
-
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.[8]
-
Halogenation: Using reagents like Br₂ in acetic acid introduces a halogen (e.g., bromine) onto the ring.[10]
Mechanism: Ortho-Nitration
The mechanism for nitration involves three key steps: generation of the electrophile, nucleophilic attack by the aromatic ring, and deprotonation to restore aromaticity.[11]
Amide Bond Reactivity: Hydrolysis
The amide bond in the acetanilide group is notably stable but can be cleaved under forcing acidic or basic conditions.[12] This hydrolysis reaction breaks the amide C-N bond, yielding a primary aromatic amine and a carboxylic acid.
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄), the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic.[13][14] A water molecule then attacks this carbon, and following a series of proton transfers, the C-N bond is cleaved to release the amine.[13] For this compound, this reaction would yield 4-amino-α-chloroacetophenone. This can be a strategic step to unmask the amine functionality for further derivatization after other transformations have been performed on the molecule.
Chapter 3: Chemoselectivity: A Strategic Overview
The presence of multiple reactive sites necessitates a careful selection of reaction conditions to achieve the desired chemical transformation.
-
Targeting the α-Chloroacetyl Group: Nucleophilic substitution reactions are typically performed under mild, often slightly basic or neutral conditions at low to moderate temperatures. These conditions are gentle enough not to affect the highly stable amide bond or the aromatic ring.
-
Targeting the Aromatic Ring: Electrophilic aromatic substitution requires potent electrophiles and often strong acidic conditions. These harsh conditions can sometimes lead to competing amide hydrolysis, so reaction times and temperatures must be carefully controlled.
-
Targeting the Amide Bond: Amide hydrolysis requires forcing conditions, such as prolonged heating with concentrated acid or base, which will almost certainly affect the α-chloroacetyl group as well (e.g., via hydrolysis to an α-hydroxy group). Therefore, amide cleavage is typically planned as a specific deprotection step rather than a concurrent reaction.
Conclusion
This compound is a synthetically powerful molecule due to its dual-handle reactivity. The α-chloroacetyl group serves as an accessible site for SN2 reactions with a vast array of nucleophiles, providing a direct route to complex derivatives. Concurrently, the acetanilide core, governed by the activating ortho-directing acetamido group, allows for selective functionalization of the aromatic ring via electrophilic substitution. Finally, the potential for amide hydrolysis adds another layer of strategic flexibility. By understanding the distinct reactivity of each site and the principles of chemoselectivity, researchers and drug development professionals can effectively leverage this compound as a versatile platform for building the complex molecular architectures required for next-generation chemical and pharmaceutical innovation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [PDF] Nucleophilic substitution reactions of α-chloroacetanilides with pyridines in dimethyl sulfoxide | Semantic Scholar [semanticscholar.org]
- 6. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. community.wvu.edu [community.wvu.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 13. study.com [study.com]
- 14. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
potential hazards and safety precautions for 4'-(chloroacetyl)acetanilide
An In-Depth Technical Guide to the Safe Handling of 4'-(Chloroacetyl)acetanilide
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable intermediate in pharmaceutical and chemical synthesis. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound, grounded in its chemical properties and toxicological data. It further outlines comprehensive safety precautions, engineering controls, and detailed experimental protocols designed for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.
Chemical and Physical Identity
This compound is an α-chloroketone derivative of acetanilide.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Chemical Name | N-[4-(2-chloroacetyl)phenyl]acetamide | [1] |
| Synonyms | p-(Acetylamino)phenacyl chloride, 4-Acetylaminophenacyl chloride | [3] |
| CAS Number | 140-49-8 | [3] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [4] |
| Molecular Weight | 211.64 g/mol | [4] |
| Appearance | Yellow-orange or brown odorless solid/powder | [1][3] |
| Melting Point | 216-219 °C | [2] |
| Flash Point | 110 °C | [1] |
| Water Solubility | <0.1 g/100 mL at 19 °C | [1] |
Hazard Identification and Toxicological Profile
The primary hazards of this compound stem from its irritant properties and its physical form as a fine powder. The Globally Harmonized System (GHS) provides a clear classification of its dangers.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.[1]
Toxicological Data
Acute toxicity data, while not indicating extreme toxicity, underscores the need for careful handling to prevent ingestion.
| Route | Species | Value |
| Oral LD₅₀ | Rat | 2150 mg/kg |
| Oral LD₅₀ | Mouse | 1470 mg/kg |
Source: National Toxicology Program (NTP), 1992.[1]
Expert Insight: The α-chloro-N-arylacetamide structure is reactive. The chloroacetyl group is an alkylating agent, which likely contributes to its irritant effects on skin, eyes, and the respiratory tract. The fine powder form increases the risk of inhalation and widespread contamination if not handled properly.
Reactivity and Stability
-
Stability: The compound is stable under normal laboratory conditions.[5]
-
Incompatibilities: It is reactive with strong oxidizing agents.[5]
-
Hazardous Decomposition: When heated to decomposition, it can emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[2][5]
Risk Assessment and Safety Precautions
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control is to minimize airborne dust.
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated enclosure to keep airborne levels below exposure limits.[6]
-
Containment: For larger quantities, a glove box or other contained system should be considered.
Causality: The respiratory irritation (H335) is a direct consequence of inhaling the fine dust. A fume hood not only protects the user from inhaling the powder but also contains any spills, preventing wider contamination of the lab environment.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
-
Eye and Face Protection: Chemical safety goggles that conform to EU standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection: A lab coat and disposable nitrile gloves are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7] Contaminated gloves must be disposed of as chemical waste. For extensive handling, chemical-resistant clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to prevent inhalation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) must be used.[7]
Causality: The skin (H315) and eye (H319) irritation warnings are direct drivers for the stringent requirements for gloves and goggles. Direct contact can lead to localized inflammation and discomfort.
Detailed Experimental Protocol for Safe Handling
This protocol provides a step-by-step methodology for safely weighing and using this compound in a typical laboratory synthesis.
Preparation and Weighing
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of any unnecessary items. Ensure an eyewash station and safety shower are accessible.[6]
-
Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.
-
Material Transfer: Place the stock container of this compound, a tared weigh boat or beaker, and a spatula inside the fume hood.
-
Weighing: Slowly open the stock container inside the hood. Use the spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the side of the container.
-
Closure and Cleanup: Securely close the stock container. Use a damp cloth or a specialized laboratory wipe to gently clean the spatula and any minor dust particles from the work surface within the hood. Dispose of the wipe in a designated solid waste container.
Use in a Reaction
-
Solvent Addition: If dissolving the powder, add the solvent to the reaction vessel containing the weighed this compound inside the fume hood. Add the solvent slowly to avoid splashing.
-
Reaction Setup: Assemble the reaction apparatus (e.g., glassware for reflux or stirring) within the fume hood.
-
Monitoring: Monitor the reaction from outside the fume hood sash.
-
Work-up and Disposal: All subsequent work-up procedures and disposal of waste must be conducted in accordance with institutional and local regulations for chemical waste.[7] Contaminated labware should be decontaminated or disposed of appropriately.
Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[6] Remove all contaminated clothing while rinsing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent further spillage if it is safe to do so.
-
Cleanup (Small Spill): For a small spill within a fume hood, use appropriate tools to gently sweep up the solid material and place it in a labeled, sealed container for chemical waste disposal.[7] Avoid generating dust. Clean the area with a damp cloth.
-
Cleanup (Large Spill): For a large spill, evacuate the area and contact the institution's environmental health and safety (EHS) department or emergency response team.
Emergency Response Workflow
The following diagram illustrates the logical flow for responding to an accidental exposure.
Caption: Workflow for responding to accidental exposure to this compound.
Conclusion
This compound is a compound that can be used safely and effectively when its hazards are understood and respected. The causality is clear: its properties as a fine, irritant powder dictate the need for containment, careful handling to prevent dust formation, and appropriate PPE to prevent contact. By integrating the principles of engineering controls, diligent personal protection, and established safe handling protocols, researchers can minimize risks and ensure a safe laboratory environment. Adherence to these guidelines is not merely procedural; it is a fundamental aspect of responsible scientific practice.
References
- 1. echemi.com [echemi.com]
- 2. 4'-(Chloroacetyl)-acetanilide | 140-49-8 [chemicalbook.com]
- 3. 4'-Chloroacetyl(acetanilide) - Hazardous Agents | Haz-Map [haz-map.com]
- 4. scbt.com [scbt.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
A-Comprehensive-Technical-Guide-to-4'-(Chloroacetyl)acetanilide:-Synthesis-and-Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4'-(Chloroacetyl)acetanilide, a multifaceted chemical intermediate, holds a pivotal position in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive chloroacetyl group appended to an acetanilide framework, renders it an exceptionally valuable precursor for the construction of a diverse array of more complex molecules. This guide offers a granular exploration of the predominant synthetic methodologies for this compound, with a particular focus on the mechanistic intricacies of the Friedel-Crafts acylation of acetanilide. Furthermore, this document delineates its significant and varied applications, most notably its critical role as a linchpin intermediate in the synthesis of a range of pharmaceuticals, agrochemicals, and dyes.[1][2] This comprehensive overview is designed to furnish researchers and professionals in the fields of drug development and chemical synthesis with a thorough and actionable understanding of this important compound.
The Synthesis of this compound: A Mechanistic Perspective
The most prevalent and industrially significant route to this compound is the Friedel-Crafts acylation of acetanilide. This classic electrophilic aromatic substitution reaction provides an efficient means to introduce the chloroacetyl moiety onto the aromatic ring of acetanilide.
The Friedel-Crafts Acylation Pathway
The reaction is typically effected by treating acetanilide with chloroacetyl chloride in the presence of a stoichiometric quantity of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The reaction proceeds through a well-understood, multi-step mechanism:
-
Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, interacts with chloroacetyl chloride to form a highly reactive acylium ion. This electrophilic species is the key intermediate that drives the subsequent aromatic substitution.[3]
-
Electrophilic Attack: The electron-rich aromatic ring of acetanilide acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Rearomatization: To restore the energetically favorable aromatic system, a proton is abstracted from the sigma complex, typically by the [AlCl₄]⁻ species. This deprotonation step yields the final product, this compound, and regenerates the Lewis acid catalyst.
The acylation occurs predominantly at the para position relative to the acetamido group. This regioselectivity is governed by the electronic and steric properties of the acetamido substituent, which is an ortho-, para-directing group. The bulkiness of the acetamido group sterically hinders attack at the ortho positions, favoring substitution at the less hindered para position.
Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.
Detailed Experimental Protocol
A representative laboratory-scale procedure for the synthesis of this compound is outlined below:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, a solution of acetanilide in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) is prepared. The flask is then cooled in an ice-water bath.
-
Catalyst Addition: Anhydrous aluminum chloride (typically 1.1 to 2.5 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains low.
-
Acylating Agent Addition: Chloroacetyl chloride (a slight molar excess) is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature below 10°C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for a period of 1-3 hours to drive the reaction to completion.
-
Work-up and Isolation: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with water to remove any inorganic salts and unreacted acids. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield the final product as a crystalline solid.
Critical Experimental Parameters and Their Rationale
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid is required to generate the highly electrophilic acylium ion. Anhydrous conditions are crucial as AlCl₃ is deactivated by water. |
| Solvent | Anhydrous Dichloromethane or Nitrobenzene | An inert solvent is necessary to dissolve the reactants and facilitate the reaction without participating in it. |
| Temperature | 0-10°C during addition, then room temperature or reflux | The reaction is exothermic; initial cooling controls the reaction rate and minimizes side-product formation. Subsequent heating ensures the reaction goes to completion. |
| Stoichiometry | Stoichiometric or slight excess of AlCl₃ and chloroacetyl chloride | Ensures complete conversion of the starting acetanilide. |
Applications of this compound in Synthesis
The synthetic utility of this compound stems from the reactivity of the chloroacetyl group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, making it a valuable intermediate in several industrial sectors.
Pharmaceutical Synthesis
A primary application of this compound is in the pharmaceutical industry, where it serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs).[1][2]
-
Lidocaine and Analogs: It is a crucial precursor in the industrial synthesis of the widely used local anesthetic, lidocaine.[4][5][6] The synthesis involves the Sₙ2 reaction of this compound with diethylamine, where the amine acts as the nucleophile, displacing the chloride.[7][8] This general synthetic strategy can be adapted to produce a range of other amide-type local anesthetics by employing different secondary amines.
Caption: Synthetic pathway to Lidocaine from this compound.
-
Other Pharmaceutical Intermediates: The compound is also utilized in the synthesis of various other pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2]
Agrochemicals
This compound is employed in the formulation of certain agrochemicals, such as herbicides and pesticides.[1][2] Its structure can be incorporated into larger molecules designed to exhibit specific biological activities for crop protection.
Dyes and Pigments
The compound serves as an intermediate in the synthesis of certain dyes, including solubilized vat dyes.[9] The acetanilide moiety can be a component of the final chromophore structure.
Conclusion
This compound is a chemical intermediate of significant industrial importance, underpinned by a straightforward and efficient synthesis via the Friedel-Crafts acylation of acetanilide. Its value lies in the strategic placement of a reactive chloroacetyl group on the acetanilide scaffold, which enables its use as a versatile precursor in the synthesis of a broad spectrum of valuable downstream products. The applications of this compound, particularly in the pharmaceutical sector for the production of lidocaine and other APIs, highlight its enduring relevance in modern organic synthesis. A thorough understanding of its synthesis and reactivity is therefore essential for researchers and professionals engaged in the development of new drugs and other fine chemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 7. is.muni.cz [is.muni.cz]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. 4'-Chloroacetyl(acetanilide) - Hazardous Agents | Haz-Map [haz-map.com]
theoretical and computational studies of 4'-(chloroacetyl)acetanilide
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4'-(chloroacetyl)acetanilide
Abstract
This technical guide provides a comprehensive overview of the synthesis, spectral characterization, and computational analysis of this compound (CAS No. 140-49-8). As a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents, a thorough understanding of its molecular structure and properties is paramount for rational drug design and development.[1] This document integrates experimental data from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy with theoretical insights from Density Functional Theory (DFT) and molecular docking simulations. We present detailed protocols for both the experimental characterization and the computational workflows, offering researchers and drug development professionals a validated framework for studying this molecule and its derivatives. The synergy between empirical data and computational modeling elucidates the molecule's structural, electronic, and reactive properties, providing a robust foundation for future research.
Introduction: The Significance of this compound
This compound, also known as N-[4-(chloroacetyl)phenyl]acetamide, is a bifunctional organic compound featuring an acetamido group and a reactive chloroacetyl moiety.[2] This unique structure makes it a valuable precursor in organic synthesis, particularly in the pharmaceutical industry. The chloroacetyl group serves as a potent electrophile, readily reacting with nucleophiles to form a variety of derivatives, while the acetanilide core is a common feature in many bioactive molecules. Its role as a key intermediate in the development of analgesics, anti-inflammatory drugs, and other therapeutic agents necessitates a detailed understanding of its molecular characteristics.[1]
Computational chemistry offers powerful tools to investigate molecular properties at an atomic level, complementing and guiding experimental work.[3] Techniques like Density Functional Theory (DFT) can predict geometric structures, vibrational frequencies, and electronic properties with high accuracy.[4][5] Furthermore, molecular docking simulations can forecast the binding affinity and interaction patterns of a molecule with a biological target, such as an enzyme active site, providing critical insights for drug discovery.[6]
This guide bridges the experimental and theoretical realms by presenting a cohesive analysis of this compound. We will first detail its synthesis and spectroscopic characterization, establishing an empirical baseline. Subsequently, we will explore its molecular properties through a rigorous computational lens, demonstrating how theoretical calculations can validate and expand upon experimental findings.
Synthesis and Experimental Characterization
The validation of any computational model begins with robust experimental data. The synthesis and purification of this compound provide the physical sample for spectroscopic analysis, which in turn offers the structural and electronic fingerprints of the molecule.
Synthesis Protocol: Friedel-Crafts Acylation
A common and effective method for synthesizing this compound is the Friedel-Crafts acylation of acetanilide using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol:
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution).
-
Reactant Preparation: Acetanilide (1.0 eq) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) are added to the flask and cooled in an ice bath to 0-5 °C.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) (approx. 2.5 eq) is added portion-wise to the stirred suspension, keeping the temperature below 10 °C.
-
Acylation: Chloroacetyl chloride (1.1 eq) is dissolved in the same solvent and added dropwise via the dropping funnel over 30-45 minutes, maintaining the reaction temperature at 0-5 °C.
-
Reaction & Quenching: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by pouring it onto crushed ice and concentrated HCl.
-
Workup & Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then a cold sodium bicarbonate solution to remove acidic impurities. The crude product is then recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield the purified this compound as a solid.
Synthesis Workflow Diagram
References
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 4'-(Chloroacetyl)acetanilide via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4'-(chloroacetyl)acetanilide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the Friedel-Crafts acylation of acetanilide using chloroacetyl chloride with aluminum chloride as the Lewis acid catalyst. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety imperatives, and characterization techniques. It is intended for an audience of researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing this key building block.
Introduction and Significance
This compound, also known as N-[4-(chloroacetyl)phenyl]acetamide[1], serves as a critical precursor in the synthesis of various biologically active compounds. Its bifunctional nature, containing both an acetamido group and a reactive α-chloro ketone, allows for diverse subsequent chemical modifications. The primary synthetic route, and the focus of this guide, is the Friedel-Crafts acylation—a cornerstone of electrophilic aromatic substitution reactions first developed in 1877. This reaction acylates the aromatic ring of acetanilide, yielding the desired product. Understanding the nuances of this protocol is essential for achieving high yield and purity.
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The Lewis acid, aluminum chloride (AlCl₃), coordinates with the chloroacetyl chloride, facilitating the cleavage of the C-Cl bond to form a highly reactive, resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich benzene ring of acetanilide attacks the electrophilic acylium ion. The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. Due to steric hindrance at the ortho position, the substitution occurs predominantly at the para position.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to restore the aromaticity of the ring, yielding the final product, this compound.
The overall reaction is as follows:
Acetanilide + Chloroacetyl Chloride --(AlCl₃, CS₂)--> this compound
Below is a diagram illustrating the core mechanism of this Friedel-Crafts acylation.
Caption: Reaction mechanism for Friedel-Crafts acylation.
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Supplier/Grade |
| Acetanilide | C₈H₉NO | 135.17 | 1.0 | 202 g | Sigma-Aldrich, ≥97% |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 1.77 | 300 g (201 mL) | Sigma-Aldrich, ≥98% |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 3.0 | 600 g | Acros Organics, ≥99% |
| Carbon Disulfide (CS₂) | CS₂ | 76.13 | - | 1.4 kg (1.1 L) | Fisher Scientific, ACS Grade |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | 100 mL | Fisher Scientific, 37% |
| 95% Ethanol | C₂H₅OH | 46.07 | - | ~2.5 L | Decon Labs, Reagent Grade |
| Crushed Ice | H₂O | 18.02 | - | ~1 kg | - |
| Water (Deionized) | H₂O | 18.02 | - | As needed | - |
Equipment
-
5-L three-necked round-bottom flask
-
Mechanical stirrer with a seal
-
Wide-bore reflux condenser
-
Gas-absorption trap (if hood is not highly efficient)
-
Heating mantle or steam bath
-
Large beaker (2-L)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
NMR spectrometer
Safety and Hazard Management
This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
Chloroacetyl Chloride: Highly corrosive, toxic, and a potent lachrymator (causes tearing).[2] It reacts violently with water, releasing toxic hydrogen chloride gas.[3][4] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).[5][6]
-
Aluminum Chloride (Anhydrous): Reacts exothermically and violently with water, releasing HCl gas. It is corrosive and can cause severe burns. Keep away from moisture.
-
Carbon Disulfide (CS₂): Highly flammable with a low flash point and toxic. Ensure there are no ignition sources nearby. It is a neurotoxin and should be handled with care.
-
Hydrochloric Acid: Corrosive and causes severe skin and eye burns. Handle with appropriate PPE.
Personal Protective Equipment (PPE):
-
Splash-proof chemical goggles and a face shield are mandatory.
-
Flame-resistant lab coat.
-
Chemically resistant gloves (butyl rubber or neoprene).
-
Ensure an eyewash station and safety shower are immediately accessible.[5]
Detailed Experimental Protocol
This protocol is adapted from the robust and validated procedure published in Organic Syntheses.[7]
Reaction Setup & Execution
-
Apparatus Assembly: Set up the 5-L three-necked flask on a steam bath within a fume hood. Equip it with a mechanical stirrer and a wide-bore reflux condenser.
-
Initial Charging: To the flask, add 1.4 kg (1.1 L) of carbon disulfide. Follow this by adding 202 g (1.5 moles) of acetanilide and 300 g (2.66 moles) of chloroacetyl chloride.[7]
-
Initiation of Reaction: Begin vigorous stirring of the mixture.
-
Addition of Catalyst: Cautiously add 600 g (4.5 moles) of anhydrous aluminum chloride in small portions (25–50 g each) over 20–30 minutes.
-
Expert Insight: The addition of AlCl₃ is highly exothermic and will cause the carbon disulfide to boil vigorously.[7] Adding it in portions prevents the reaction from becoming uncontrollable. The flask should be loosely stoppered between additions to minimize exposure to atmospheric moisture.
-
-
Reflux: After the final portion of AlCl₃ is added, heat the mixture to reflux using the steam bath for 30 minutes, continuing the vigorous stirring.
-
Separation: Discontinue heating and stirring and allow the mixture to stand for approximately 3 hours. It will separate into two distinct layers: an upper layer of carbon disulfide and a lower, viscous, reddish-brown layer containing the product-aluminum chloride complex.[7]
-
Isolation of Complex: Carefully decant and discard the upper carbon disulfide layer.
Workup and Product Isolation (Quenching)
-
Hydrolysis: Prepare a mixture of approximately 1 kg of finely crushed ice and 100 mL of concentrated hydrochloric acid in a large beaker.
-
Quenching the Reaction: Cautiously and slowly pour the viscous lower layer from the reaction flask into the ice/HCl mixture while stirring manually.
-
Expert Insight: This step hydrolyzes the aluminum chloride complex, which is a highly exothermic process. The acid helps to keep aluminum salts dissolved and facilitates the precipitation of the organic product. Pouring the reaction mixture into ice, rather than vice-versa, helps to control the temperature.
-
-
Precipitation: As the complex hydrolyzes, the crude this compound will precipitate as a white solid.
-
Filtration: Collect the solid product using a Büchner funnel under vacuum. Wash the filter cake thoroughly with several portions of cold water to remove residual acids and inorganic salts.
-
Ethanol Wash: Transfer the solid to a beaker and create a fluid slurry by stirring with a sufficient amount of 95% ethanol. This wash removes some organic impurities. Collect the solid again by vacuum filtration.[7]
-
Drying: Dry the product in the air or in a vacuum oven at a low temperature (e.g., 60°C). The expected yield of the crude product is 250–265 g (79–83% yield).[7]
The overall experimental workflow is summarized in the diagram below.
Caption: High-level experimental workflow diagram.
Purification by Recrystallization
While the ethanol wash provides a relatively clean product, recrystallization is necessary for obtaining high-purity material suitable for further use.
-
Solvent Selection: 95% ethanol is an effective solvent for recrystallization. The product is significantly more soluble in hot ethanol than in cold ethanol.[7]
-
Procedure: a. In a large Erlenmeyer flask, add the crude solid. For every 40 g of product, add approximately 1 L of 95% ethanol. b. Heat the mixture on a hot plate with stirring until it boils and all the solid dissolves completely. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. d. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol. f. Dry the crystals completely. The recovery from recrystallization is typically around 70%.[7]
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.
| Parameter | Expected Result | Reference |
| Appearance | Fine white to off-white crystals | [7] |
| Melting Point | 213–214°C (crude), 216°C (recrystallized) | [7] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.2 (s, 1H, -NH), 8.0 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 4.9 (s, 2H, -CH₂Cl), 2.1 (s, 3H, -CH₃) | [8] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |
| Molecular Weight | 211.65 g/mol | [1] |
References
- 1. 4’-(Chloroacetyl)acetanilide | SIELC Technologies [sielc.com]
- 2. Chloroacetyl Chloride [yufenggp.com]
- 3. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 4'-(Chloroacetyl)acetanilide as a Pivotal Intermediate in Pharmaceutical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4'-(chloroacetyl)acetanilide as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document elucidates the chemical properties, synthesis, and practical applications of this key building block, with a focus on its role in the production of local anesthetics and beta-blockers. Detailed, field-proven protocols for the synthesis of Lidocaine and a precursor to Practolol are presented, emphasizing the causality behind experimental choices to ensure reproducibility and safety.
Introduction: The Strategic Importance of this compound
This compound, also known as p-acetamidophenacyl chloride, is a bifunctional organic compound of significant interest in medicinal chemistry.[1][2] Its structure incorporates an acetanilide moiety, a common feature in many pharmaceutical agents, and a reactive chloroacetyl group. This dual functionality makes it an exceptionally useful intermediate, allowing for sequential chemical modifications to build more complex molecular architectures. The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, which is a cornerstone of its utility in drug synthesis.[3][4][5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [6] |
| Molecular Weight | 211.65 g/mol | [6] |
| Appearance | White to yellow crystalline powder | [6] |
| CAS Number | 140-49-8 | [2] |
The acetamido group modifies the reactivity of the aromatic ring and provides a scaffold that is often retained in the final drug molecule, contributing to its pharmacological profile. This guide will explore the synthesis of this compound and its subsequent elaboration into important therapeutic agents.
Synthesis of the Intermediate: this compound
The primary route to synthesizing this compound is through the Friedel-Crafts acylation of acetanilide.[7] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the aromatic ring of acetanilide.
Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride, facilitating the attack on the electron-rich aromatic ring of acetanilide.[8][9] The acetamido group is an ortho-, para- director, and due to steric hindrance from the bulky acetyl group, the para-substituted product, this compound, is predominantly formed.
Caption: Friedel-Crafts acylation workflow for this compound synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetanilide
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Ice
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add acetanilide dissolved in the chosen solvent (e.g., CS₂).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring. Causality: This exothermic step requires cooling to control the reaction rate and prevent side reactions.
-
Acylation: Add chloroacetyl chloride dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes. Maintain the temperature below 5°C. Causality: Slow addition of the acylating agent prevents a rapid, uncontrolled reaction and ensures a higher yield of the desired product.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then reflux gently for 1-2 hours until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes the aluminum chloride complex of the product and quenches the reaction.
-
Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound. Dry the crystals, weigh them, and determine the melting point.
Application in API Synthesis: The Case of Lidocaine
Lidocaine is a widely used local anesthetic. Its synthesis prominently features a chloroacetylated intermediate, α-chloro-2,6-dimethylacetanilide, which is structurally analogous to our topic compound. The principles and reaction steps are directly transferable. The synthesis involves two main steps starting from a substituted aniline.
Synthetic Pathway Overview
The synthesis begins with the chloroacetylation of an aniline derivative, followed by a nucleophilic substitution to introduce the tertiary amine functionality.
Caption: Two-step synthesis pathway for Lidocaine.
Detailed Protocol: Synthesis of Lidocaine
This protocol adapts the synthesis from 2,6-dimethylaniline, which first requires the formation of the chloroacetylated intermediate.
Part A: Synthesis of α-Chloro-2,6-dimethylacetanilide [3][4][10]
Materials:
-
2,6-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
In a flask, dissolve 2,6-dimethylaniline in glacial acetic acid.[4]
-
Slowly add chloroacetyl chloride to the solution. An exothermic reaction will occur. Maintain the temperature between 40-50°C for about 10 minutes to complete the reaction.[3][4] Causality: Acetic acid acts as a solvent and can also activate the acetylating agent. The temperature control is crucial for preventing side product formation.
-
Cool the mixture, then add a solution of sodium acetate in water.[3][4][10] Causality: Sodium acetate is a base that neutralizes the HCl formed during the reaction, preventing the protonation of the unreacted aniline, which would otherwise co-precipitate with the product.
-
A precipitate of α-chloro-2,6-dimethylacetanilide will form. Cool the mixture in an ice bath to maximize precipitation.[4][10]
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and salts.[3][11] Air dry the product.
Part B: Synthesis of Lidocaine [3][5][10]
Materials:
-
α-Chloro-2,6-dimethylacetanilide (from Part A)
-
Diethylamine
-
Toluene
-
3M Hydrochloric acid (HCl)
-
30% Potassium hydroxide (KOH) solution
Procedure:
-
In a round-bottom flask, suspend the α-chloro-2,6-dimethylacetanilide in toluene.
-
Add an excess of diethylamine (approximately 3 molar equivalents).[3][10] Causality: Diethylamine acts as both the nucleophile and a base to neutralize the HCl produced. Using it in excess drives the Sₙ2 reaction to completion.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 90 minutes.[3][5][11] Causality: Heating provides the necessary activation energy for the nucleophilic substitution reaction.
-
After cooling, filter the mixture to remove the diethylammonium chloride precipitate.[10]
-
Transfer the toluene filtrate to a separatory funnel. Extract the organic layer with 3M HCl.[3] The protonated lidocaine will move to the aqueous layer.
-
Separate the acidic aqueous layer and cool it in an ice bath. Make it strongly basic by adding 30% KOH solution.[3][4] Lidocaine free base will precipitate or form an oil.
-
Extract the lidocaine free base into a suitable organic solvent (e.g., pentane or ether), dry the organic layer over an anhydrous salt (like Na₂SO₄), and evaporate the solvent to yield crude lidocaine.[3]
Application in API Synthesis: Precursor for Practolol
Practolol is a selective β₁ receptor blocker. Its synthesis can be achieved using a precursor derived from a compound structurally similar to this compound, specifically N-(4-hydroxyphenyl)acetamide (paracetamol), which is then reacted to introduce a side chain. While not a direct use of this compound, the chemistry involved in modifying the acetanilide structure is highly relevant. A key intermediate is N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide.[12]
Synthetic Pathway to Practolol Precursor
The synthesis involves the reaction of paracetamol with epichlorohydrin, followed by ring-opening of the resulting epoxide.
Caption: Synthesis of a key chlorohydrin precursor for Practolol.
Protocol: Synthesis of N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide[13][14]
Materials:
-
N-(4-hydroxyphenyl)acetamide (Paracetamol)
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl)
-
Acetic acid (AcOH)
-
Acetonitrile (MeCN)
Procedure:
-
Epoxide Formation: Dissolve N-(4-hydroxyphenyl)acetamide in a dilute NaOH solution. Causality: The base deprotonates the phenolic hydroxyl group, forming a phenoxide which is a much stronger nucleophile.
-
Add epichlorohydrin dropwise with stirring at room temperature.[12] The phenoxide will attack the epoxide, which then closes to form a new epoxide ring on the side chain.
-
Monitor the reaction by TLC until the paracetamol is consumed.
-
Extract the intermediate epoxide product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.[12]
-
Epoxide Ring Opening: Dissolve the crude epoxide intermediate in acetonitrile. Add lithium chloride and acetic acid.[13] Causality: Acetic acid protonates the epoxide oxygen, activating it for nucleophilic attack. The chloride ion from LiCl then acts as the nucleophile to open the ring, forming the chlorohydrin.
-
Stir the reaction at room temperature for 24-26 hours.[13]
-
Work up the reaction by extracting the product into a suitable solvent, washing with water, drying, and evaporating the solvent to yield the desired precursor, N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. This intermediate can then be reacted with isopropylamine to complete the synthesis of Practolol.[14]
Safety and Handling
This compound and related chloroacetyl compounds are hazardous and must be handled with appropriate care.
-
Hazard Identification: The compound is an irritant to the skin, eyes, and respiratory system.[15][16][17] Avoid breathing dust.[16][18]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[16][18] Use a dust respirator or work in a well-ventilated fume hood.[18]
-
First Aid Measures:
-
Storage: Keep the container tightly closed and store in a cool, well-ventilated area away from oxidizing agents.[18]
Conclusion
This compound and its structural analogs are highly valuable intermediates in the pharmaceutical industry. Their bifunctional nature allows for the efficient construction of complex drug molecules like Lidocaine and precursors to Practolol. The protocols detailed herein provide a robust framework for the synthesis and application of these intermediates. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for successful and safe implementation in a laboratory or industrial setting.
References
- 1. 4'-Chloroacetyl(acetanilide) - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 4’-(Chloroacetyl)acetanilide | SIELC Technologies [sielc.com]
- 3. cerritos.edu [cerritos.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 6. americanelements.com [americanelements.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Friedel crafts acylation | PPTX [slideshare.net]
- 10. is.muni.cz [is.muni.cz]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Note: A Detailed Protocol for the Synthesis of Lidocaine via N-(2,6-dimethylphenyl)chloroacetamide
Abstract and Strategic Overview
Lidocaine, a cornerstone of modern local anesthesia, functions by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of pain signals.[1][2][3] Its synthesis is a classic example of multi-step organic chemistry, frequently used in both academic and industrial settings. This document provides an in-depth guide to the synthesis of Lidocaine, focusing on the pivotal two-step sequence commencing from 2,6-dimethylaniline.
The synthetic strategy hinges on two fundamental transformations:
-
Acylation: The selective N-acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the key intermediate, N-(2,6-dimethylphenyl)chloroacetamide.
-
Nucleophilic Substitution: An SN2 displacement of the chloride from the intermediate by diethylamine to yield the final Lidocaine free base.[4][5]
This application note is designed for researchers and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles, safety protocols, and analytical validation methods essential for successful and reproducible synthesis.
Reaction Mechanism and Scientific Rationale
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The synthesis is elegantly efficient, leveraging the differential reactivity of the reagents.
Step 1: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide
The first step is a nucleophilic acyl substitution. 2,6-dimethylaniline, the primary amine, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[4]
-
Causality of Reagent Choice: Chloroacetyl chloride is a bifunctional molecule. The acyl chloride is substantially more reactive (~10⁶ times) than the alkyl chloride.[1] This vast difference in electrophilicity allows for selective reaction at the carbonyl group, leaving the alkyl chloride moiety intact for the subsequent step.
-
Role of the Solvent and Base: The reaction is typically conducted in glacial acetic acid.[4][6] During the reaction, hydrochloric acid (HCl) is generated as a byproduct. If left un-neutralized, this HCl would protonate the starting 2,6-dimethylaniline, rendering it non-nucleophilic and halting the reaction. To prevent this, sodium acetate is added.[1][4] The acetate ion acts as a base, neutralizing the nascent HCl and ensuring a continuous supply of the free amine for the reaction.
The resulting intermediate, N-(2,6-dimethylphenyl)chloroacetamide, precipitates from the aqueous acetic acid medium and can be isolated by simple filtration.[1]
Step 2: Synthesis of Lidocaine via SN2 Reaction
The second step involves the formation of the crucial tertiary amine found in Lidocaine.
-
Mechanism: This transformation is a classic SN2 (bimolecular nucleophilic substitution) reaction.[4] The nitrogen atom of diethylamine, a potent nucleophile, attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step.
-
Reaction Conditions: The reaction is performed under reflux, typically in a solvent like toluene, to provide the necessary activation energy for the substitution.[4][5] An excess of diethylamine is used for two reasons: it drives the reaction to completion according to Le Châtelier's principle, and it serves as a base to neutralize the HCl formed during the reaction, preventing side reactions.[1]
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the synthesis and subsequent purification and analysis.
Caption: Overall synthetic workflow from starting materials to final product.
Caption: Purification and analytical validation workflow for Lidocaine.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous chemicals. All steps must be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]
Part A: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide
-
Reagent Preparation: In a 125 mL Erlenmeyer flask, combine 3.0 mL of 2,6-dimethylaniline with 15 mL of glacial acetic acid.[4]
-
Reaction Initiation: To this solution, carefully add 2.0 mL of chloroacetyl chloride.[4] An exothermic reaction may be observed.
-
Precipitation: Immediately add a solution of sodium acetate (prepared by dissolving ~3.3 g of sodium acetate trihydrate in 67 mL of water).[1] Stir the mixture vigorously. A white precipitate of the product will form.
-
Heating: Gently warm the mixture to 40-50°C for approximately 10 minutes to ensure the reaction goes to completion.[1][8]
-
Isolation: Cool the flask in an ice bath. Collect the white solid product via vacuum filtration using a Büchner funnel.[1][8]
-
Washing: Wash the filter cake with copious amounts of cold deionized water to remove any residual acetic acid and salts.[1] Press the solid as dry as possible.
Part B: Synthesis and Purification of Lidocaine
-
Reaction Setup: Transfer the entire moist product from Part A to a 100 mL round-bottom flask. Add 25 mL of toluene and 7.5 mL of diethylamine.[4] Add a few boiling chips.
-
Reflux: Equip the flask with a water-cooled reflux condenser and heat the mixture to a steady reflux using a heating mantle. Maintain reflux for at least 45-90 minutes.[4][9]
-
Cooling & Workup: After the reflux period, allow the flask to cool to room temperature. Transfer the contents to a separatory funnel.
-
Aqueous Wash: Wash the organic (toluene) layer three times with 50 mL portions of water to remove excess diethylamine and its hydrochloride salt.[4]
-
Acidic Extraction: Extract the organic layer with two 20 mL portions of 3M HCl.[4][8] This step protonates the Lidocaine, transferring it as a salt to the aqueous layer. Combine the aqueous acidic extracts.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 3M NaOH or 30% KOH solution until the solution is strongly basic (check with pH paper).[4][8] This deprotonates the Lidocaine, causing it to separate as a solid or oil.
-
Final Extraction: Extract the basic aqueous solution with two 25 mL portions of a non-polar solvent like pentane or diethyl ether.[8]
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous potassium carbonate or sodium carbonate, and decant the solvent into a pre-weighed flask.[8] Evaporate the solvent using a rotary evaporator to yield the crude Lidocaine free base.
Part C: Purification by Recrystallization
-
Solvent Selection: The crude Lidocaine product can be purified by recrystallization from a minimal amount of hot hexanes.[1][5]
-
Procedure: Gently heat the crude product in a beaker with a small amount of hexanes until it fully dissolves. If it does not dissolve, add more hexanes dropwise until a clear solution is obtained at the boiling point.
-
Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the pure white crystals of Lidocaine by vacuum filtration, washing with a small amount of cold hexanes.[5] Air dry the crystals and determine the final mass and melting point.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for this synthesis.
| Parameter | Step 1: Acylation | Step 2: SN2 Reaction |
| Limiting Reagent | 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)chloroacetamide |
| Key Reagents | 2,6-Dimethylaniline, Chloroacetyl Chloride, Sodium Acetate | Diethylamine, 3M HCl, 3M NaOH |
| Molar Equivalents | ~1.1 eq. Chloroacetyl Chloride | ~3 eq. Diethylamine |
| Solvent | Glacial Acetic Acid | Toluene |
| Reaction Temp. | 40-50 °C | Reflux (~111 °C) |
| Reaction Time | ~10-15 minutes | 45-90 minutes |
| Typical Yield | 70-85% | 60-80% |
Product Characterization and Quality Control
To ensure the identity and purity of the synthesized Lidocaine, the following analytical methods are recommended:
-
Melting Point: Pure Lidocaine free base has a melting point of 68-69 °C. A lower or broader melting range indicates impurities.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups, such as the C=O stretch of the amide and aromatic C-H stretches, and the absence of the N-H stretch from the intermediate.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are definitive methods for confirming the molecular structure of Lidocaine.[1][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the final product and quantifying any residual impurities, such as the starting material 2,6-dimethylaniline.[10][11]
Safety and Hazard Management
Strict adherence to safety protocols is mandatory.
-
Chemical Hazards:
-
2,6-Dimethylaniline: Toxic and readily absorbed through the skin; a suspected carcinogen.[1][4]
-
Chloroacetyl Chloride: Corrosive, toxic, and a lachrymator (causes tearing). Reacts violently with water. Must be handled with extreme care in a fume hood.[1][4]
-
Diethylamine: Corrosive, flammable, and has a very strong, unpleasant odor.[1]
-
Acids and Bases (Glacial Acetic Acid, HCl, NaOH): Highly corrosive.[1]
-
-
Handling: Always wear appropriate PPE, including nitrile gloves, a lab coat, and chemical splash goggles.[7] All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[1]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not mix different waste streams.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and In Vivo Evaluation of a Lidocaine Self-Nanoemulsifying Ointment with Glycerol Monostearate for Local Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. is.muni.cz [is.muni.cz]
- 7. hexiapharm.com [hexiapharm.com]
- 8. cerritos.edu [cerritos.edu]
- 9. docsity.com [docsity.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4'-(Chloroacetyl)acetanilide via Friedel-Crafts Acylation
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 4'-(chloroacetyl)acetanilide, a key intermediate in pharmaceutical and organic synthesis. The methodology is centered around the Friedel-Crafts acylation of acetanilide with chloroacetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document offers a detailed exposition of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and in-depth characterization of the final product. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility, making this guide an essential resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is a valuable bifunctional molecule that serves as a crucial building block in the synthesis of a variety of more complex organic structures, particularly in the pharmaceutical industry. The presence of the reactive α-chloro ketone moiety, alongside the acetamido group, allows for sequential and selective chemical modifications. This makes it an important precursor for the synthesis of various biologically active compounds. The reliable and efficient synthesis of this intermediate is therefore of significant interest.
The Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry, provides a direct route to aryl ketones.[1] This application note details a robust and scalable procedure for the synthesis of this compound, based on the well-established protocol from Organic Syntheses, ensuring a high degree of reliability and reproducibility.[1]
The Chemistry: Mechanism and Rationale
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[1] The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
The reaction mechanism proceeds through several key steps:
-
Generation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), activates the chloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a highly electrophilic acylium ion, which is resonance-stabilized.
-
Electrophilic Attack: The electron-rich aromatic ring of acetanilide acts as a nucleophile and attacks the electrophilic acylium ion. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring, thereby activating it towards electrophilic substitution. The para-product is favored due to reduced steric hindrance compared to the ortho-position.
-
Rearomatization: The resulting arenium ion intermediate loses a proton from the site of substitution to regenerate the aromatic ring, yielding the final product, this compound. The liberated proton combines with the [AlCl₄]⁻ species to regenerate the AlCl₃ catalyst and form HCl as a byproduct.
Caption: Simplified workflow of the Friedel-Crafts acylation mechanism.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Acetanilide | Reagent | Sigma-Aldrich | Ensure it is dry. |
| Chloroacetyl Chloride | Reagent | Sigma-Aldrich | Highly lachrymatory and corrosive. Handle in a fume hood. |
| Aluminum Chloride (anhydrous) | Reagent | Sigma-Aldrich | Highly hygroscopic. Handle quickly in a dry environment. |
| Carbon Disulfide | ACS Grade | Fisher Scientific | Flammable and toxic solvent. Use in a well-ventilated fume hood. |
| Hydrochloric Acid (concentrated) | ACS Grade | VWR | Corrosive. |
| 95% Ethanol | Reagent | Fisher Scientific | Used for washing and recrystallization. |
| Crushed Ice | - | - | For quenching the reaction. |
Safety Precautions
A thorough risk assessment should be conducted before commencing this procedure. The following are key safety considerations:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations involving chloroacetyl chloride, carbon disulfide, and aluminum chloride must be performed in a well-ventilated fume hood.
-
Chloroacetyl Chloride: This reagent is highly corrosive and a potent lachrymator (causes tearing). Avoid inhalation of vapors and contact with skin.[1]
-
Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. It is also corrosive. Avoid contact with moisture and skin.
-
Carbon Disulfide: This solvent is highly flammable, volatile, and toxic. Ensure there are no ignition sources nearby.
-
Reaction Quenching: The addition of the reaction mixture to ice and hydrochloric acid is an exothermic process and should be done cautiously with stirring to control the release of heat and HCl gas.
Detailed Experimental Protocol
This protocol is adapted from the peer-reviewed procedure published in Organic Syntheses.[1]
Reaction Setup:
-
Assemble a 5-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a wide-bore condenser, and a powder addition funnel. The setup should be placed in a fume hood.
-
Ensure all glassware is thoroughly dried before use to prevent the decomposition of the aluminum chloride catalyst.
Procedure:
-
To the reaction flask, add 1.4 kg (1.1 L) of carbon disulfide.
-
With gentle stirring, add 202 g (1.5 moles) of acetanilide and 300 g (2.66 moles) of chloroacetyl chloride to the flask.
-
Begin vigorous stirring and add 600 g (4.5 moles) of anhydrous aluminum chloride in portions of 25-50 g over 20-30 minutes through the powder addition funnel. The addition of aluminum chloride is exothermic and will cause the carbon disulfide to boil.[1]
-
After the complete addition of aluminum chloride, heat the reaction mixture to reflux using a steam bath for 30 minutes with continued stirring.
-
Discontinue heating and stirring and allow the mixture to stand for 3 hours. The mixture will separate into two layers.
-
Carefully decant the upper layer of carbon disulfide.
-
Cautiously pour the viscous, reddish-brown lower layer into a large beaker containing approximately 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid, with vigorous manual stirring. This step should be performed in a well-ventilated fume hood.
-
The product will precipitate as a white solid upon hydrolysis of the aluminum chloride complex.
-
Collect the crude product by suction filtration using a Büchner funnel and wash it thoroughly with cold water.
-
Transfer the solid to a beaker and wash it by slurrying with a sufficient amount of 95% ethanol.
-
Collect the washed solid by suction filtration.
-
Dry the product in the air. The expected yield is 250-265 g (79-83%).[1]
Purification:
The product can be further purified by recrystallization from 95% ethanol.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques:
| Technique | Expected Result |
| Melting Point | 213–214°C[1] |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Aromatic protons will appear as two doublets in the aromatic region, a singlet for the methylene protons adjacent to the carbonyl and chlorine, and a singlet for the methyl protons of the acetamido group. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbons, aromatic carbons, the methylene carbon, and the methyl carbon are expected. |
| IR Spectroscopy | Characteristic peaks for the N-H stretch, C=O stretches (amide and ketone), and C-Cl stretch are expected. |
Note: The provided spectral data are based on typical values and may vary slightly depending on the solvent and instrument used.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via Friedel-Crafts acylation. By adhering to the described procedures and safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity. The mechanistic insights and characterization guidelines further support the successful execution and validation of this important organic transformation.
References
Application Note and Protocol for the Purification of 4'-(Chloroacetyl)acetanilide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 4'-(chloroacetyl)acetanilide via the recrystallization method. As a Senior Application Scientist, this note is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure a high degree of purity and yield.
Introduction: The Critical Need for Purity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological issues. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[1][2] This application note will detail the principles and a practical protocol for the successful recrystallization of this compound.
The Principle of Recrystallization: A Thermodynamic Approach
Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature.[3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent (mother liquor) and are separated by filtration. The ideal recrystallization solvent should exhibit high solubility for the compound of interest at high temperatures and low solubility at low temperatures.
Solvent Selection: The Key to Successful Purification
The choice of solvent is the most critical factor in recrystallization. An ideal solvent for this compound should meet the following criteria:
-
High Solvation Power at Elevated Temperatures: The solvent should dissolve a significant amount of the compound when hot.
-
Low Solvation Power at Low Temperatures: The solvent should dissolve very little of the compound when cold to maximize recovery.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Impurity Solubility: The impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, whenever possible.
Based on the chemical structure of this compound and solubility data for similar compounds like 4-chloroacetanilide, which is soluble in organic solvents such as ethanol and acetone but has limited solubility in water, suitable solvent candidates include:[4][5]
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
A mixed solvent system, such as ethanol-water.
Protocol for Solvent Screening
To experimentally determine the best solvent, the following small-scale screening protocol is recommended:
-
Place approximately 50 mg of crude this compound into several test tubes.
-
Add 1 mL of a different candidate solvent to each test tube.
-
Observe the solubility at room temperature. The ideal solvent should show low solubility.
-
Gently heat the test tubes that showed low solubility in a water bath. The compound should completely dissolve at the boiling point of the solvent.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a large quantity of pure-looking crystals is the most suitable.
Detailed Recrystallization Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (two sizes)
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Balance
Safety Precautions: this compound is a chemical irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the recrystallization in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring with a glass rod.
-
Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent, as this will reduce the yield.[3]
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Gently reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
This step is necessary to remove insoluble impurities and activated charcoal (if used).
-
Preheat a second Erlenmeyer flask and a stemless funnel by placing them on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.[3]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor.
-
Continue to draw air through the crystals for several minutes to help them dry.
-
-
Drying:
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound (Melting Point: 129-133 °C) or air-dry them until a constant weight is achieved.
-
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Analysis of Purified Product
Yield Calculation:
Calculate the percent recovery using the following formula:
Percent Recovery (%) = (mass of pure, dry crystals / mass of crude compound) x 100
Purity Assessment:
-
Melting Point Determination: A pure compound will have a sharp and narrow melting point range. The experimentally determined melting point of the purified this compound should be compared to the literature value (129-133 °C). A broad melting point range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product with the crude material. The purified sample should ideally show a single spot.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the chemical structure and purity of the final product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent. | Add more hot solvent in small portions. |
| Incorrect solvent choice. | Refer to the solvent screening protocol to select a more appropriate solvent. | |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent and try to cool again. |
| Solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Oiling out | The melting point of the solid is lower than the boiling point of the solvent. | Add more solvent to dissolve the oil and cool slowly. Alternatively, choose a lower-boiling solvent. |
| Low recovery | Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are preheated. Filter the solution quickly. |
| Incomplete crystallization. | Allow more time for cooling or cool to a lower temperature in an ice-salt bath. | |
| Using too much cold solvent to wash the crystals. | Use a minimal amount of ice-cold solvent for washing. |
References
Application Note: A Step-by-Step Guide to N-Acetylation using 4'-(Chloroacetyl)acetanilide for Bioconjugation and Synthetic Chemistry
Introduction
N-acetylation is a cornerstone transformation in organic synthesis and chemical biology, enabling the formation of stable amide bonds. These linkages are fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals. Among the diverse portfolio of acetylating agents, those bearing a reactive handle offer significant advantages for multi-step synthesis and the construction of complex molecular architectures. 4'-(Chloroacetyl)acetanilide, also known as N-[4-(chloroacetyl)phenyl]acetamide, is a bifunctional reagent of increasing importance.[1] It provides a chloroacetyl moiety for the acylation of primary and secondary amines, while the acetanilide portion of the molecule can modulate solubility and offers a site for further chemical modification. The resulting N-chloroacetylated product is a valuable intermediate, as the α-chloro group serves as an electrophilic site for subsequent nucleophilic substitution, making it an ideal building block for bioconjugation, drug discovery, and materials science.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the N-acetylation of amines. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: The Virtues of a Bifunctional Reagent
The N-acetylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl group. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable amide bond.
The primary advantage of using this compound lies in the introduction of a controlled point of reactivity. While the newly formed amide bond is generally stable, the chloroacetamide moiety is selectively reactive towards soft nucleophiles, particularly thiols (e.g., cysteine residues in proteins).[3] This chemoselectivity allows for subsequent conjugation reactions in the presence of other nucleophilic functional groups, a critical feature for applications such as the synthesis of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The acetanilide group can also influence the pharmacokinetic properties of the final molecule.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the N-acetylation of a primary amine with this compound, followed by a subsequent nucleophilic substitution on the chloroacetyl moiety.
Caption: General workflow for N-acetylation and subsequent conjugation.
Experimental Protocol: N-Acetylation of a Primary Amine
This protocol provides a general method for the N-acetylation of a primary amine using this compound. The reaction conditions may require optimization depending on the specific amine substrate.
Materials and Reagents:
-
This compound (CAS: 140-49-8)
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 - 1.5 eq) or DIPEA (1.2 - 1.5 eq) to the stirred solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 - 1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature. For highly reactive amines, cooling the reaction mixture to 0 °C in an ice bath prior to addition is recommended to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed. This typically takes 1-6 hours.[4]
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[4]
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction conditions for the N-acetylation of various amines with chloroacetylating agents. These can be used as a starting point for optimization when using this compound.
| Entry | Amine Substrate | Solvent | Base | Time (h) | Temperature | Typical Yield (%) |
| 1 | Aniline | THF | DBU | 3-6 | Room Temp | 85-95 |
| 2 | Benzylamine | Phosphate Buffer | - | 0.3 | Room Temp | ~90 |
| 3 | 4-Methylaniline | THF | DBU | 3-6 | Room Temp | 85-95 |
| 4 | Secondary Amine | DCM | TEA | 1-4 | Room Temp | 80-95 |
Note: Data is compiled from analogous reactions with chloroacetyl chloride and may require optimization for this compound.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive amine (e.g., hydrochloride salt). | Add an additional equivalent of base or perform a free-basing step prior to the reaction.[5] |
| Insufficiently reactive amine. | Consider gentle heating (40-50 °C) or a more polar solvent like DMF. | |
| Hydrolysis of this compound. | Ensure anhydrous reaction conditions and use freshly distilled solvents and reagents. | |
| Formation of Multiple Products | Over-reaction or side reactions. | Add the this compound solution slowly at a lower temperature (0 °C). |
| Impure starting materials. | Purify the starting amine and verify the purity of the acylating agent. | |
| Reaction is Sluggish | Steric hindrance around the amine. | Increase the reaction temperature, use a more polar solvent, or extend the reaction time. |
| Insufficient amount of base. | Ensure at least 1.2 equivalents of base are used to neutralize the generated HCl. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase. | Extract with a more polar organic solvent like ethyl acetate. |
| Product is an oil. | Attempt to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, purify by column chromatography. |
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
This compound is a valuable and versatile reagent for the N-acetylation of primary and secondary amines. It provides a straightforward method for introducing a chloroacetamide functionality, which can serve as a reactive handle for further synthetic transformations, particularly in the realm of bioconjugation. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, paving the way for the development of novel therapeutics, chemical probes, and advanced materials.
References
use of 4'-(chloroacetyl)acetanilide in the development of novel herbicides
Application Notes & Protocols
Topic: Application of 4'-(Chloroacetyl)acetanilide as a Versatile Intermediate in the Development of Novel Chloroacetamide Herbicides
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Enduring Need for Novel Herbicides
The chloroacetamide class of herbicides remains a cornerstone of modern agriculture, offering effective pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn and soybeans.[1][2] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for early seedling growth.[1][3] However, the dual pressures of evolving herbicide resistance in weed populations and increasing regulatory scrutiny demand a continuous pipeline of new, effective, and selective active ingredients.[4][5]
This document provides a comprehensive guide to leveraging this compound (CAS No. 140-49-8) as a strategic starting material for the discovery and development of next-generation chloroacetamide herbicides.[6] We will explore the chemical rationale, provide detailed synthetic and biological screening protocols, and discuss the mechanistic basis for its application, thereby furnishing researchers with the foundational knowledge to innovate in this critical field.
The Strategic Intermediate: this compound
This compound is an α-chloroketone derivative of acetanilide.[6] Its structure is uniquely suited for developing novel herbicides for several key reasons:
-
Reactive Handle: The chloroacetyl group (–COCH₂Cl) is a potent electrophilic site, readily undergoing nucleophilic substitution. This allows for the straightforward introduction of diverse chemical moieties, enabling the creation of large and varied compound libraries.
-
Proven Pharmacophore: The broader chloroacetanilide scaffold is a well-established herbicidal pharmacophore. By modifying the molecule at the reactive chloroacetyl position, researchers can fine-tune properties like solubility, soil mobility, metabolic stability, and target site binding, while retaining the core activity.
-
Synthetic Accessibility: It is derived from relatively simple starting materials, making it a cost-effective intermediate for large-scale synthesis and derivatization campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 140-49-8 | [6][7] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [6][8] |
| Molecular Weight | 211.64 g/mol | [6] |
| Appearance | Odorless yellow-orange solid or brown powder | [6] |
| Melting Point | 216-219 °C | [6] |
| Water Solubility | <0.1 g/100 mL at 19 °C | [6] |
Rationale and Workflow for Novel Herbicide Development
The central hypothesis is that by reacting this compound with various nucleophiles (e.g., substituted anilines, heterocyclic amines, thiols), we can generate novel N-substituted or S-substituted acetanilide derivatives with potent herbicidal activity. The goal is to identify derivatives that exhibit enhanced efficacy, a broader weed control spectrum, or improved crop selectivity compared to existing chloroacetamide herbicides.
The development workflow is a multi-stage process that integrates chemical synthesis with biological evaluation.
Caption: High-level workflow for herbicide discovery using this compound.
Synthetic Protocol: Representative Synthesis of a Novel Chloroacetamide Derivative
This protocol details a representative nucleophilic substitution reaction to generate a novel N-substituted derivative. The choice of a substituted aniline as the nucleophile is illustrative; this can be adapted for other amines, thiols, or nucleophiles.
Protocol 3.1: Synthesis of N-(4-((2,6-dimethylphenyl)amino)acetyl)acetanilide
Objective: To synthesize a novel chloroacetamide analog by reacting this compound with 2,6-dimethylaniline. This modification is inspired by the structure of commercial herbicides like Alachlor and Metolachlor, which feature substituted aniline moieties.[2]
Materials:
-
This compound (1.0 eq)
-
2,6-dimethylaniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, Buchner funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.12 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and 40 mL of anhydrous acetonitrile.
-
Scientist's Note: Anhydrous acetonitrile is used as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction. Potassium carbonate acts as a mild base to neutralize the HCl formed during the substitution, driving the reaction to completion.
-
-
Addition of Nucleophile: Add 2,6-dimethylaniline (1.33 g, 11 mmol) to the stirring suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Extraction: Dissolve the crude residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Scientist's Note: The washing steps are crucial to remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-(4-((2,6-dimethylphenyl)amino)acetyl)acetanilide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Biological Evaluation: Protocols for Efficacy Screening
Once synthesized, the novel compounds must be rigorously tested for herbicidal activity. The following protocols outline standard whole-plant bioassays performed in a greenhouse.[9][10]
Protocol 4.1: Primary Pre-Emergence Screening
Objective: To assess the ability of test compounds to inhibit weed growth when applied to the soil before weed emergence. This is the primary application method for chloroacetamide herbicides.[1][11]
Materials:
-
Seeds of indicator weed species (e.g., Giant Foxtail - Setaria faberi, a grass weed; Velvetleaf - Abutilon theophrasti, a broadleaf weed).
-
Seeds of a crop species for selectivity assessment (e.g., Corn - Zea mays).
-
Potting mix (soil:sand:peat moss ratio 1:1:1).
-
Plastic pots (e.g., 10 cm diameter).
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Commercial standard (e.g., Acetochlor).
-
Track sprayer for uniform application.
Procedure:
-
Planting: Fill pots with potting mix. Plant 10-15 seeds of each test species per pot at a depth of 1-2 cm.
-
Application: Prepare solutions of the test compounds and the commercial standard at a high screening rate (e.g., 1000 g a.i./ha). An untreated control (no spray) and a solvent-only control must be included.
-
Spraying: Arrange the pots in the track sprayer and apply the herbicide solutions evenly to the soil surface.
-
Growth Conditions: Transfer the pots to a greenhouse maintained at 25-28°C with a 16:8 hour light:dark cycle. Water the pots lightly as needed.
-
Assessment: After 14-21 days, assess the herbicidal effect. The primary metric is the visual estimation of percent injury (0% = no effect, 100% = complete kill) relative to the untreated control.
-
Self-Validation: The commercial standard should show high efficacy on the weed species, and the crop should show high tolerance. The untreated and solvent controls should exhibit healthy growth. Any deviation suggests a systemic issue with the experiment.
-
Protocol 4.2: Post-Emergence Screening
Objective: To assess the activity of test compounds when applied directly to emerged, growing weeds. While chloroacetamides are primarily pre-emergent, this screen can reveal unexpected activity.
Procedure:
-
Planting and Growth: Plant seeds as in Protocol 4.1. Allow them to grow in the greenhouse until they reach the 2-3 leaf stage.
-
Application: Apply the test compounds, commercial standard, and controls directly to the foliage of the seedlings using the track sprayer.
-
Growth and Assessment: Return the plants to the greenhouse. Assess visual injury after 7, 14, and 21 days.
Protocol 4.3: Dose-Response and GR₅₀ Determination
Objective: For compounds showing significant activity ("hits") in the primary screen, determine the dose required to reduce plant growth by 50% (GR₅₀). This provides a quantitative measure of potency.
Procedure:
-
Setup: Follow the pre-emergence protocol (4.1).
-
Dose Range: For each "hit" compound, prepare a series of 6-8 application rates (e.g., 2000, 1000, 500, 250, 125, 62.5 g a.i./ha).
-
Application and Growth: Apply the different rates to separate pots for each species. Include an untreated control. Replicate each treatment 3-4 times.
-
Assessment: After 21 days, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
Data Analysis: Calculate the percent growth reduction for each dose relative to the untreated control. Use a suitable statistical software (e.g., R with the drc package) to fit a log-logistic dose-response curve and calculate the GR₅₀ value.
Table 2: Hypothetical Bio-efficacy Data for Novel Derivatives
| Compound | Giant Foxtail GR₅₀ (g/ha) | Velvetleaf GR₅₀ (g/ha) | Corn GR₅₀ (g/ha) | Selectivity Index (Corn/Foxtail) |
| Derivative 1 | 150 | >2000 | >2000 | >13.3 |
| Derivative 2 | 250 | 800 | >2000 | >8.0 |
| Derivative 3 | 80 | 450 | 500 | 6.25 |
| Acetochlor (Std.) | 180 | 1200 | >2000 | >11.1 |
A higher Selectivity Index indicates better crop safety.
Mechanistic Insights: Targeting Very-Long-Chain Fatty Acids
The herbicidal activity of chloroacetamides is attributed to their ability to inhibit the biosynthesis of VLCFAs.[1] VLCFAs (chains >18 carbons) are essential for forming various cellular components, including cuticular waxes, suberin, and membrane lipids.
It is hypothesized that novel derivatives of this compound act via the same mechanism. The chloroacetamide moiety is believed to be the active component that alkylates and deactivates the elongase enzymes responsible for VLCFA synthesis.[11][12]
Caption: Proposed mechanism of action via inhibition of the VLCFA elongase complex.
The diverse structures synthesized from this compound can influence how effectively the molecule reaches this target site and binds to it. Factors like lipophilicity and steric bulk, introduced by the chosen nucleophile, are critical in determining the ultimate herbicidal potency and selectivity.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 3. wssa.net [wssa.net]
- 4. unitedsoybean.org [unitedsoybean.org]
- 5. Natural Compounds as Next-Generation Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-(Chloroacetyl)-acetanilide | 140-49-8 [chemicalbook.com]
- 7. 4’-(Chloroacetyl)acetanilide | SIELC Technologies [sielc.com]
- 8. GSRS [precision.fda.gov]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 11. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 12. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for monitoring the progress of a reaction involving 4'-(chloroacetyl)acetanilide by TLC
Application Note & Protocol
Topic: High-Fidelity Monitoring of 4'-(chloroacetyl)acetanilide Synthesis via Thin-Layer Chromatography
For: Researchers, scientists, and drug development professionals
Foundational Principles: Leveraging TLC for Real-Time Reaction Monitoring
In synthetic organic chemistry, the ability to accurately track the conversion of starting materials to products is paramount for process optimization, yield maximization, and impurity profiling. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and powerful analytical technique for the qualitative monitoring of reaction progress. Its utility is rooted in the principles of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.
The reaction to synthesize this compound, typically via a Friedel-Crafts acylation of acetanilide, involves a significant change in the molecular structure and, consequently, its polarity.[1] Acetanilide, the starting material, is a moderately polar aromatic amide.[2] The introduction of the chloroacetyl group increases the molecule's polarity due to the additional carbonyl and the electronegative chlorine atom. This polarity difference is the key to effective separation and monitoring using a normal-phase TLC system (e.g., silica gel). As the reaction proceeds, a sample analyzed by TLC will show the gradual disappearance of the less polar starting material spot and the concomitant appearance of a more polar product spot, which travels a shorter distance up the TLC plate.
The Monitored Reaction: Synthesis of this compound
The target reaction involves the electrophilic aromatic substitution of acetanilide with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.
Reaction Scheme: Acetanilide + Chloroacetyl Chloride --(AlCl₃)--> this compound
Monitoring this conversion is critical to determine the point of completion, preventing the formation of byproducts from over-reaction or isolating a low yield due to an incomplete reaction.
Comprehensive Protocol for TLC Monitoring
This protocol is designed as a self-validating system to ensure trustworthy and reproducible results. The core of this system is the three-lane spotting strategy, which provides an unambiguous internal reference on every plate.
Required Materials and Reagents
-
TLC Plates: Silica Gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator that facilitates visualization under 254 nm UV light).[3]
-
Mobile Phase (Eluent): 30:70 Ethyl Acetate / Hexane (v/v). This starting ratio should be optimized as needed.
-
Sample Preparation Solvent: Ethyl acetate or dichloromethane.
-
Reference Standard: A dilute solution of the starting material, acetanilide, in the sample preparation solvent (~1 mg/mL).
-
TLC Development Chamber: A glass jar with a tight-fitting lid.
-
Spotting Equipment: Glass capillary tubes or micropipettes.
-
Visualization Tools:
-
General Lab Equipment: Fume hood, beakers, graduated cylinders, filter paper.
Step-by-Step Experimental Workflow
Step 1: Chamber Saturation (Critical for Reproducibility)
-
Pour the prepared 30:70 ethyl acetate/hexane mobile phase into the TLC development chamber to a depth of approximately 0.5 cm.
-
Line the inside wall of the chamber with a piece of filter paper, ensuring it is saturated with the solvent.
-
Close the chamber with the lid and allow it to stand for at least 10-15 minutes.
-
Expert Rationale: Saturating the chamber's atmosphere with solvent vapor is crucial. It prevents the mobile phase from evaporating off the TLC plate surface as it ascends, ensuring a consistent solvent front and leading to more uniform and reproducible Rf values.
-
Step 2: Sample Preparation
-
Reaction Mixture (RM): At designated time points (e.g., t=0, 30 min, 60 min), carefully withdraw a small aliquot (e.g., one drop) from the reaction vessel using a glass pipette. Quench the aliquot in a vial containing ~0.5 mL of water, then extract with ~0.5 mL of ethyl acetate. The ethyl acetate layer is your "RM" sample.
-
Starting Material (SM): Use the pre-prepared reference solution of acetanilide.
Step 3: Spotting the TLC Plate
-
Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three distinct, evenly spaced points on this line.
-
Using a capillary spotter, apply a small spot of the Starting Material (SM) solution to the left-most mark. The spot should be small and concentrated (1-2 mm in diameter).
-
Apply a spot of the Reaction Mixture (RM) sample to the middle mark.
-
Create a co-spot by first applying the SM solution to the right-most mark, and after it dries, carefully spotting the RM sample directly on top of it.
-
Trustworthiness Insight: The co-spot lane is a self-validating control. It confirms if the spot corresponding to the starting material in the reaction mixture lane has the same Rf as the pure starting material. Any deviation could indicate a matrix effect or misidentification.
-
Step 4: Plate Development
-
Carefully place the spotted TLC plate into the pre-saturated development chamber using forceps. Ensure the origin line is above the solvent level.
-
Replace the lid and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Step 5: Visualization and Interpretation
-
Primary Visualization (Non-Destructive): Place the dried TLC plate under a short-wave UV lamp (254 nm).[6] Aromatic compounds that absorb UV light will appear as dark purple/blue spots against the glowing green background of the plate.[4]
-
Lightly circle the observed spots with a pencil.
-
Analysis:
-
At t=0: The RM lane should show a prominent spot with the same Rf as the SM lane.
-
During the reaction: The RM lane will show the SM spot diminishing in intensity while a new, more polar (lower Rf) spot for the product, this compound, appears and intensifies.
-
Reaction Completion: The reaction is considered complete when the SM spot is no longer visible in the RM lane, and the product spot is prominent.
-
-
Rf Calculation: The Retention Factor (Rf) is a key quantitative measure.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Calculate the Rf for each spot. This helps in identifying compounds across different TLC runs.
-
Workflow Diagram
Caption: Workflow for TLC monitoring of reaction progress.
Data Summary and Expected Results
The polarity of the compounds dictates their movement on the TLC plate. The introduction of the chloroacetyl group increases polarity, leading to a lower Rf value for the product.
| Compound | Role | Expected Polarity | Expected Rf Value* | UV (254 nm) Appearance |
| Acetanilide | Starting Material | Moderate | ~0.5 - 0.6 | Dark Spot |
| This compound | Product | High | ~0.2 - 0.3 | Dark Spot |
*Rf values are highly dependent on the exact TLC conditions (plate, solvent batch, temperature, humidity). These are estimated values for a 30:70 Ethyl Acetate/Hexane system and should be determined experimentally.
Expert Insights and Troubleshooting
-
Optimizing Separation: If the spots are too close together (poor resolution), adjust the mobile phase polarity. To increase the Rf values (move spots further up), increase the proportion of the more polar solvent (ethyl acetate). To decrease Rf values, increase the proportion of the less polar solvent (hexane).
-
Spot Tailing: If spots appear as vertical streaks rather than tight circles, it is often due to the sample being too concentrated.[2] Dilute the sample and re-spot. Tailing can also occur if the compound has a strong acidic or basic character, which can be mitigated by adding a small amount of acetic acid or triethylamine to the mobile phase.
-
No Spots Visible Under UV: While unlikely for these aromatic compounds, if no spots are seen, a secondary, destructive visualization method can be used. Placing the plate in a chamber with a few iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[7]
-
Interpreting the Co-Spot: If the starting material spot in the RM lane and the co-spot lane do not align perfectly, it could suggest that the reaction matrix is altering the compound's interaction with the silica. However, for most systems, they should align perfectly, providing confident identification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
application of 4'-(chloroacetyl)acetanilide in the synthesis of heterocyclic compounds
An In-Depth Guide to the Synthetic Utility of 4'-(Chloroacetyl)acetanilide in Heterocyclic Chemistry
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of numerous pharmaceuticals and biologically active molecules.[1] Among the vast array of starting materials available to synthetic chemists, this compound, also known as p-acetamidophenacyl chloride, emerges as a particularly versatile and strategic precursor.[2]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of diverse and medicinally relevant heterocyclic systems. Its value lies in the two distinct and strategically positioned reactive sites: the α-haloketone moiety and the acetanilide group. The α-haloketone is a potent electrophile, primed for reactions with a variety of nucleophiles, making it an ideal substrate for classical cyclocondensation reactions.[3]
This guide will explore the synthesis of key heterocyclic families, including thiazoles, 1,4-benzothiazines, pyrazoles, and oxazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and illustrate the logical flow of these synthetic pathways. The objective is to equip the modern researcher with the knowledge to confidently and efficiently leverage this powerful building block in the quest for novel therapeutic agents.
Synthesis of 2-Amino-4-Arylthiazole Derivatives: The Hantzsch Reaction
Thiazole derivatives are a prominent class of heterocyclic compounds, renowned for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. In this context, the chloroacetyl group of this compound serves as the α-haloketone component, reacting readily with thiourea.
The causality of this reaction is straightforward: the nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the chlorine atom. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon, and a subsequent dehydration step yields the final aromatic thiazole ring.
Experimental Protocol: Synthesis of N-(4-(2-amino-4-thiazolyl)phenyl)acetamide
A detailed step-by-step methodology for the synthesis is provided below. This protocol is designed to be self-validating, with clear endpoints and purification steps.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.11 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask. The reactants may not fully dissolve at room temperature.
-
Reaction Initiation: Stir the mixture and heat it to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Reaction Completion: Continue refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Product Isolation: After cooling the reaction mixture to room temperature, a solid precipitate will form. If precipitation is slow, the solution can be cooled further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the resulting crystalline solid in a vacuum oven. The final product, N-(4-(2-amino-4-thiazolyl)phenyl)acetamide, can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Summary: Thiazole Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | Provides the C-C-Cl backbone for the thiazole ring. |
| Reagent | Thiourea | Acts as the N-C-S source for the heterocycle. |
| Solvent | Absolute Ethanol | Good solvent for reactants; facilitates nucleophilic attack. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Typical duration for Hantzsch synthesis to reach completion. |
| Typical Yield | 75-85% | Reflects the high efficiency of this cyclocondensation reaction. |
Reaction Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of a thiazole derivative.
Synthesis of 1,4-Benzothiazine Derivatives
1,4-Benzothiazines are a class of heterocyclic compounds with significant biological activities, including anti-inflammatory, antimicrobial, and CNS depressant effects.[6][7] The synthesis of these compounds from this compound involves a condensation reaction with 2-aminothiophenol. This reaction elegantly forms two new bonds to construct the heterocyclic ring in a single pot.
The mechanism proceeds via an initial nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of the chloroacetyl moiety. This is followed by an intramolecular S-alkylation, where the thiol group displaces the chlorine atom, leading to the cyclized 1,4-benzothiazine ring. The choice of a base is critical to neutralize the HCl generated during the reaction, thereby driving the equilibrium towards the product.
Experimental Protocol: Synthesis of 2-(4-acetamidobenzoyl)-2,3-dihydro-1,4-benzothiazine
-
Reactant Preparation: To a 100 mL three-necked flask fitted with a stirrer, condenser, and dropping funnel, add 2-aminothiophenol (1.25 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in 40 mL of acetone.
-
Addition of Starting Material: Dissolve this compound (2.11 g, 10 mmol) in 20 mL of acetone and add it dropwise to the stirring mixture at room temperature over 30 minutes.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 8-10 hours. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure 1,4-benzothiazine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques.
Data Summary: 1,4-Benzothiazine Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | Provides the electrophilic chloroacetyl moiety. |
| Reagent | 2-Aminothiophenol | Acts as the binucleophile (amine and thiol) for cyclization. |
| Base | Anhydrous K₂CO₃ | Neutralizes the HCl byproduct, preventing protonation of the amine. |
| Solvent | Acetone | A polar aprotic solvent that effectively dissolves reactants. |
| Temperature | Reflux (~56 °C) | Ensures a sufficient reaction rate without degrading the components. |
| Reaction Time | 8-10 hours | Allows the two-step condensation and cyclization to complete. |
| Typical Yield | 65-75% | Good yield for a bimolecular condensation-cyclization. |
Reaction Pathway: 1,4-Benzothiazine Formation
Caption: Pathway for the synthesis of 1,4-benzothiazines.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are core components in many blockbuster drugs, such as the anti-inflammatory celecoxib.[8] Their synthesis often involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[9] While this compound is not a 1,3-dicarbonyl compound itself, it can be readily used to synthesize pyrazoles through reaction with hydrazine derivatives.
A common strategy involves reacting the α-haloketone with a suitable hydrazine derivative, such as phenylhydrazine, to form a phenylhydrazone intermediate. This intermediate can then undergo cyclization under basic or acidic conditions to yield the pyrazole ring. The Vilsmeier-Haack reagent (POCl₃/DMF) can also be used to facilitate the cyclization and formylation of such intermediates to yield 4-formylpyrazole derivatives.[10]
Experimental Protocol: Synthesis of a Substituted Pyrazole
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (2.11 g, 10 mmol) in 30 mL of ethanol. Add phenylhydrazine (1.08 g, 10 mmol) and a catalytic amount of acetic acid (2-3 drops).
-
Reaction Conditions: Reflux the mixture for 2-3 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization Step: After cooling, add a solution of sodium ethoxide (prepared from 0.23 g of sodium in 10 mL of ethanol) to the reaction mixture.
-
Second Reflux: Heat the mixture to reflux for an additional 4-6 hours to induce cyclization.
-
Product Isolation: Cool the reaction mixture and pour it into ice-cold water. The precipitated solid is the crude pyrazole derivative.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.
-
Characterization: Analyze the final compound using appropriate spectroscopic methods.
Data Summary: Pyrazole Synthesis
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | Provides the three-carbon backbone for the pyrazole ring. |
| Reagent | Phenylhydrazine | Acts as the N-N source for the heterocycle. |
| Catalyst/Base | Acetic Acid / NaOEt | Acid catalyzes hydrazone formation; base promotes cyclization. |
| Solvent | Ethanol | Suitable for both steps of the one-pot reaction. |
| Temperature | Reflux (~78 °C) | Drives both the condensation and cyclization reactions. |
| Reaction Time | 6-9 hours (total) | Sufficient time for the sequential reaction to complete. |
| Typical Yield | 50-65% | Moderate yields are common for multi-step one-pot syntheses. |
Logical Flow: Pyrazole Synthesis from an α-Haloketone```dot
Caption: Diagram for the Bredereck synthesis of an oxazole derivative.
Conclusion
This compound has demonstrated its exceptional utility as a foundational starting material for the synthesis of a wide array of medicinally important heterocyclic compounds. Its dual reactivity allows for the straightforward application of well-established named reactions to create complex molecular architectures. The protocols detailed in this guide for the synthesis of thiazoles, 1,4-benzothiazines, pyrazoles, and oxazoles provide a reliable and efficient framework for researchers. By understanding the underlying mechanisms and optimizing reaction conditions, scientists in the field of drug discovery can effectively harness the synthetic power of this versatile building block to generate novel chemical entities with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 4’-(Chloroacetyl)acetanilide | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
Large-Scale Laboratory Synthesis of 4'-(Chloroacetyl)acetanilide: An Application Note and Protocol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the large-scale laboratory synthesis of 4'-(chloroacetyl)acetanilide, a key intermediate in the production of various pharmaceuticals and other fine chemicals. The synthesis is primarily achieved through the Friedel-Crafts acylation of acetanilide with chloroacetyl chloride. This guide will delve into the underlying chemical principles, provide a detailed, step-by-step protocol suitable for scaling, address critical safety considerations, and outline methods for purification and characterization of the final product. The information presented is curated to ensure scientific integrity and provide actionable insights for researchers in the field.
Introduction and Background
This compound, also known as N-[4-(chloroacetyl)phenyl]acetamide, is a versatile chemical intermediate.[1] Its structure, featuring an acetamido group and a reactive chloroacetyl moiety on a benzene ring, makes it a valuable building block in organic synthesis. The primary application of this compound lies in the pharmaceutical industry, where it serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).
The most common and efficient method for preparing this compound is the Friedel-Crafts acylation of acetanilide.[2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[2] In this specific synthesis, acetanilide is acylated with chloroacetyl chloride using aluminum chloride (AlCl₃) as the catalyst.[3]
The acetamido group (-NHCOCH₃) on the aniline starting material is an ortho-, para-directing and activating group. However, amides are less activating than amines.[3] The para-product is favored due to steric hindrance at the ortho positions. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of acetanilide.
Reaction Mechanism and Key Considerations
The Friedel-Crafts acylation of acetanilide with chloroacetyl chloride is a well-established reaction. The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of chloroacetyl chloride, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich para-position of the acetanilide ring, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.
Key Considerations for Large-Scale Synthesis:
-
Solvent Selection: The choice of solvent is critical. While various solvents can be used, nitrobenzene is often employed in industrial settings due to its ability to dissolve the reactants and the aluminum chloride complex. However, nitrobenzene is highly toxic and poses significant health and environmental risks.[4][5][6][7][8] Therefore, alternative, less hazardous solvents should be considered for laboratory-scale synthesis. Dichloromethane or 1,2-dichloroethane are viable alternatives, though they also require careful handling.
-
Stoichiometry of Aluminum Chloride: A stoichiometric amount of AlCl₃ is typically required because it forms a complex with both the starting material and the ketone product.[9]
-
Temperature Control: The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure a high yield of the desired product. The initial mixing of reactants is usually carried out at a low temperature, followed by a gradual increase to drive the reaction to completion.
-
Work-up Procedure: The reaction mixture is quenched by carefully adding it to ice and water to decompose the aluminum chloride complex. The product is then isolated by filtration.
Visualizing the Workflow
Diagram of the Synthetic Pathway
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Management
This synthesis involves the use of several hazardous chemicals. A thorough risk assessment must be conducted before commencing any experimental work.
| Chemical | Hazards | Safety Precautions |
| Chloroacetyl Chloride | Corrosive, toxic if inhaled, in contact with skin, or if swallowed. Causes severe skin burns and eye damage. Reacts violently with water.[10][11][12][13] | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.[10][11][12][13] |
| Aluminum Chloride (Anhydrous) | Causes severe skin burns and eye damage. Reacts violently with water. | Handle in a dry environment (e.g., glove box or under a stream of inert gas). Wear appropriate PPE. Keep away from water and moisture. |
| Acetanilide | Harmful if swallowed. May cause skin and eye irritation. | Wear appropriate PPE. Avoid inhalation of dust. |
| Dichloromethane | Suspected of causing cancer. Causes skin and eye irritation. Harmful if swallowed or inhaled. | Work in a well-ventilated fume hood. Wear appropriate PPE. |
| Nitrobenzene | Toxic by ingestion, inhalation, and skin absorption. Suspected of causing cancer and may damage fertility.[4][5][6][7][8] | Use should be avoided if possible. If necessary, handle with extreme caution in a closed system with appropriate engineering controls and PPE. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Detailed Experimental Protocol
This protocol is designed for a large-scale laboratory synthesis yielding approximately 100-120 grams of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetanilide | 135.17 | 135.2 g | 1.0 |
| Chloroacetyl Chloride | 112.94 | 124.2 g (87.5 mL) | 1.1 |
| Aluminum Chloride (anhydrous) | 133.34 | 300.0 g | 2.25 |
| Dichloromethane | 84.93 | 1 L | - |
| Ice | - | 2 kg | - |
| Hydrochloric Acid (concentrated) | 36.46 | 100 mL | - |
| Ethanol (95%) | 46.07 | As needed for recrystallization | - |
| Water | 18.02 | As needed for work-up and recrystallization | - |
Equipment:
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a calcium chloride drying tube
-
Large beaker or bucket for ice bath
-
Büchner funnel and filter flask
-
Heating mantle
Procedure:
-
Reaction Setup:
-
Assemble the 3 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.
-
Place the flask in a large ice bath.
-
Charge the flask with anhydrous aluminum chloride (300.0 g) and dichloromethane (500 mL).
-
-
Addition of Reactants:
-
In a separate beaker, dissolve acetanilide (135.2 g) in dichloromethane (500 mL).
-
In the dropping funnel, place chloroacetyl chloride (124.2 g, 87.5 mL).
-
Slowly add the chloroacetyl chloride to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly add the acetanilide solution to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
-
Reaction Progression:
-
Once the addition of the acetanilide solution is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Prepare a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (100 mL) in a large beaker.
-
Carefully and slowly pour the reaction mixture into the ice-hydrochloric acid mixture with vigorous stirring. This is a highly exothermic process and should be done in a fume hood.
-
Continue stirring until all the ice has melted and the aluminum salts have dissolved.
-
The crude this compound will precipitate as a solid.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold water until the filtrate is neutral to litmus paper.
-
-
Purification by Recrystallization:
-
Transfer the crude product to a large Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid.[14][15][16][17]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration.[14][15]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: 75-85%
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Method | Expected Result |
| Melting Point | 179-180 °C[18][19] |
| Appearance | White to off-white crystalline powder[20] |
| Thin Layer Chromatography (TLC) | A single spot with an appropriate Rf value in a suitable solvent system (e.g., ethyl acetate/hexane). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide and ketone), and aromatic C-H stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the structure of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the final product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is suitable.[1] |
Conclusion
The Friedel-Crafts acylation of acetanilide with chloroacetyl chloride is a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and adhering to strict safety protocols, high yields of the pure product can be consistently achieved in a large-scale laboratory setting. The detailed protocol and analytical methods provided in this application note serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.
References
- 1. 4’-(Chloroacetyl)acetanilide | SIELC Technologies [sielc.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. gov.uk [gov.uk]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. Nitrobenzene | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 9. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 10. Chloroacetyl Chloride [yufenggp.com]
- 11. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. kscl.co.in [kscl.co.in]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 17. scribd.com [scribd.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. thomassci.com [thomassci.com]
- 20. nbinno.com [nbinno.com]
Application Notes and Protocols for the Derivatization of Peptides and Proteins using 4'-(chloroacetyl)acetanilide
Introduction: A Strategic Approach to Peptide and Protein Modification
In the landscape of drug development, proteomics, and chemical biology, the precise chemical modification of peptides and proteins is a cornerstone technique. It enables the attachment of labels for imaging, the introduction of moieties to enhance therapeutic properties, and the stabilization of structures for analytical characterization. The choice of a derivatizing agent is paramount, dictating the selectivity, stability, and overall success of the conjugation strategy.
This guide provides a comprehensive overview of the use of 4'-(chloroacetyl)acetanilide, a versatile and efficient reagent for the targeted alkylation of nucleophilic residues in peptides and proteins. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the analysis and characterization of the resulting conjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their experimental workflows.
The Chemistry of this compound: A Tale of Electrophilicity and Nucleophilicity
At its core, the derivatization of peptides and proteins with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The chloroacetyl group of the reagent possesses a highly electrophilic carbon atom, rendered so by the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms. This electrophilic center is a prime target for nucleophilic attack by certain amino acid side chains within the peptide or protein.
The primary nucleophile in proteins amenable to alkylation by haloacetyl reagents is the thiol group (-SH) of cysteine residues. The thiolate anion (S-), which is in equilibrium with the thiol group, is a potent nucleophile that readily attacks the electrophilic carbon of the chloroacetyl group, forming a stable thioether bond and displacing the chloride ion.
Other nucleophilic amino acid residues, such as the imidazole ring of histidine and the ε-amino group of lysine, can also react with chloroacetylating agents, though generally at a slower rate than cysteine under optimized conditions. The selectivity of the reaction is highly dependent on the reaction conditions, most notably the pH.
Mechanism of Cysteine Alkylation
The derivatization of a cysteine residue with this compound proceeds as follows:
Caption: Mechanism of cysteine alkylation by this compound.
Experimental Protocols: From Theory to Practice
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific peptide or protein of interest.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Sigma-Aldrich, TCI |
| Peptide or Protein of Interest | Purified | N/A |
| Sodium Phosphate Buffer | Molecular Biology Grade | Thermo Fisher Scientific |
| Sodium Bicarbonate Buffer | Molecular Biology Grade | Thermo Fisher Scientific |
| Tris(2-carboxyethyl)phosphine (TCEP) | ≥98% | Thermo Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Thermo Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | N/A |
Protocol 1: Derivatization of a Cysteine-Containing Peptide
This protocol provides a general method for the derivatization of a purified peptide containing one or more cysteine residues.
1. Peptide Preparation: a. Dissolve the lyophilized peptide in deionized water to a final concentration of 1-5 mg/mL. b. If the peptide may have formed disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP to the peptide solution and incubate at room temperature for 1 hour.
2. Reagent Preparation: a. Prepare a 100 mM stock solution of this compound in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Note: Prepare this solution fresh before each use.
3. Derivatization Reaction: a. In a microcentrifuge tube, combine the following:
- Peptide solution (from step 1)
- Sodium phosphate buffer (0.5 M, pH 7.5) to a final buffer concentration of 100 mM.
- This compound stock solution to a final molar excess of 10- to 50-fold over the peptide. b. Vortex the reaction mixture gently and incubate at room temperature (20-25°C) for 2-4 hours in the dark. Note: The reaction can be monitored by HPLC-MS to determine the optimal reaction time.
4. Quenching the Reaction: a. To quench any unreacted this compound, add a small molecule thiol such as β-mercaptoethanol or L-cysteine to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature.
5. Purification of the Derivatized Peptide: a. The derivatized peptide can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC). b. A typical gradient for purification would be a linear gradient of 5-95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes on a C18 column. c. Collect fractions and analyze by mass spectrometry to identify the fractions containing the desired derivatized peptide. d. Lyophilize the purified fractions to obtain the final product.
Protocol 2: Derivatization of a Protein
This protocol is adapted for the derivatization of a purified protein.
1. Protein Preparation and Buffer Exchange: a. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer such as sodium phosphate or sodium bicarbonate, pH 7.5-8.0. This can be achieved using dialysis or a desalting column. b. Adjust the protein concentration to 1-10 mg/mL. c. If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of TCEP and incubating for 1 hour at 37°C.
2. Derivatization Reaction: a. Prepare a fresh stock solution of this compound in DMF or DMSO as described in Protocol 1. b. Add a 20- to 100-fold molar excess of the this compound stock solution to the protein solution. c. Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
3. Removal of Excess Reagent: a. Unreacted this compound and quenching reagent can be removed by dialysis, a desalting column, or tangential flow filtration.
4. Characterization: a. The extent of derivatization can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass shift of the intact protein.
Caption: General workflow for peptide/protein derivatization.
Analysis and Characterization of Derivatized Peptides and Proteins
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is an indispensable tool for monitoring the progress of the derivatization reaction and for purifying the final product.[1] The addition of the relatively hydrophobic this compound moiety to a peptide will typically result in a significant increase in its retention time on a C18 column compared to the underivatized peptide. This allows for the separation of the derivatized product from the starting material and other reaction components.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 3.5-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 5-95% B over 30 min |
| Flow Rate | 0.5-1.0 mL/min for analytical scale |
| Detection | UV at 214 nm (peptide backbone) and 280 nm (aromatic residues) |
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the successful derivatization of a peptide or protein. The covalent addition of the 4'-(acetyl)acetanilide group (after loss of chlorine) results in a specific mass increase of 175.08 Da.
Expected Mass Shift:
-
Monoisotopic Mass of Added Moiety: C₁₀H₁₀NO₂ = 176.07 Da
-
Mass of Chlorine (leaving group): 34.97 Da
-
Net Mass Increase: 176.07 - 34.97 = 141.1 Da (This is a correction from the initial thought process, the actual mass addition is C10H10NO2 - H, which is then added to the peptide after the loss of Cl from the reagent and H from the thiol. The mass of the reagent is 211.65 g/mol . The mass added is 211.65 - 35.45 (Cl) - 1.01 (H from SH) = 175.19 Da. Let's recalculate based on the formula of the added group: C10H10NO2. The molecular weight of this group is approximately 176.17 g/mol . The reaction is an alkylation, so a hydrogen from the thiol is lost. The mass of the chloroacetylacetanilide is 211.65. The mass of Cl is ~35.45. So the mass of the acetylacetanilide part is 211.65 - 35.45 = 176.2. The reaction is Peptide-SH + Cl-R -> Peptide-S-R + HCl. So the mass increase of the peptide is the mass of R, which is the mass of the reagent minus the mass of Cl. So the mass increase is indeed ~176.2 Da. Let's re-verify this. A more precise calculation: C10H10ClNO2 (211.0451) - Cl (34.9688) = C10H10NO2 (176.0763). The reaction is Peptide-SH + Reagent -> Peptide-S-Reagent' + HCl. The mass of the peptide increases by the mass of the reagent minus the mass of HCl. So, 211.0451 - 35.9767 = 175.0684 Da.
Tandem Mass Spectrometry (MS/MS)
For peptides, tandem mass spectrometry (MS/MS) provides sequence information and can be used to confirm the site of derivatization. In collision-induced dissociation (CID), the thioether bond is generally stable, and fragmentation will occur along the peptide backbone, producing b- and y-ions. The mass of the fragment ion containing the modified cysteine will be increased by 175.07 Da. This allows for the unambiguous identification of the modified residue.
Troubleshooting and Scientific Insights
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Derivatization Yield | 1. Incomplete reduction of disulfide bonds. 2. Suboptimal pH. 3. Insufficient reagent concentration. 4. Short reaction time. | 1. Ensure complete reduction by using a sufficient excess of TCEP and adequate incubation time. The thiolate anion is the nucleophile, so free thiols are essential. 2. The pKa of the cysteine thiol is ~8.3. A pH of 7.5-8.0 provides a good balance between thiolate formation and minimizing side reactions with other nucleophiles like lysine (pKa ~10.5).[2] 3. Increase the molar excess of this compound. A higher concentration will drive the reaction forward. 4. Monitor the reaction by HPLC-MS and extend the incubation time if necessary. |
| Non-specific Labeling | 1. Reaction pH is too high. 2. Prolonged reaction time or high temperature. 3. Presence of other highly nucleophilic residues in a favorable conformation. | 1. High pH will deprotonate the ε-amino group of lysine, increasing its nucleophilicity and potential for side reactions. Maintain the pH at or below 8.0. 2. Minimize reaction time and temperature to favor the more rapid reaction with cysteine. 3. If non-specific labeling persists, consider site-directed mutagenesis to remove other reactive residues if the application allows. |
| Peptide/Protein Precipitation | 1. The derivatizing reagent is not fully dissolved. 2. The derivatized product is less soluble. | 1. Ensure the this compound is completely dissolved in the organic solvent before adding it to the aqueous reaction mixture. 2. The addition of the hydrophobic acetanilide moiety can decrease the solubility of some peptides/proteins. Perform the reaction in a larger volume or add a small percentage of a compatible organic co-solvent. |
| No Reaction | 1. Inactive reagent. 2. Cysteine is not accessible. | 1. This compound is susceptible to hydrolysis. Use a fresh bottle or a freshly prepared stock solution. 2. In folded proteins, cysteine residues may be buried and inaccessible to the reagent. Denaturation of the protein may be necessary. |
Stability of the Derivatized Product
The thioether bond formed between the cysteine residue and the 4'-(acetyl)acetanilide moiety is generally very stable under a wide range of conditions, including those used for peptide and protein analysis (e.g., acidic HPLC mobile phases, mass spectrometry). However, like all chemical bonds, it is not completely indestructible. Extreme pH and high temperatures should be avoided during storage and handling to prevent any potential degradation.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[3][4]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The derivatization of peptides and proteins with this compound is a powerful and reliable method for the targeted modification of cysteine residues. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can achieve high yields of specifically labeled products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists in a variety of disciplines, enabling them to successfully employ this versatile reagent in their research endeavors.
References
- 1. scispace.com [scispace.com]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-(chloroacetyl)acetanilide
Welcome to the technical support center for the synthesis of 4'-(chloroacetyl)acetanilide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the complexities of this Friedel-Crafts acylation reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each recommendation.
Question 1: My yield of this compound is consistently low (<60%). What are the most likely causes and how can I fix them?
Answer: Low yield in this Friedel-Crafts acylation is a common issue that can typically be traced to three main areas: reactant stoichiometry and quality, reaction conditions, and the work-up/purification process.
1. Inadequate Stoichiometry of Aluminum Chloride (AlCl₃)
-
The Cause: The most frequent error is using an insufficient amount of the Lewis acid catalyst, AlCl₃. While it is a catalyst, it is consumed in complexation reactions. A stoichiometric amount of at least 2.5-3.0 molar equivalents is required. The AlCl₃ complexes with not only the chloroacetyl chloride to form the acylium ion electrophile but also with the carbonyl oxygen of the acetanilide substrate.[1] This second complex deactivates the ring, but failing to account for it by adding enough AlCl₃ will result in a significant portion of the catalyst being unavailable for the primary reaction, leading to poor conversion.
-
The Solution: Carefully calculate the molar equivalents of your reactants. A reliable, high-yield procedure uses approximately 3.0 moles of AlCl₃ for every 1.0 mole of acetanilide.[2]
| Reactant | Molar Equivalents (Relative to Acetanilide) | Purpose |
| Acetanilide | 1.0 | Substrate |
| Chloroacetyl Chloride | ~1.8 | Acylating Agent (Excess to drive reaction) |
| Aluminum Chloride | ~3.0 | Lewis Acid Catalyst (Accounts for complexation) |
2. Presence of Moisture
-
The Cause: Friedel-Crafts reactions are notoriously sensitive to moisture.[3] Aluminum chloride reacts violently and exothermically with water to form aluminum hydroxide and HCl gas. This decomposition not only consumes your catalyst but can also hydrolyze the chloroacetyl chloride starting material.
-
The Solution:
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use and assembled under a dry atmosphere (e.g., nitrogen or argon, with a drying tube).
-
Reagents: Use fresh, anhydrous grade AlCl₃. Old bottles that have been opened multiple times may have already absorbed significant atmospheric moisture. Use a high-purity, freshly distilled or new bottle of chloroacetyl chloride. Use an anhydrous reaction solvent like carbon disulfide (CS₂) or dichloromethane (DCM).[2]
-
3. Suboptimal Temperature Control
-
The Cause: The initial addition of AlCl₃ is highly exothermic.[2] If the temperature is not controlled, side reactions can occur, leading to the formation of colored, tarry byproducts that complicate purification and reduce the yield of the desired para-isomer.
-
The Solution:
-
Add the AlCl₃ portion-wise to the stirred solution of acetanilide and chloroacetyl chloride in the solvent.
-
Use an ice bath to maintain a low temperature during the addition of the catalyst.
-
After the addition is complete, the reaction typically requires heating to reflux to drive it to completion.[2] A procedure that involves gradual heating after a controlled addition often gives the best results.
-
4. Inefficient Purification
-
The Cause: Significant product loss can occur during the work-up and recrystallization steps. The product has moderate solubility in common organic solvents, and improper technique can leave a large fraction of your product in the mother liquor.
-
The Solution:
-
Quenching: The reaction is quenched by cautiously pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[2] This hydrolyzes the aluminum complexes and precipitates the crude product.
-
Recrystallization: Ethanol is a common solvent for recrystallization.[2] The key is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a low recovery of crystals upon cooling.[4] A documented procedure notes that recovery from recrystallization can be as low as 70%, highlighting this critical step.[2]
-
Question 2: My final product is an off-white or yellowish powder, not the expected white crystals. How can I improve its purity?
Answer: A colored product indicates the presence of impurities, which often arise from side reactions or residual starting materials.
-
The Cause: High reaction temperatures or impurities in the starting acetanilide can lead to the formation of polymeric or oxidized byproducts. The viscous, red-brown lower layer described in established protocols is the aluminum chloride complex, but improper quenching can lead to some of this colored material contaminating the product.[2]
-
The Solution:
-
Improve Reaction Control: Follow the temperature control guidelines mentioned in Question 1. Slow, portion-wise addition of AlCl₃ at low temperature is critical.
-
Decolorizing Carbon: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated decolorizing charcoal.[5]
-
Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal and the adsorbed colored impurities.
-
Crystallization: Allow the filtered, clear solution to cool slowly to room temperature, then in an ice bath, to maximize the formation of pure crystals.[4]
-
Frequently Asked Questions (FAQs)
What is the mechanism of the synthesis of this compound?
This reaction is a classic example of an electrophilic aromatic substitution known as the Friedel-Crafts Acylation.[3][6]
-
Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the potent electrophile.
-
Electrophilic Attack: The electron-rich acetanilide ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Restoration of Aromaticity: A base (in this case, the AlCl₄⁻ complex) removes the proton from the carbon atom that formed the new bond with the acyl group. This collapses the intermediate, restores the aromaticity of the ring, and forms the final product.
Why is the acetamido group a para-director in this reaction?
The acetamido group (-NHCOCH₃) on the acetanilide ring is an activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by the acylium ion electrophile. The para product is favored over the ortho product primarily due to steric hindrance; the large acyl group can more easily approach the less hindered para position.
What safety precautions are essential for this experiment?
-
Chloroacetyl Chloride: This reagent is highly corrosive and lachrymatory (causes tears). It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Aluminum Chloride (Anhydrous): This reagent is a fine powder that is highly reactive with moisture. It can cause severe burns upon contact with skin. Inhalation can damage the respiratory tract. Handle in a fume hood and avoid creating dust. The addition of AlCl₃ to the reaction mixture is exothermic and can cause the solvent to boil vigorously.[2]
-
Carbon Disulfide (Solvent): CS₂ is highly flammable and has a low autoignition temperature. It is also toxic. All heating must be done using a steam bath or a heating mantle; hot plates are an ignition risk.[2]
What is a realistic target yield for this synthesis?
Based on established and verified protocols, a yield in the range of 79-83% for the crude product after initial precipitation and washing is considered excellent.[2] Subsequent recrystallization for high purity will likely reduce the final isolated yield. Achieving a final yield above 70% of high-purity material is a successful outcome.
Experimental Protocol: High-Yield Synthesis
This protocol is adapted from a verified procedure published in Organic Syntheses.[2]
Workflow Overview
Step-by-Step Methodology
-
Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser connected to a gas trap, add 220 mL of anhydrous carbon disulfide.
-
Reactant Addition: To the solvent, add 30 g (0.22 mol) of acetanilide and 45 g (0.40 mol) of chloroacetyl chloride.
-
Catalyst Addition: While stirring vigorously in an ice bath, add 90 g (0.67 mol) of anhydrous aluminum chloride in small portions over 30-40 minutes, ensuring the temperature does not rise excessively.
-
Reaction: After the complete addition of AlCl₃, remove the ice bath and heat the mixture to reflux on a steam bath for 30 minutes with continued stirring.
-
Quenching: Allow the mixture to cool slightly. In a separate large beaker (2 L), prepare a mixture of 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. Cautiously pour the viscous, lower layer of the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Isolation: Collect the precipitated white solid by vacuum filtration on a Büchner funnel and wash it thoroughly with cold water.
-
Purification: Transfer the crude solid to a beaker and create a slurry by stirring with 100 mL of 95% ethanol. Collect the solid again by filtration.
-
Drying: Allow the product to air-dry. The expected yield is 35-37 g (79-83%). The melting point should be around 213-214°C. For higher purity, the product can be recrystallized from 95% ethanol.
References
common side products in the synthesis of 4'-(chloroacetyl)acetanilide and how to avoid them
Welcome to the technical support center for the synthesis of 4'-(chloroacetyl)acetanilide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.
Introduction: The Friedel-Crafts Acylation of Acetanilide
The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. In this process, acetanilide is reacted with chloroacetyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce a chloroacetyl group onto the aromatic ring.[1] The acetamido group (-NHCOCH₃) on the acetanilide starting material is an activating, ortho-, para-directing group. The desired product is the para-substituted isomer due to the steric hindrance at the ortho positions.
The overall reaction is as follows:
Acetanilide + Chloroacetyl Chloride --(AlCl₃)--> this compound + HCl
While seemingly straightforward, this reaction is prone to several side reactions that can lower the yield and complicate purification. This guide will help you understand, identify, and mitigate these issues.
Core Reaction Mechanism: Formation of this compound
The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (AlCl₃) activates the chloroacetyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring of acetanilide, preferentially at the para position.
Caption: Mechanism of Friedel-Crafts Acylation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My final yield is significantly lower than expected. What are the likely causes?
Answer: Low yields are a frequent issue and can typically be attributed to three main factors: incomplete reaction, reagent decomposition, or mechanical loss during workup.
-
Probable Cause 1: Reagent Decomposition. Chloroacetyl chloride and aluminum chloride are highly sensitive to moisture.[1] Any water present in the solvent, glassware, or starting materials will react with them.
-
AlCl₃ + 6H₂O → Al(OH)₃ + 3HCl
-
ClCOCH₂Cl + H₂O → HOOCCH₂Cl + HCl This deactivates the catalyst and consumes the acylating agent, preventing them from participating in the desired reaction.
-
-
Solution 1: Ensure Strict Anhydrous Conditions.
-
Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a dessicator or a stream of dry nitrogen just before use.
-
Use a high-purity, anhydrous grade of the reaction solvent (e.g., carbon disulfide).[2]
-
Handle aluminum chloride in a glove box or under a nitrogen blanket to minimize exposure to atmospheric moisture.
-
-
Probable Cause 2: Insufficient Catalyst Activity or Amount. The stoichiometry of AlCl₃ is critical. More than one equivalent is needed because the Lewis acid complexes not only with the chloroacetyl chloride but also with the carbonyl oxygen of the acetanilide substrate. If too little catalyst is used, a significant portion of the reagents will remain unactivated. An Organic Syntheses procedure specifies using 3 equivalents of AlCl₃ for every mole of acetanilide.[2]
-
Solution 2: Optimize Catalyst Stoichiometry.
-
Use at least 2.5 to 3 molar equivalents of AlCl₃ relative to acetanilide to ensure sufficient catalyst is available for activation of the acylating agent.
-
Ensure the AlCl₃ is of high quality. Old or improperly stored AlCl₃ may be partially hydrolyzed and less effective.
-
-
Probable Cause 3: Suboptimal Reaction Temperature. Friedel-Crafts acylations require heating to proceed at a reasonable rate. However, the initial mixing of reagents, especially the addition of AlCl₃, is highly exothermic. If the temperature is not controlled during addition, side reactions can occur. If the reflux temperature is too low or the reaction time is too short, the reaction may not go to completion.[2]
-
Solution 3: Implement Precise Temperature Control.
-
Cool the reaction mixture in an ice bath during the addition of aluminum chloride to manage the initial exotherm.
-
After the addition is complete, heat the mixture to a controlled reflux to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Q2: My NMR and MS data suggest the presence of an isomer. What is it and how can I avoid it?
Answer: The most common isomeric impurity is 2'-(chloroacetyl)acetanilide (the ortho-isomer).
-
Mechanism of Formation: The acetamido group is an ortho-, para- director. While the para position is sterically favored, some acylation will inevitably occur at the less hindered ortho position, especially at higher temperatures.
Caption: Competing ortho- and para-acylation pathways.
-
Avoidance Strategy 1: Temperature Control. Lowering the reaction temperature generally increases the selectivity for the thermodynamically more stable para product over the ortho product. While the reaction requires heating to proceed, maintaining the lowest effective reflux temperature can improve the p:o ratio.
-
Avoidance Strategy 2: Solvent Choice. The choice of solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or dichloromethane often provide better para-selectivity compared to more polar solvents like nitromethane.[2]
-
Purification: If the ortho-isomer does form, it can typically be removed during purification. Since the two isomers have different polarities and crystal packing abilities, a careful recrystallization is usually effective.
Q3: The reaction mixture turned into a dark, viscous sludge, making workup difficult. Why did this happen?
Answer: This is a common observation in Friedel-Crafts acylations using AlCl₃.
-
Probable Cause: The formation of a viscous, often reddish-brown, lower layer is due to the complexation of the aluminum chloride catalyst with the product.[2] The resulting aluminum complex is a thick, oily substance that is insoluble in the common non-polar solvent (e.g., carbon disulfide) used for the reaction.
-
Solution: Proper Workup Procedure. This is a normal part of the reaction and is resolved during the workup phase.
-
After the reaction is complete, decant the upper solvent layer.
-
Very cautiously pour the viscous lower layer into a mixture of crushed ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum complexes, breaking them down and allowing the solid product to precipitate. The acid helps to keep the resulting aluminum salts soluble in the aqueous phase.
-
The vigorous stirring during this quench step is crucial for efficient hydrolysis and precipitation of a clean product.
-
Summary of Potential Side Products and Prevention
| Side Product/Issue | Identification | Probable Cause | Prevention & Mitigation Strategy |
| 2'-(Chloroacetyl)acetanilide | Isomeric peak in HPLC, distinct NMR signals | Acylation at the ortho position | Maintain lowest effective reaction temperature; use non-polar solvents (e.g., CS₂). Remove via recrystallization. |
| Unreacted Acetanilide | TLC spot matching starting material; HPLC peak | Incomplete reaction; insufficient catalyst or reaction time | Ensure >2.5 eq. of AlCl₃; monitor reaction by TLC to confirm completion; ensure adequate reflux time. |
| Polysubstituted Products | Higher mass peaks in MS | Excessively harsh conditions (high temp, long time) | Adhere to established reaction times and temperatures.[1] Avoid using a large excess of chloroacetyl chloride. |
| Hydrolyzed Reagents | Low yield | Presence of moisture | Use oven-dried glassware and anhydrous grade solvents and reagents. Handle AlCl₃ under inert atmosphere. |
| Discolored Product | Yellow/brown tinge in crude solid | Trapped catalyst complexes; thermal degradation | Perform an efficient acidic workup with ice, followed by thorough washing. Purify via recrystallization, possibly with activated charcoal.[3][4] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
Adapted from Organic Syntheses, Coll. Vol. 3, p.183 (1955); Vol. 23, p.15 (1943).[2]
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a gas-absorption trap (e.g., a CaCl₂ drying tube), and a stoppered addition funnel. Ensure the setup is under a dry, inert atmosphere (e.g., nitrogen).
-
Charging Reagents: In a well-ventilated hood, charge the flask with anhydrous carbon disulfide (approx. 1.1 L per 1.5 mol of acetanilide). Add acetanilide (1.5 mol) and chloroacetyl chloride (2.66 mol). Caution: Chloroacetyl chloride is a potent lachrymator.[2]
-
Catalyst Addition: Begin vigorous stirring. Add anhydrous aluminum chloride (4.5 mol) in small portions over 20-30 minutes. The reaction is highly exothermic and will cause the solvent to boil.[2] Control the addition rate to maintain a manageable reflux.
-
Reaction: After all the AlCl₃ has been added, heat the mixture at reflux for 30 minutes with continued stirring.
-
Workup: Stop heating and allow the mixture to cool. It will separate into two layers. Decant the upper carbon disulfide layer. Cautiously pour the lower viscous layer into a large beaker containing 1 kg of crushed ice and 100 mL of concentrated HCl, stirring vigorously.
-
Isolation: The product will precipitate as a white solid. Collect the crude product by vacuum filtration on a Büchner funnel and wash it thoroughly with water.
-
Washing: Transfer the solid to a beaker and wash by stirring with 95% ethanol to form a slurry. Re-filter the solid.
-
Drying: Air-dry the solid. The expected yield is 79-83%.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: 95% Ethanol is a suitable solvent for recrystallization.[2] The product should be highly soluble in hot ethanol and sparingly soluble in cold ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely. This is best done by adding the solvent in small portions to the solid on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow the boiling to subside, and add a small amount of activated charcoal.[4] Swirl and reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper and funnel to remove the charcoal and any insoluble impurities. This step prevents premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them thoroughly.
-
Purity Check: Determine the melting point of the dried crystals. Pure this compound has a melting point of 216°C.[2] A broad or depressed melting point indicates the presence of impurities. Further purity analysis can be performed by HPLC.[5]
Workflow Visualization
Caption: Overall workflow for synthesis and purification.
References
troubleshooting low purity issues in 4'-(chloroacetyl)acetanilide recrystallization
Welcome to the technical support guide for the purification of 4'-(chloroacetyl)acetanilide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the recrystallization of this important synthetic intermediate. This guide provides in-depth, experience-based solutions to ensure you achieve the desired purity and yield in your experiments.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Its purity is paramount, as residual impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system.[2] A successful recrystallization yields a product with high purity, well-defined crystalline structure, and an accurate melting point.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Category 1: Solvent Selection and Initial Dissolution
Question 1: What is the best solvent for recrystallizing this compound, and why?
The ideal solvent should dissolve the compound readily at its boiling point but sparingly at low temperatures (e.g., 0-25°C).[3] For this compound, ethanol (or an ethanol-water mixture) is commonly employed. The compound is readily soluble in hot ethanol and significantly less soluble in cold ethanol, allowing for good recovery upon cooling. Water can be used as an anti-solvent in this system.
Rationale:
-
Ethanol: Effectively dissolves the organic compound at elevated temperatures.
-
Water: this compound has very limited solubility in water.[4] Adding water to an ethanol solution decreases the overall solubility of the compound, which can help induce crystallization and improve yield upon cooling. This is known as using a mixed-solvent system.[5]
Solvent Selection & Properties Table:
| Solvent | Boiling Point (°C) | Solubilizes this compound? | Notes |
| Ethanol | 78 | High solubility when hot, low when cold | Excellent primary solvent for recrystallization.[6] |
| Water | 100 | Very low solubility | Often used as an anti-solvent with ethanol.[7] |
| Acetone | 56 | High solubility even when cold | Generally not a good choice as a primary solvent due to high solubility at low temperatures, which would lead to poor recovery.[4] |
| Glacial Acetic Acid | 118 | Good solubility | Can be used, but its high boiling point can make it difficult to remove from the final product.[6] |
Question 2: My compound is not fully dissolving, even near the solvent's boiling point. What should I do?
This issue can arise from two main causes: insufficient solvent or the presence of insoluble impurities.
Troubleshooting Steps:
-
Add More Solvent: Add small, incremental portions (e.g., 5-10% of the current volume) of the hot solvent to the boiling mixture.[8] Stir and allow time for dissolution after each addition. The goal is to use the minimum amount of hot solvent necessary to dissolve the solid completely.[2]
-
Check for Insoluble Impurities: If a portion of the solid material refuses to dissolve even after adding a reasonable excess of hot solvent, you are likely dealing with insoluble impurities.[9] In this case, the next step is to perform a hot filtration.
Category 2: Impurity Removal
Question 3: My solution has a persistent yellow or brown color. How can I remove these colored impurities?
Colored impurities are common in organic synthesis and are often large, polar molecules.[9] These can be effectively removed using activated charcoal (also called decolorizing carbon).[10]
Mechanism: Activated charcoal has a highly porous structure with a large surface area, which readily adsorbs high-molecular-weight colored impurities.[3]
Protocol: Using Activated Charcoal
-
After dissolving your crude product in the hot solvent, remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.[11]
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight, or the amount that fits on the tip of a spatula).[11] Using too much can lead to the adsorption of your desired product, reducing the yield.[9]
-
Re-heat the mixture to boiling for a few minutes while swirling to ensure maximum adsorption of impurities onto the charcoal.[3]
-
Proceed immediately to a hot filtration to remove the charcoal.[10]
Question 4: How do I perform a hot filtration correctly to remove activated charcoal or other insoluble materials?
A hot filtration is necessary to remove solid impurities from a hot, saturated solution.[12] The primary challenge is to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.[13]
Workflow for Hot Filtration
Caption: Key steps for a successful hot filtration.
Detailed Hot Filtration Protocol:
-
Setup: Place a stemless or short-stemmed funnel with fluted filter paper over a clean Erlenmeyer flask.[14] A stemless funnel is crucial to prevent crystallization and clogging in a narrow stem.[11]
-
Pre-heating: Add a small amount of the pure solvent to the receiving flask and heat it on a hot plate. The rising hot vapor will heat the funnel and filter paper, which is essential to prevent premature crystallization.
-
Filtration: Bring the solution containing your compound to a boil. Pour the boiling mixture through the filter paper in portions. Keep the solution on the hot plate between additions to maintain its temperature.[13]
-
Rinsing: If you observe any crystals forming on the filter paper, rinse them through with a small amount of fresh, boiling solvent to redissolve them and wash them into the receiving flask.[14]
Category 3: Crystal Formation and Isolation
Question 5: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[15] This happens when the boiling point of the solvent is higher than the melting point of the impure compound (impurities often depress the melting point).[16] The resulting oil often traps impurities and solidifies into an amorphous mass rather than pure crystals.[17]
Troubleshooting Decision Tree for "Oiling Out"
Caption: A logical workflow for resolving oiling out issues.
Corrective Actions:
-
Reheat and Dilute: Heat the solution until the oil redissolves completely. Add more of the primary solvent (e.g., 10-20% more ethanol) to decrease the saturation level.[18]
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or by placing it in a warm water bath that is allowed to cool gradually. Rapid cooling is a common cause of oiling out.[18]
-
Scratch/Seed: Once the solution has cooled slightly, scratching the inside of the flask with a glass rod at the liquid's surface can create nucleation sites and induce crystallization.[2] If you have a pure crystal of the compound, adding a tiny "seed crystal" can also initiate the process.[16]
Question 6: No crystals are forming even after the solution has cooled in an ice bath. What's wrong?
This is a common problem that usually indicates the solution is not supersaturated, or crystallization is kinetically hindered.
Possible Causes and Solutions:
-
Too Much Solvent: This is the most frequent cause.[16] If the solution is not supersaturated upon cooling, crystals will not form.
-
Solution: Gently boil off some of the solvent (e.g., 10-15% of the volume) in a fume hood to increase the concentration of the solute. Allow the solution to cool again.[16]
-
-
Supersaturation without Nucleation: The solution may be supersaturated but lacks a nucleation site for crystals to begin growing.
-
Solution: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[11]
-
Question 7: My final product has a low melting point and a wide melting range. What does this indicate?
A pure crystalline solid typically has a sharp, well-defined melting point. A depressed and broad melting point range is a classic indicator of impurities.[19]
Potential Reasons and Next Steps:
-
Ineffective Purification: The recrystallization may not have successfully removed all impurities. Consider repeating the recrystallization, perhaps with the addition of a charcoal treatment if colored impurities were present.
-
Residual Solvent: The crystals may not be fully dry. Traces of solvent trapped in the crystal lattice can also depress the melting point.
References
- 1. 4’-(Chloroacetyl)acetanilide | SIELC Technologies [sielc.com]
- 2. cerritos.edu [cerritos.edu]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. homework.study.com [homework.study.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Gravity Filtration [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. mt.com [mt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
optimizing reaction conditions (temperature, solvent) for 4'-(chloroacetyl)acetanilide synthesis
Welcome to the technical support center for the synthesis of 4'-(chloroacetyl)acetanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer robust troubleshooting protocols to optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts chloroacetylation of acetanilide is giving a low yield. What are the most likely causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of acetanilide are a common issue stemming from several factors. The primary culprits are often suboptimal reaction temperature, inappropriate solvent choice, and deactivation of the catalyst.
The reaction is an electrophilic aromatic substitution where the acetamido group (-NHCOCH₃) is an ortho-, para-director. Due to steric hindrance from the acetamido group, the para-product, this compound, is the major product.
Troubleshooting Steps:
-
Temperature Control is Critical: The Friedel-Crafts acylation is exothermic. If the temperature is too high, it can lead to side reactions, such as polysubstitution or rearrangement of the acyl group. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. It is crucial to maintain the recommended temperature for the specific solvent system you are using.
-
Solvent Selection Matters: The polarity of the solvent can significantly influence the reaction outcome.[1] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are often preferred for this reaction.[1] Polar solvents, such as nitrobenzene, can sometimes lead to the formation of more of the thermodynamically stable product, which may not be the desired isomer in all cases.[1]
-
Catalyst Activity: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction. It must be anhydrous, as moisture will hydrolyze it, rendering it inactive. Ensure you are using fresh, high-quality AlCl₃ and that your glassware and reagents are thoroughly dried. The amount of catalyst is also crucial; typically, a slight molar excess relative to the chloroacetyl chloride is used.
Troubleshooting Guide: Optimizing Reaction Conditions
This section provides a more detailed, step-by-step approach to systematically optimize your reaction for the synthesis of this compound.
Issue 1: Reaction fails to initiate or proceeds very slowly.
Underlying Cause: This often points to issues with the catalyst or insufficient activation of the electrophile.
Solutions:
-
Verify Catalyst Quality: Use freshly opened or properly stored anhydrous aluminum chloride. Clumping or a discolored appearance can indicate hydration.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. Even trace amounts of water can quench the Lewis acid catalyst.
-
Order of Addition: The order in which reagents are added can be critical. A common and effective method is to first prepare a solution of acetanilide in the chosen anhydrous solvent. In a separate flask, create a complex of aluminum chloride and chloroacetyl chloride in the same solvent, often at a reduced temperature (e.g., 0-5 °C). Then, slowly add the acetanilide solution to the catalyst-acylating agent complex. This pre-formation of the reactive acylium ion can improve reaction initiation.
Issue 2: Formation of a dark, tarry reaction mixture and multiple products.
Underlying Cause: This is a classic sign of the reaction temperature being too high, leading to polymerization and other side reactions.
Solutions:
-
Strict Temperature Control: Use an ice bath or a cryocooler to maintain a consistent, low temperature during the addition of reagents and throughout the reaction. For many common solvents like carbon disulfide, a temperature range of 0-10 °C is often optimal.
-
Slow and Controlled Addition: Add the limiting reagent (often the acetanilide solution) dropwise to the reaction mixture containing the catalyst and acylating agent. This helps to dissipate the heat generated during the exothermic reaction.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous mixture and prevent localized overheating.
Issue 3: Product is contaminated with the ortho-isomer or unreacted starting material.
Underlying Cause: Incomplete reaction or non-optimal regioselectivity.
Solutions:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Effects on Regioselectivity: As mentioned, the choice of solvent can influence the ortho/para product ratio.[1] While para is generally favored, experimenting with different non-polar solvents may help to further maximize its formation.
-
Purification: If a mixture of isomers is unavoidable, they can often be separated by recrystallization. This compound is typically a solid, and its solubility will differ from the ortho-isomer and the starting acetanilide, allowing for purification. Recrystallization from ethanol or a dilute acetic acid solution is a common method.[2]
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a general guideline and may require further optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Acetanilide
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
95% Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 202 g (1.5 moles) of acetanilide and 1.1 L of anhydrous carbon disulfide.[3]
-
Addition of Reagents: Introduce 300 g (2.66 moles) of chloroacetyl chloride to the flask.[3]
-
Catalyst Addition: While vigorously stirring the mixture, add 600 g (4.5 moles) of anhydrous aluminum chloride in portions over 20-30 minutes.[3] The addition is exothermic and will cause the solvent to boil.[3]
-
Reaction: After the addition of aluminum chloride is complete, heat the mixture to reflux for 30 minutes with continued stirring.[3]
-
Work-up: Discontinue heating and allow the mixture to stand for 3 hours, during which it will separate into two layers.[3] Decant the upper layer of carbon disulfide.[3]
-
Hydrolysis: Cautiously pour the viscous lower layer into a mixture of 1 kg of crushed ice and 100 ml of concentrated hydrochloric acid with stirring.[3]
-
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with water.[3]
-
Purification: The crude product can be purified by recrystallization from 95% ethanol.[3] The purified product should be fine white crystals with a melting point of 216 °C.[3]
Data Presentation
Table 1: Influence of Solvent on Reaction Outcome (Illustrative)
| Solvent | Dielectric Constant (approx.) | Typical Temperature Range (°C) | Observed Outcome |
| Carbon Disulfide | 2.6 | 0 - 10 | Good yield of para-isomer, relatively clean reaction.[1] |
| Dichloromethane | 9.1 | 0 - 10 | Good yield of para-isomer, can be easier to handle than CS₂. |
| 1,2-Dichloroethane | 10.4 | 10 - 20 | Moderate to good yields, may require slightly higher temperatures. |
| Nitrobenzene | 34.8 | 20 - 25 | Can favor the thermodynamic product, potentially leading to different isomer ratios.[1] |
Visualizing the Process
Reaction Mechanism
The synthesis of this compound proceeds via a Friedel-Crafts acylation mechanism. The key steps involve the formation of a highly electrophilic acylium ion, followed by its attack on the electron-rich aromatic ring of acetanilide.
Caption: Friedel-Crafts acylation mechanism for this compound synthesis.
Experimental Workflow for Optimization
A systematic approach is key to successfully optimizing any chemical synthesis. The following workflow outlines the logical progression for refining the reaction conditions for this compound synthesis.
Caption: Workflow for optimizing this compound synthesis conditions.
References
challenges in the handling and storage of 4'-(chloroacetyl)acetanilide
Welcome to the technical support center for 4'-(chloroacetyl)acetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and storage of this compound. Our goal is to ensure the scientific integrity of your experiments by addressing potential challenges with practical, evidence-based solutions.
I. Introduction to this compound: A Chemist's Perspective
This compound is a chemical intermediate recognized for its utility in various synthetic applications. Structurally, it is an acetanilide derivative featuring a chloroacetyl group at the 4-position of the phenyl ring. This bifunctionality makes it a versatile building block, particularly in the synthesis of dyes and pharmaceutical compounds. However, the presence of the reactive α-chloroacetamide moiety introduces specific challenges in its handling and storage. Understanding these properties is paramount to maintaining its stability and ensuring safe laboratory practices.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
Storage & Stability
Question 1: I noticed the color of my this compound has changed from off-white to a yellowish-brown. Is it still usable?
Answer: A color change from its typical off-white or beige appearance to a yellow or brown hue is a common indicator of degradation.[1] This is often due to exposure to light, air, or moisture, which can lead to hydrolysis or other decomposition reactions. While a slight discoloration may not significantly impact the outcome of all reactions, it is a sign of impurity. For sensitive applications, it is highly recommended to use a fresh, properly stored batch. To prevent this, always store this compound in a tightly sealed, opaque container in a cool, dry, and dark place.[2][3][4]
Question 2: What are the optimal storage conditions to ensure the long-term stability of this compound?
Answer: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The compound should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][4][5] The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the chloroacetyl group. Storage in an inert atmosphere, such as under nitrogen or argon, can further prolong its shelf life by preventing oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (as specified by the supplier, often below 30°C) | Minimizes the rate of decomposition reactions.[6] |
| Atmosphere | Dry, inert gas (e.g., Nitrogen, Argon) | Prevents hydrolysis and oxidation.[7] |
| Light | Protected from light (amber vials or opaque containers) | Prevents light-induced degradation. |
| Container | Tightly sealed | Prevents exposure to moisture and air.[2][4][5] |
Question 3: Can I store this compound in a standard laboratory refrigerator?
Answer: While storing in a cool environment is recommended, a standard laboratory refrigerator may not be the ideal location due to potential moisture condensation. If refrigeration is necessary, ensure the container is exceptionally well-sealed and consider placing it inside a desiccator within the refrigerator. Always allow the container to warm to room temperature before opening to prevent moisture from the air from condensing on the cold solid.
Handling & Safety
Question 4: What are the primary hazards associated with handling this compound, and what personal protective equipment (PPE) is required?
Answer: this compound is classified as an irritant and is harmful if swallowed.[7] It can cause skin, eye, and respiratory irritation.[7][8][9] Therefore, appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]
-
Body Protection: A lab coat and, if there is a risk of significant exposure, an apron or coveralls.[5][10]
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[5]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][10][11]
Question 5: I accidentally spilled a small amount of this compound powder on the lab bench. What is the correct cleanup procedure?
Answer: For a small spill, first, ensure the area is well-ventilated and you are wearing the appropriate PPE. Carefully sweep or vacuum the spilled solid into a labeled waste container.[5][11] Avoid generating dust during cleanup.[5][7][11] After removing the bulk of the material, decontaminate the surface by wiping it with a damp cloth, followed by a wash with soap and water.[5] Dispose of all cleanup materials in a sealed container as chemical waste according to your institution's guidelines.[8][12]
Question 6: What are the known chemical incompatibilities for this compound?
Answer: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[13][14] Contact with these substances can lead to vigorous or exothermic reactions, potentially causing decomposition of the compound and the release of hazardous fumes, including hydrogen chloride and nitrogen oxides.[13][14]
Experimental Troubleshooting
Question 7: I'm seeing unexpected byproducts in my reaction involving this compound. What could be the cause?
Answer: The presence of unexpected byproducts can often be traced back to the purity of the starting material or reaction conditions. If the this compound has degraded due to improper storage, impurities could be participating in side reactions. The primary reactive site, the α-chloroacetyl group, is susceptible to nucleophilic substitution. If your reaction mixture contains nucleophiles other than the intended reactant (e.g., water, alcohols from solvents), you may observe corresponding substitution products. Ensure your solvents are anhydrous and that the reaction is performed under an inert atmosphere if your reagents are sensitive to air or moisture.
Question 8: My reaction with this compound is not going to completion. What steps can I take to improve the yield?
Answer: Several factors could contribute to an incomplete reaction. First, verify the purity of your this compound. If it has degraded, the effective concentration will be lower than calculated. Second, consider the reaction kinetics. The chloroacetyl group's reactivity can be influenced by the solvent and temperature. You might need to screen different solvents or adjust the reaction temperature. Finally, ensure that your reagents are added in the correct stoichiometric ratio and that there are no quenching impurities present in your reaction setup.
III. Workflow for Safe Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to maintain its integrity and ensure user safety.
Caption: Recommended workflow for safe handling and storage.
IV. References
-
4-Chloroacetanilide - SAFETY DATA SHEET. (2024). Retrieved from --INVALID-LINK--
-
Material safety data sheet - 4-chloro acetanilinde ar. (n.d.). Retrieved from --INVALID-LINK--
-
N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
p-Chloro Acetanilide CAS No 539-03-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved from --INVALID-LINK--
-
Chloroacetamide - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET. (2011). Fisher Scientific. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--
-
4-Bromo-2-chloroacetanilide Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved from --INVALID-LINK--
-
2-chloroacetamide. (n.d.). s d fine-chem limited. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Acetanilide. (2016). National Institute of Standards and Technology. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET. (2024). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Acetanilide | C8H9NO | CID 904. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Safety Data Sheet - Acetanilide, Tech Grade. (2015). Fisher Scientific. Retrieved from --INVALID-LINK--
-
4-(2-Chloroacetyl)acetanilide. (n.d.). American Elements. Retrieved from --INVALID-LINK--
-
Acetanilide | 103-84-4. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Acetanilide. (n.d.). Apollo Scientific. Retrieved from --INVALID-LINK--
-
Comprehensive SDS for Acetanilide – Safety and Handling Guide. (2024). Retrieved from --INVALID-LINK--
-
4'-Chloroacetyl(acetanilide). (n.d.). Haz-Map. Retrieved from --INVALID-LINK--
-
4'-Chloroacetyl(acetanilide) | C10H10ClNO2 | CID 8805. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
4-(CHLOROACETYL)ACETANILIDE. (n.d.). precisionFDA. Retrieved from --INVALID-LINK--
-
Acetanilide - SAFETY DATA SHEET. (2015). Elemental Microanalysis Ltd. Retrieved from --INVALID-LINK--
-
Acetanilide. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
References
- 1. 4'-Chloroacetyl(acetanilide) - Hazardous Agents | Haz-Map [haz-map.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. <h1>Comprehensive SDS for Acetanilide – Safety and Handling Guide</h1> – KHA Online-SDS Management [online-msds.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Acetanilide | 103-84-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
how to remove unreacted starting materials from 4'-(chloroacetyl)acetanilide product
Welcome to the technical support center for synthetic and process chemistry. As Senior Application Scientists, we understand that isolating a pure product is as critical as the synthesis itself. This guide provides in-depth troubleshooting and step-by-step protocols for removing common unreacted starting materials from your 4'-(chloroacetyl)acetanilide product, ensuring high purity for your downstream applications.
The synthesis of this compound, typically achieved via a Friedel-Crafts acylation of acetanilide with chloroacetyl chloride[1], is a robust reaction. However, the crude product is often contaminated with unreacted acetanilide and residual chloroacetyl chloride or its hydrolysis byproducts. This guide will address the removal of these specific impurities.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product has a sharp, pungent odor and fumes slightly. What is the cause and how do I fix it?
A1: This strongly indicates the presence of unreacted chloroacetyl chloride. Chloroacetyl chloride is a volatile and highly reactive acyl halide with a pungent, lachrymatory (tear-inducing) odor[2]. It reacts rapidly with moisture in the air and, more importantly, with water to hydrolyze into chloroacetic acid and hydrochloric acid (HCl)[2]. The fuming is likely HCl gas.
Troubleshooting Action: The immediate solution is to perform a thorough aqueous quench and wash. Any residual chloroacetyl chloride must be completely hydrolyzed and washed away from the solid product. Refer to Protocol 1 for a detailed procedure.
Q2: How can I confirm the presence of unreacted acetanilide in my product before starting a large-scale purification?
A2: Two simple analytical techniques can confirm the presence of acetanilide impurity:
-
Melting Point Analysis: This is the most straightforward method. Pure this compound has a sharp melting point in the range of 178-179 °C[3] (some sources report up to 216 °C after extensive purification[1]). Unreacted acetanilide melts at a much lower temperature of 113-115 °C[4][5]. As an impurity, acetanilide will cause your product's melting point to be significantly depressed (lower than the literature value) and to melt over a broad range.
-
Thin-Layer Chromatography (TLC): TLC provides excellent visual confirmation. Spot your crude product, a pure acetanilide standard, and a co-spot (crude + standard) on a TLC plate. Using an appropriate solvent system (e.g., ethyl acetate/hexane), you will see two distinct spots from your crude lane if acetanilide is present. The lower-melting, more polar acetanilide will likely have a different Rf value than the higher-melting product.
Q3: What is the most effective method for removing unreacted acetanilide from my this compound product?
A3: The most effective and widely recommended method is recrystallization . This technique leverages the differences in solubility between your desired product and the acetanilide impurity at different temperatures. The key is selecting an appropriate solvent. For this specific purification, 95% ethanol is an excellent choice, as recommended in established synthetic procedures[1]. The principle is that both the product and the impurity are soluble in the hot solvent, but as the solution cools, the much less soluble product crystallizes out, leaving the impurity behind in the mother liquor[6][7]. See Protocol 2 for a comprehensive guide to recrystallization.
Q4: Can I use a simple solvent wash (trituration) to remove acetanilide instead of a full recrystallization?
A4: While a simple wash is less time-consuming, it is generally less effective than a full recrystallization for removing significant amounts of acetanilide. Acetanilide is very soluble in hot water and ethanol[4][8]. You could attempt to wash the crude solid with a minimal amount of cold ethanol, which might remove some surface impurity. However, this compound also has some solubility in ethanol, so you risk product loss. A hot water wash could also be attempted, as acetanilide is soluble in hot water[5], while the product is not. However, for achieving high purity, recrystallization remains the superior and recommended method.
Troubleshooting Guides & Experimental Protocols
Data Presentation: Properties of Product and Starting Materials
For an effective purification strategy, understanding the physical properties of the compounds involved is crucial.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility Profile |
| This compound (Product) | 197.64 | 178-179[3] | 333[3] | Practically insoluble in cold water; readily soluble in ethanol and acetone.[3][9] |
| Acetanilide (Starting Material) | 135.17 | 113-115[4][5] | 304[4] | Slightly soluble in cold water, soluble in hot water; very soluble in ethanol and acetone.[4][10] |
| Chloroacetyl Chloride (Starting Material) | 112.94 | -22 | ~106 | N/A (Reacts with protic solvents like water and alcohols).[2] Miscible with acetone, ether, benzene.[2] |
Purification Workflow
The following diagram outlines the logical flow for purifying your crude product.
Caption: Workflow for purifying this compound.
Protocol 1: Quenching and Washing to Remove Chloroacetyl Chloride
Objective: To hydrolyze and remove residual chloroacetyl chloride and its acidic byproducts.
Causality: Chloroacetyl chloride's high reactivity with water is exploited to convert it into water-soluble chloroacetic acid and HCl, which can then be easily washed away from the insoluble organic product[2].
Methodology:
-
Preparation: Transfer your crude solid product to a beaker of appropriate size. Ensure this is done in a well-ventilated fume hood.
-
Aqueous Suspension: Add a sufficient volume of cold deionized water to the beaker to create a stirrable slurry. A volume approximately 5-10 times the mass of the crude product is a good starting point.
-
Neutralization (Optional but Recommended): Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise while stirring. Continue until effervescence (CO₂ evolution) ceases. This step neutralizes the HCl and chloroacetic acid, converting them to their respective sodium salts, which have even higher aqueous solubility.
-
Stirring: Stir the slurry vigorously for 15-20 minutes to ensure complete hydrolysis and neutralization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of deionized water. Continue washing until the filtrate runs neutral (check with pH paper).
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or drying dish to air-dry or dry in a vacuum oven at a moderate temperature (~60-70 °C).
Protocol 2: Purification by Recrystallization from Ethanol
Objective: To remove unreacted acetanilide and other organic impurities.
Causality: This protocol relies on the principle that this compound is significantly less soluble in cold ethanol than in hot ethanol. Acetanilide, being both more soluble in ethanol and present in a smaller quantity, will remain in the cold mother liquor after the product crystallizes[7][11].
Methodology:
-
Solvent Preparation: Place 95% ethanol in an Erlenmeyer flask with a few boiling chips and heat it to a gentle boil on a hot plate.
-
Dissolution: Place your crude, dry product from Protocol 1 into a separate, larger Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely. Add the hot solvent in small portions, allowing the mixture to return to a boil between additions[12]. Using the absolute minimum volume is critical for maximizing product recovery.
-
Decolorization (Optional): If your solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities[13].
-
Hot Filtration (if charcoal was used): Quickly filter the boiling solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities. The apparatus must be kept hot to prevent premature crystallization[14].
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[15]. Rushing this step by immediately placing it in an ice bath will cause rapid precipitation, trapping impurities.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystallized product[16].
-
Isolation and Washing: Collect the pure crystals by vacuum filtration. Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any adhering mother liquor[6].
-
Drying: Dry the purified crystals completely to remove all traces of solvent. Weigh the final product and calculate your percent recovery.
Protocol 3: Characterization of Purified Product
After purification, confirm the success of the procedure by re-analyzing the product. The purified this compound should exhibit a sharp melting point close to the literature value (e.g., 178-179 °C) and appear as a single spot on a TLC plate.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Acetanilide | 103-84-4 [chemicalbook.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. ijstr.org [ijstr.org]
- 9. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 10. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 13. Preparation of acetanilide [cs.gordon.edu]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
dealing with the formation of colored impurities in 4'-(chloroacetyl)acetanilide synthesis
Welcome to the technical support center for the synthesis of 4'-(chloroacetyl)acetanilide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this procedure, with a specific focus on the formation and remediation of colored impurities.
Troubleshooting Guide: Color Formation & Impurities
This section addresses specific problems that can arise during the synthesis, providing explanations for their cause and actionable solutions.
Q1: My reaction mixture turned a dark red-brown color after adding aluminum chloride (AlCl₃). Is the reaction failing?
A1: No, this is a normal and expected observation. The deep color change is not an indication of failure but rather a sign that the reaction is proceeding as expected.
-
Causality: The synthesis of this compound from acetanilide and chloroacetyl chloride is a classic Friedel-Crafts acylation reaction.[1][2] The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen of the newly formed ketone product. This product-catalyst complex is intensely colored, typically appearing as a viscous red-brown or reddish-orange material.[3] The acylium ion intermediate, formed by the reaction of chloroacetyl chloride with AlCl₃, also contributes to the complex nature of the reaction mixture.[1][4][5]
-
What to Do: Continue the reaction as planned. The color will disappear upon quenching the reaction with ice water and acid, which hydrolyzes the aluminum chloride complex and precipitates the crude product.[3]
Q2: After quenching and filtering, my crude product is yellow/tan instead of white. What are the likely causes?
A2: A yellow or tan hue in the crude product indicates the presence of impurities. While the final product should be white crystalline solid, minor coloration in the crude stage is common and can be addressed during purification.
-
Causality:
-
Residual Catalyst Complex: Incomplete hydrolysis of the AlCl₃-product complex can leave behind colored residues.
-
Side Reactions: Friedel-Crafts reactions can have side reactions. Overheating or prolonged reaction times can lead to the formation of small quantities of highly conjugated, colored byproducts.[6][7] Even trace amounts of these impurities can impart significant color.[8][9]
-
Oxidation: The starting material, acetanilide, can be prepared from aniline.[10][11] If any trace of unreacted aniline is present, it is susceptible to oxidation, which forms colored impurities.[12]
-
-
Solutions:
-
Ensure Complete Quenching: When pouring the reaction mixture onto ice, do so slowly and with vigorous stirring. The addition of a small amount of concentrated HCl to the ice helps facilitate the complete breakdown of the aluminum complexes.[3]
-
Thorough Washing: Wash the crude solid thoroughly with water on the Büchner funnel to remove any water-soluble impurities and residual acid.
-
Proceed to Purification: The most effective way to remove these colored impurities is through recrystallization with the aid of decolorizing charcoal.[13][14][15]
-
Q3: I've recrystallized my product, but it's still slightly yellow. How can I get a pure white solid?
A3: A persistent yellow color after a single recrystallization suggests that the colored impurities were not fully removed. This may be due to the quantity of impurities or the technique used.
-
Causality:
-
Insufficient Decolorizing Charcoal: The amount of activated charcoal used may have been insufficient to adsorb all the colored impurities.[12][15]
-
Premature Crystallization: If the solution cools too quickly during hot filtration (to remove the charcoal), some product may crystallize out along with the charcoal, trapping impurities.
-
Impurity Co-crystallization: The chosen solvent (typically ethanol[3]) may have solubility characteristics that allow certain impurities to co-crystallize with the product.
-
-
Solutions & Protocols:
-
Repeat Recrystallization: Perform a second recrystallization, paying close attention to the protocol below.
-
Optimize Charcoal Use: Ensure you are using an adequate amount of decolorizing charcoal. For a moderately colored solution, a small spatula tip is usually sufficient. Add it to the hot solution and boil for a few minutes to maximize adsorption.[13][15]
-
Maintain Temperature During Filtration: Use a pre-heated funnel (stemless is best) and filter the hot solution quickly to prevent the product from crystallizing on the filter paper.[14][15]
-
Protocol: High-Purity Recrystallization
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.[3] Maintain a gentle boil on a hot plate.
-
Once dissolved, remove the flask from the heat and carefully add a small amount of decolorizing activated charcoal.
-
Return the flask to the heat and boil gently for 2-5 minutes, swirling occasionally.
-
Perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper to remove the charcoal.[16]
-
Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17]
-
Collect the pure white crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the crystals completely.
Q4: My reaction produced a significant amount of a dark, tarry substance. What causes this and how can I prevent it?
A4: The formation of tar is indicative of more severe side reactions, often related to temperature control and reagent quality.
-
Causality:
-
Overheating: The Friedel-Crafts acylation is an exothermic reaction.[3] If the temperature is not controlled during the addition of AlCl₃, localized overheating can occur, leading to polymerization and decomposition, which form tar.
-
Moisture Contamination: Aluminum chloride reacts violently with water. The presence of moisture in the reagents or glassware can lead to uncontrolled side reactions and reduced yield.
-
Reagent Purity: Using impure starting materials (acetanilide or chloroacetyl chloride) can introduce contaminants that polymerize under the harsh reaction conditions.
-
-
Preventative Measures:
-
Temperature Control: Add the AlCl₃ in small portions to a well-stirred, cooled reaction mixture. Use an ice bath to manage the exotherm and maintain the desired reaction temperature.[3]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous grade solvents and reagents if possible.
-
Reagent Quality: Use reagents of high purity. If the acetanilide is suspect, consider recrystallizing it before use.
-
Frequently Asked Questions (FAQs)
What is the fundamental reaction mechanism?
The synthesis is a Friedel-Crafts Acylation . This is an electrophilic aromatic substitution reaction.[1][2]
-
Formation of the Electrophile: Chloroacetyl chloride reacts with the Lewis acid catalyst (AlCl₃) to form a highly reactive acylium ion.[4][5]
-
Electrophilic Attack: The electron-rich aromatic ring of acetanilide attacks the electrophilic acylium ion. The acetylamino group (-NHCOCH₃) is an ortho-, para-director, and due to steric hindrance, the acylation occurs predominantly at the para position.
-
Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the final product.
Why is an excess of Aluminum Chloride (AlCl₃) used?
A stoichiometric amount or even an excess of AlCl₃ is required for two main reasons:
-
Catalysis: It is needed to generate the acylium ion electrophile from chloroacetyl chloride.[2]
-
Complexation: The Lewis basic carbonyl groups of both the starting material (acetanilide) and the product (this compound) coordinate with AlCl₃. This complexation deactivates them and requires at least one equivalent of the catalyst per carbonyl group to be tied up, leaving additional catalyst to activate the chloroacetyl chloride.[2]
How can I verify the purity of my final product?
-
Melting Point: Pure this compound has a sharp melting point. The literature value for the melting point of the related compound 4'-chloroacetanilide is around 178-179°C. A broad melting range or a value significantly lower than the literature indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (co-spotted against the starting material) suggests a high degree of purity.
-
Spectroscopy: For definitive structural confirmation and purity analysis, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy should be used.
Visual Guides & Data
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing colored impurities.
Caption: Troubleshooting Decision Tree for Purification.
Potential Side Reaction Leading to Colored Impurities
While specific structures of colored impurities are complex, they often arise from reactions that extend conjugation, such as self-condensation or reactions with impurities in the starting materials.
Caption: Simplified Impurity Formation Pathway.
Summary of Troubleshooting Solutions
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Dark Red/Brown Reaction Mixture | Normal formation of AlCl₃-product complex. | Proceed with the reaction. The color will disappear upon quenching. |
| Yellow/Tan Crude Product | Incomplete hydrolysis, minor side reactions. | Ensure thorough quenching and washing. Proceed to recrystallization with decolorizing charcoal. |
| Product Still Colored After Recrystallization | Insufficient decolorizing agent, premature crystallization. | Repeat recrystallization, ensuring sufficient charcoal is used and the solution remains hot during filtration. |
| Formation of Tar | Overheating, moisture contamination, impure reagents. | Improve temperature control (ice bath), use dry glassware/reagents, and verify reagent purity. |
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. HU215546B - Process for producing chlor-acetanilide derivatives - Google Patents [patents.google.com]
- 7. ajantacolours.com [ajantacolours.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. byjus.com [byjus.com]
- 11. Acetanilide - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. Preparation of acetanilide [cs.gordon.edu]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. scribd.com [scribd.com]
- 17. cerritos.edu [cerritos.edu]
Technical Support Center: Method Refinement for the Quantification of 4'-(Chloroacetyl)acetanilide using HPLC
Welcome to the technical support guide for the HPLC analysis of 4'-(chloroacetyl)acetanilide. As Senior Application Scientists, we have designed this resource to provide you with not only procedural steps but also the underlying scientific rationale to empower your method development and troubleshooting efforts. This guide is structured to address common challenges and frequently asked questions encountered in the field.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a robust analytical method from the outset.
Q1: What is a reliable starting point for an HPLC method to quantify this compound?
A robust starting point for analyzing this compound is a Reverse-Phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity.[1][2] The analyte has moderate polarity, making it well-suited for retention on a non-polar stationary phase like C18.
Rationale: The core of this choice lies in the physicochemical properties of this compound. Its structure lends itself to stable interaction with a C18 stationary phase, while the use of a polar mobile phase (like water and acetonitrile) allows for controlled elution and good chromatographic resolution.
A recommended starting method is summarized in the table below.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (MeCN) |
| Gradient | Isocratic |
| Composition | 50:50 (v/v) Water:Acetonitrile (Adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 245 nm |
| Injection Volume | 10 µL |
For Mass Spectrometry (MS) applications, replace the non-volatile phosphoric acid with 0.1% formic acid.[1][2]
Q2: How should I prepare my standard and sample solutions to ensure accuracy and stability?
Proper sample preparation is critical. Given that 4'-chloroacetanilide is practically insoluble in cold water, an organic solvent is required for dissolution.[3]
Recommended Diluent: A mixture of 50:50 (v/v) Acetonitrile:Water is an excellent choice as it is compatible with the mobile phase and ensures complete solubilization.
Causality: Using the mobile phase as the diluent is a best practice in HPLC.[4] It prevents peak distortion and baseline issues that can arise from injecting a sample in a solvent significantly stronger or weaker than the mobile phase.[5] The chloroacetyl group on the molecule presents a potential liability for hydrolysis, especially at high or low pH. Preparing solutions fresh and maintaining them at a controlled, slightly acidic pH can mitigate degradation.
Q3: What are the potential impurities or degradation products I should be aware of?
This compound itself can be an impurity in other active pharmaceutical ingredients, such as acetaminophen.[6] When analyzing it as the main component, you should be vigilant for:
-
Process-related impurities: Starting materials or by-products from its synthesis.
-
Degradation products: The most probable degradation pathway is the hydrolysis of the chloroacetyl group to form a hydroxyacetyl derivative, particularly under basic, strongly acidic, or high-temperature conditions.[7][8]
To proactively identify these, performing forced degradation studies (stress testing) is highly recommended as mandated by ICH guidelines.[7][8][9] This involves exposing the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants and ensure your method can separate them from the main peak, thus proving its stability-indicating capability.[9][10]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your analysis.
Chromatographic & Peak Integrity Issues
Q: Why is my this compound peak showing significant tailing?
Caption: Troubleshooting Decision Tree for Peak Tailing.
Probable Causes & Solutions:
-
Secondary Silanol Interactions (Most Likely Cause): The nitrogen atom in the amide group of this compound can interact with free, acidic silanol groups (Si-OH) on the silica surface of the stationary phase. This secondary interaction causes a portion of the analyte molecules to lag, resulting in a tailed peak.
-
Solution: Lower the pH of your mobile phase to around 2.5-3.0 using phosphoric or formic acid. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte.[4]
-
Alternative Solution: Use a modern, high-purity silica column that is "end-capped." End-capping treats the silica with a reagent that converts most of the accessible silanol groups into less interactive siloxane bridges (Si-O-Si-R), significantly reducing tailing.
-
-
Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to poor peak shape.
-
Solution: Prepare a 1:10 dilution of your sample and re-inject it.[5] If the peak shape improves dramatically, you were likely overloading the column. Adjust your sample concentration accordingly.
-
-
Column Contamination or Void: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path. A void (a channel in the packed bed) can also form at the column inlet over time.
-
Solution: First, try disconnecting the column, reversing its direction, and flushing it with the mobile phase (without connecting to the detector) to dislodge any particulates. If this fails, the column may need to be replaced. Always use a guard column and filter your samples to prolong column life.[4]
-
Q: My retention time is drifting or shifting between injections. What's wrong?
Probable Causes & Solutions:
-
Inadequate Column Equilibration: The column's stationary phase requires sufficient time to equilibrate with the mobile phase. If you start your run too soon after changing the mobile phase composition or flow rate, you will see retention times drift until equilibrium is reached.
-
Solution: Always flush the column with at least 10-15 column volumes of the new mobile phase before starting your analysis. Monitor the baseline; a stable baseline is a good indicator of equilibration.[11]
-
-
Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile component (typically the organic solvent like acetonitrile).
-
Solution: Keep mobile phase reservoirs tightly covered.[4] For long analytical runs, prepare fresh mobile phase to ensure consistency. If you are using a gradient mixer, ensure the pump's proportioning valves are functioning correctly.
-
-
Fluctuating Column Temperature: Temperature has a significant impact on retention. A change of just a few degrees can cause noticeable shifts.
-
Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C).[4] This provides much better reproducibility than running at ambient temperature, which can fluctuate.
-
-
System Leaks: A leak anywhere in the system, from the pump to the injector, will cause a drop in pressure and a corresponding increase in retention time.
Quantification & Baseline Issues
Q: I'm seeing extraneous peaks in my chromatogram. How do I identify their source?
Caption: General HPLC Workflow for Quantification.
Probable Causes & Solutions:
-
Contamination from the Diluent/Mobile Phase: To check this, inject a "blank" sample (your diluent only).
-
Carryover from Previous Injections: If a peak appears at the same retention time as an analyte from a previous run, it is likely carryover from the injection port or column.
-
Solution: Implement a robust needle wash protocol on your autosampler, using a strong solvent like 100% acetonitrile. Run a blank injection after a high-concentration standard to confirm the carryover is gone.
-
-
Analyte Degradation: As mentioned, this compound can degrade. If new peaks appear over time as your prepared samples sit in the autosampler, this is the likely cause.
-
Solution: Conduct a solution stability study. Analyze the same sample preparation at regular intervals (e.g., 0, 4, 8, 12, 24 hours) to determine how long it remains stable. If degradation is observed, samples must be analyzed within the established stability window or prepared immediately before injection.
-
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Diluent Preparation: Prepare a solution of 50% Acetonitrile in 50% HPLC-grade water (v/v).
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
-
-
Sample Solution (e.g., for a bulk drug substance):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution to achieve a target concentration within the calibration range (e.g., 50 µg/mL).
-
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
Protocol 2: System Suitability Testing
System suitability testing is a mandatory part of method validation that ensures the chromatographic system is performing adequately for the intended analysis.[13][14]
-
Procedure: Make five replicate injections of a single working standard solution (e.g., 50 µg/mL).
-
Acceptance Criteria: The results must meet the following criteria before any samples are analyzed.
| Parameter | Acceptance Criteria | Rationale |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the stability and precision of the pump and flow rate. |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value >2 indicates significant tailing. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
%RSD = Percent Relative Standard Deviation
References
- 1. 4’-(Chloroacetyl)acetanilide | SIELC Technologies [sielc.com]
- 2. Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4 -Chloroacetanilide 97 539-03-7 [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. biomedres.us [biomedres.us]
- 11. scribd.com [scribd.com]
- 12. ijsdr.org [ijsdr.org]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
preventing the hydrolysis of the chloroacetyl group during workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the Chloroacetyl Group During Workup.
Introduction: The Chloroacetyl Group - A Double-Edged Sword
The chloroacetyl group is a valuable bifunctional moiety in organic synthesis, prized for its role as a stable protecting group and a reactive handle for nucleophilic substitution.[1][2] Its electrophilic nature allows for the facile construction of complex molecules, particularly in the development of pharmacologically active compounds like kinase inhibitors.[2] However, this same reactivity makes the chloroacetyl group susceptible to hydrolysis during aqueous workup procedures, leading to the formation of undesired hydroxyacetyl byproducts and a significant reduction in yield.
This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to help you navigate the challenges of working with chloroacetyl-containing compounds, ensuring the integrity of your target molecules throughout the purification process.
Understanding the Enemy: The Mechanism of Hydrolysis
The hydrolysis of a chloroacetyl group primarily occurs through a nucleophilic acyl substitution pathway. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it a prime target for nucleophilic attack by water.[3] Under basic conditions, the more nucleophilic hydroxide ion accelerates this process significantly.
Caption: Mechanism of Chloroacetyl Group Hydrolysis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the workup of chloroacetylated compounds.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Protocols |
| Low yield of the desired product; presence of a more polar byproduct by TLC/LC-MS. | Hydrolysis of the chloroacetyl group. This is often due to prolonged exposure to aqueous basic or strongly acidic conditions, or elevated temperatures during workup. | 1. Optimize Aqueous Workup: Implement a cold and fast workup protocol. Maintain a neutral to slightly acidic pH. (See Protocol 1). 2. Switch to Non-Aqueous Workup: If the product is highly sensitive, avoid water altogether. (See Protocol 2). |
| Formation of chloroacetic acid as a major byproduct. | Hydrolysis of unreacted chloroacetyl chloride. This occurs when quenching the reaction with water or aqueous base.[4][5] | 1. Use a Mild Quench: Quench the reaction with a cold, saturated solution of ammonium chloride (NH₄Cl) instead of plain water or strong base.[6] 2. Anhydrous Quench: For extremely sensitive substrates, quench with an alcohol (e.g., isopropanol) under anhydrous conditions to form the less reactive ester. |
| Difficulty separating the product from the hydroxyacetyl byproduct. | Similar polarities. The product and its hydrolyzed byproduct may have very close Rf values on TLC, making chromatographic separation challenging. | 1. Derivatization: If possible, selectively react the hydroxyl group of the byproduct to alter its polarity before chromatography. 2. Alternative Purification: Consider recrystallization or Solid-Phase Extraction (SPE) to achieve separation. (See Protocol 3). |
| Emulsion formation during liquid-liquid extraction. | Presence of both polar and non-polar functionalities. The reaction mixture may contain components that act as surfactants, especially if using solvents like THF or DMF.[6][7] | 1. Add Brine: Wash the emulsion with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, often breaking the emulsion.[8] 2. Filter through Celite: Pass the entire mixture through a pad of Celite to break up the emulsion.[6] |
Key Factors Influencing Hydrolysis
The Critical Role of pH
The stability of the chloroacetyl group is highly dependent on the pH of the aqueous medium.
-
Alkaline Conditions (pH > 8): Hydrolysis is significantly accelerated. The hydroxide ion (OH⁻) is a more potent nucleophile than water, leading to rapid degradation. Even mild bases like potassium carbonate (K₂CO₃) can promote hydrolysis if the exposure is prolonged.[4][9]
-
Acidic Conditions (pH < 4): Strong acids can also catalyze hydrolysis, although the mechanism may differ.[10] It is crucial to avoid unnecessarily strong acidic washes.
-
Optimal pH Range: For workup, maintaining a pH between 5 and 7 is generally safest. A wash with a dilute, weak acid (e.g., cold 0.5 M HCl) or a buffered solution can help neutralize basic catalysts without causing acid-catalyzed hydrolysis.[11]
Temperature: The Rate Modifier
Like most chemical reactions, the rate of hydrolysis is directly influenced by temperature.
-
Keep it Cold: Performing all aqueous workup steps at low temperatures (0-5 °C) is one of the most effective strategies to suppress hydrolysis.[12][13] Use ice baths for all quenching and washing steps.
-
Avoid Heat during Concentration: When removing solvents under reduced pressure (roto-evaporation), avoid heating the water bath excessively. Traces of water in the organic solvent can cause hydrolysis if heated.
Caption: Decision workflow for selecting a workup strategy.
Preventative Strategies & Experimental Protocols
Protocol 1: Optimized Aqueous Workup
This protocol is designed to minimize contact time and control pH and temperature to preserve the chloroacetyl group.
Methodology:
-
Cooling: Before starting the workup, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of NH₄Cl to quench the reaction. Avoid using strong bases like NaOH or K₂CO₃.
-
Extraction: Transfer the mixture to a separatory funnel containing a cold organic solvent (e.g., ethyl acetate or dichloromethane).[14][15]
-
Washing Sequence:
-
Perform one quick wash with cold, dilute acid (e.g., 0.5 M HCl) if a basic catalyst (like pyridine or triethylamine) was used.
-
Wash once with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vent the separatory funnel frequently to release CO₂ gas.[7][16]
-
Wash once with cold brine (saturated NaCl solution) to remove bulk water from the organic layer.[8]
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped.[8][17]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure, using minimal heat.
Protocol 2: Non-Aqueous Workup
This method is suitable for highly sensitive substrates where any contact with water must be avoided.
Methodology:
-
Catalyst Removal: If a solid catalyst was used, filter the reaction mixture through a pad of Celite or silica gel, rinsing with anhydrous solvent.
-
Solvent Removal: Concentrate the reaction mixture directly under high vacuum.
-
Purification: Subject the crude residue directly to flash column chromatography using an anhydrous solvent system.
-
Alternative: Precipitate the product by adding a non-polar solvent (e.g., hexane or pentane) to the reaction mixture, then collect the solid by filtration.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is an excellent alternative to liquid-liquid extraction for purification, efficiently removing salts and polar impurities without an aqueous phase.[18][19]
Methodology:
-
Cartridge Selection: Choose an appropriate SPE cartridge based on the polarity of your compound (e.g., C18 for reverse-phase, silica for normal-phase).[18]
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with a strong solvent (e.g., methanol) followed by the elution solvent.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak, non-polar solvent (e.g., hexane/ethyl acetate mixture) to elute non-polar impurities while the desired product remains on the sorbent.[18]
-
Elution: Elute the target compound using a stronger, more polar solvent.
-
Concentration: Collect the fractions containing the product and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: My reaction solvent is DMF/DMSO. How does this affect the workup? A: Solvents like DMF and DMSO are water-miscible and can complicate extractions. The best approach is to dilute the reaction mixture with a large volume of an organic solvent (like ethyl acetate) and wash repeatedly with large volumes of water and then brine to pull the DMF/DMSO into the aqueous layer.[6] Perform these washes at low temperatures.
Q2: Can I use a phase-transfer catalyst (PTC) to improve my reaction and workup? A: Yes, phase-transfer catalysis can be highly effective, especially in biphasic systems. A PTC can facilitate the reaction between an aqueous-soluble nucleophile and an organic-soluble chloroacetyl compound, sometimes leading to cleaner reactions and simpler workups by allowing for the use of milder bases and lower temperatures.[20][21][22]
Q3: I suspect hydrolysis occurred. Is there a way to salvage the material? A: Salvaging the hydrolyzed product is generally not feasible as the chloroacetyl group cannot be easily re-installed. The focus should be on optimizing future reactions to prevent hydrolysis. If the hydroxyacetyl byproduct has a free hydroxyl group, it might be possible to separate it from the desired product by reacting it with a reagent that will significantly change its polarity, followed by another purification step.
Q4: How stable is chloroacetyl chloride itself to moisture? A: Chloroacetyl chloride is highly reactive and will hydrolyze upon contact with atmospheric moisture to form chloroacetic acid and HCl gas.[5][23] It should always be handled under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 58. The heats of hydrolysis of the chloro-substituted acetyl chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. Work-up - Wikipedia [en.wikipedia.org]
- 15. Workup [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. crdeepjournal.org [crdeepjournal.org]
- 21. phasetransfer.com [phasetransfer.com]
- 22. macmillan.princeton.edu [macmillan.princeton.edu]
- 23. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Minimize Di-acylated Byproducts
Welcome to our technical support center. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your research. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with di-acylation side reactions. We will explore the causes of this common issue and provide robust strategies and protocols to ensure the selective formation of your desired mono-acylated product.
Part 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational questions regarding di-acylation.
Q1: What exactly is di-acylation, and why is it a significant problem in synthesis?
A: Di-acylation is a side reaction where two acyl groups are introduced onto a substrate molecule when only a single acylation is intended. This occurs when a substrate possesses more than one nucleophilic site (e.g., multiple hydroxyl (-OH) or amine (-NH₂) groups) that can react with the acylating agent.[1]
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the starting material and the desired mono-acylated product, directly lowering the overall yield of your target molecule.
-
Purification Complexity: Di-acylated byproducts often have similar physicochemical properties (like polarity) to the desired product, making chromatographic separation difficult, time-consuming, and solvent-intensive.
-
Regulatory Concerns: In pharmaceutical development, all impurities, including di-acylated byproducts, must be identified, quantified, and controlled to meet stringent regulatory standards set by agencies like the FDA and ICH.[2]
Q2: Which functional groups are most susceptible to di-acylation?
A: Any molecule with multiple nucleophilic centers is a candidate for di-acylation. The reactivity of these centers dictates the likelihood of the side reaction. Common susceptible substrates include:
-
Diols and Polyols: Molecules with two or more hydroxyl groups, such as carbohydrates or glycols. Primary alcohols are generally more reactive and less sterically hindered than secondary or tertiary alcohols.[1]
-
Amines and Polyamines: Substrates with primary or secondary amine groups. In peptide synthesis, the N-terminal amine and the side chains of amino acids like Lysine are common sites for unwanted acylation.[3]
-
Amino Alcohols: Compounds containing both hydroxyl and amine groups.
-
Phenols: Aromatic compounds with multiple hydroxyl groups.
Q3: How can I reliably detect and quantify di-acylated byproducts?
A: A robust analytical strategy is crucial for monitoring and troubleshooting your reaction. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for reaction monitoring. A well-developed HPLC method can separate and quantify the starting material, the mono-acylated product, and the di-acylated byproduct. UV detection is standard, and coupling HPLC with a mass spectrometer (LC-MS) provides definitive mass identification for each peak, confirming their identities.[4][5]
-
Gas Chromatography/Mass Spectrometry (GC/MS): Suitable for volatile and thermally stable compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a wealth of structural information to identify the different species present and estimate their relative ratios.[7]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative snapshot of the reaction's progress. The di-acylated product will typically have a different retention factor (Rf) than the mono-acylated product, often being less polar.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides direct answers to common experimental failures.
Problem: My reaction is producing >10% di-acylated byproduct. What are the first things I should check?
A: Significant di-acylation is almost always a problem of selectivity and reaction control. Start by methodically assessing your reaction parameters.
Caption: Troubleshooting flowchart for initial di-acylation issues.
-
Stoichiometry: The most common culprit. Using a large excess of the acylating agent will drive the reaction towards di-acylation once the initial mono-acylation has occurred. Solution: Reduce the equivalents of your acylating agent to 1.0-1.1 relative to your substrate.
-
Temperature: Higher temperatures increase reaction rates but often decrease selectivity. Solution: Lower the reaction temperature significantly. Start at 0 °C or even -20 °C to slow down the second acylation event, which is often slower than the first.
-
Rate of Addition: Adding the acylating agent all at once creates a high local concentration, promoting di-acylation. Solution: Employ slow, dropwise addition of the acylating agent using a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration, favoring the reaction at the more reactive site.
-
Choice of Base: If a base is used to scavenge acid (like HCl from an acyl chloride), its nature is critical. A small, highly reactive base can deprotonate the newly formed mono-acylated intermediate, making it susceptible to a second acylation. Solution: Switch to a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, DIPEA) or consider if the base is necessary at all. In some cases, omitting an acid-sequestering base can improve selectivity.[8]
Problem: I'm trying to mono-acylate a substrate with two chemically similar hydroxyl groups, but I'm getting a mixture of products.
A: This is a classic chemoselectivity challenge. When electronic differences are minimal, you must exploit subtle steric or kinetic differences.
Table 1: Effect of Reaction Parameters on Mono-acylation Selectivity (Hypothetical Diol)
| Entry | Acylating Agent (1.1 eq) | Solvent | Temp (°C) | Mono-acylated Product (%) | Di-acylated Byproduct (%) |
| 1 | Acetic Anhydride | DCM | 25 | 65 | 25 |
| 2 | Acetic Anhydride | DCM | 0 | 80 | 12 |
| 3 | Acetyl Chloride | Benzene | 25 | 75 | 18 |
| 4 | Acetyl Chloride | Benzene | 0 | 88 | 7 |
| 5 | Pivaloyl Chloride | Toluene | 0 | 95 (at less hindered OH) | <3 |
Strategies for Enhancing Selectivity:
-
Sterically Demanding Acylating Agent: Use a bulky acylating agent (e.g., pivaloyl chloride instead of acetyl chloride). The larger group will preferentially react at the less sterically hindered hydroxyl group.
-
Catalyst Control: The choice of catalyst can dramatically influence site selectivity. Some catalysts may preferentially coordinate to one site, directing the acylation. For example, certain peptide-based catalysts have been shown to reverse inherent substrate selectivity.[8]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the solvation of the transition state. Experiment with a range of solvents (e.g., non-polar like toluene, polar aprotic like THF or acetonitrile) to find conditions that maximize selectivity.[9]
Problem: Di-acylation is occurring even though I used a protecting group. What could be the cause?
A: This indicates a failure in your protecting group strategy. The two most likely causes are:
-
Protecting Group Instability: The protecting group is not robust enough for the acylation conditions. For example, a TBDMS (silyl ether) group might be cleaved under strongly acidic conditions generated during a Friedel-Crafts acylation.[10] Solution: Review the stability of your chosen protecting group under your specific reaction conditions. You may need a more robust group.
-
Acyl Migration: The acyl group may be added to the desired location and then migrate to the protected position, freeing the initial site for a second acylation. This is common with 1,2- and 1,3-diols where an acyl group can migrate between adjacent hydroxyls, especially under basic or acidic conditions.[11] Solution: Use reaction conditions that suppress this migration (e.g., non-basic benzylation methods).[11] Alternatively, use a protecting group that is not prone to this issue.
Part 3: Advanced Strategies & Protocols
Q4: How do I design an effective orthogonal protecting group strategy to prevent di-acylation?
A: An orthogonal protection strategy is the most powerful method for achieving absolute site selectivity. It involves using protecting groups for different functional groups that can be removed under distinct, non-interfering conditions.[12][13]
Caption: Orthogonal strategy for controlled di-acylation.
Key Orthogonal Sets:
-
Acid-Labile Groups (e.g., Boc, Trt, TBDMS): Removed with mild acid (e.g., TFA, HCl).
-
Base-Labile Groups (e.g., Fmoc, Acetate esters): Removed with mild base (e.g., piperidine, K₂CO₃/MeOH).[12]
-
Fluoride-Labile Groups (e.g., Silyl Ethers like TBDMS, TIPS): Cleaved with fluoride sources like TBAF.[12]
-
Hydrogenolysis-Labile Groups (e.g., Benzyl ethers, Cbz): Removed by catalytic hydrogenation (e.g., H₂, Pd/C).
Example Workflow: To selectively acylate a primary alcohol in the presence of a secondary alcohol:
-
Protect the more reactive primary alcohol with a sterically bulky silyl ether like TBDPS-Cl.
-
Acylate the unprotected secondary alcohol using your desired acylating agent.
-
Deprotect the primary alcohol using a fluoride source (e.g., TBAF), which will not affect the newly formed ester.
This ensures that acylation can only occur at the desired site. The development of such strategies is critical for the synthesis of complex molecules like oligosaccharides and peptides.[11][14]
Protocol: Systematic Optimization of Reaction Conditions to Favor Mono-Acylation
This protocol uses a Design of Experiments (DoE) approach to efficiently find the optimal conditions.
Objective: To maximize the ratio of mono-acylated to di-acylated product.
Materials:
-
Substrate with multiple nucleophilic sites
-
Acylating agent (e.g., Acetyl Chloride)
-
Anhydrous solvents (e.g., DCM, Toluene, THF)
-
Base (e.g., Pyridine, DIPEA)
-
Quenching solution (e.g., saturated NaHCO₃)
-
HPLC system for analysis
Procedure:
-
Setup Parallel Reactions: In an array of reaction vials, set up a matrix of experiments to test key variables. For example:
-
Variable 1: Temperature (Test at -20 °C, 0 °C, 25 °C)
-
Variable 2: Solvent (Test DCM, Toluene, THF)
-
Variable 3: Equivalents of Acylating Agent (Test 1.05 eq, 1.2 eq, 1.5 eq)
-
-
Reaction Execution:
-
To each vial, add the substrate (e.g., 0.1 mmol) dissolved in the chosen solvent (1 mL).
-
Cool the vials to the target temperature.
-
Add the base (if required), followed by the slow, dropwise addition of the acylating agent.
-
Allow the reactions to stir for a set time (e.g., 2 hours).
-
-
Workup and Sampling:
-
Quench each reaction by adding a small amount of methanol followed by saturated NaHCO₃ solution.
-
Extract the organic components with a suitable solvent (e.g., Ethyl Acetate).
-
Prepare a diluted sample from each vial for HPLC analysis.
-
-
Analysis:
-
Run each sample on a calibrated HPLC system.
-
Integrate the peak areas for the starting material, mono-acylated product, and di-acylated product.
-
Calculate the ratio of mono:di product for each condition.
-
-
Evaluation: Analyze the data matrix to identify the conditions that provide the highest selectivity for the mono-acylated product. This systematic approach is far more efficient than random "trial and error" adjustments.[9]
Protocol: HPLC Method for Monitoring Acylation Reactions
Objective: To separate and quantify starting material, mono-acylated product, and di-acylated byproduct.
Instrumentation & Columns:
-
System: Agilent 1260 Infinity II LC or similar
-
Detector: Diode Array Detector (DAD) for peak purity analysis and a Mass Spectrometer (MS) for confirmation.[5]
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-20 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 220 nm and 254 nm, or as determined by the UV spectrum of your compounds.
Procedure:
-
Sample Preparation: Take an aliquot (~50 µL) from the reaction mixture. Quench it in 1 mL of 50:50 Acetonitrile:Water. Vortex and filter or centrifuge before injection.
-
Standard Preparation: Prepare analytical standards of your starting material and (if available) purified mono- and di-acylated products to determine their retention times and response factors.
-
Analysis: Inject the prepared sample. The expected elution order on a reverse-phase column is typically most polar to least polar: Substrate -> Mono-acylated product -> Di-acylated byproduct.
-
Quantification: Use the peak areas from the chromatogram to determine the relative percentages of each component and track the reaction's progress and selectivity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. rroij.com [rroij.com]
- 3. Minimizing acylation of peptides in PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Improving the Filterability of 4'-(chloroacetyl)acetanilide Crystals: A Technical Support Guide
Welcome to the technical support center for the crystallization of 4'-(chloroacetyl)acetanilide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the filterability of this compound. Poor filterability not only slows down your workflow but can also impact product purity and yield. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your crystallization process and obtain easily filterable crystals.
Section 1: Troubleshooting Common Filtration Issues
This section addresses specific problems you might be facing during the filtration of this compound in a direct question-and-answer format.
Q1: My filtration is extremely slow, or the filter is completely clogged. What are the likely causes?
A1: This is a classic sign that your crystal properties are not optimal for filtration. The two most common culprits are:
-
Fine Particles (Fines): An excessive amount of very small crystals can clog the pores of your filter paper or fritted glass funnel, drastically reducing the filtration rate. These fines can be generated when the crystallization process happens too quickly, favoring nucleation (the birth of new crystals) over crystal growth.
-
Needle-like Crystal Morphology: this compound, like many aromatic amides, has a tendency to form needle-shaped (acicular) crystals.[1][2] These needles can pack together to form a dense, impermeable filter cake, making it difficult for the mother liquor to pass through.[3][4] They are also prone to breakage, which can create more fines.[3]
Q2: I'm observing a lot of fine, powder-like crystals instead of larger, well-defined ones. Why is this happening?
A2: The formation of fines is a direct result of uncontrolled supersaturation. Supersaturation is the driving force for crystallization, but when it is too high, it leads to a burst of primary nucleation, creating a large number of small crystals.[5] This "crashing out" of the product can be caused by:
-
Rapid Cooling: Cooling the solution too quickly is the most common cause of excessive nucleation.[6]
-
High Solute Concentration: Dissolving your compound in the absolute minimum amount of hot solvent can sometimes lead to a solution that is too concentrated, promoting rapid precipitation upon cooling.[7]
-
Insufficient Agitation (in some cases): While vigorous agitation can cause crystal breakage, gentle stirring helps to distribute the solute and prevent localized areas of very high supersaturation.
Q3: After filtration, my product seems to hold a lot of solvent and takes a very long time to dry. What's the reason for this?
A3: This issue is also often linked to crystal morphology. A filter cake composed of fine particles or needle-like crystals will have a higher surface area and can trap a significant amount of solvent within the crystal lattice and on the crystal surfaces. This makes the drying process much less efficient. In contrast, larger, more uniform crystals (like prisms or blocks) pack more efficiently, allowing the mother liquor to be displaced more effectively during washing and leading to a drier filter cake.
Q4: Can impurities from the synthesis affect filterability?
A4: Absolutely. Impurities can have a significant impact on crystallization in several ways:
-
Crystal Habit Modification: Some impurities can selectively adsorb to certain faces of a growing crystal, inhibiting growth on those faces and promoting it on others. This can lead to the formation of undesirable crystal shapes, such as needles or plates.
-
Induction of Fines: Impurities can sometimes act as nucleation sites, leading to the formation of a larger number of small crystals.
-
Oiling Out: In some cases, impurities can cause the product to separate from the solution as an oil rather than a crystalline solid, which is very difficult to handle and purify.[8]
Section 2: Optimizing Crystallization Parameters for Improved Filterability (FAQs)
This section provides answers to frequently asked questions about how to proactively control your crystallization process to achieve better filterability.
FAQ 1: How does solvent choice impact the crystal habit and filterability of this compound?
A1: The choice of solvent is one of the most critical factors influencing crystal morphology.[9][10] The interactions between the solvent and the solute molecules can affect the relative growth rates of different crystal faces, thereby determining the final crystal shape. For this compound, which is an acetanilide derivative, solvents like ethanol, acetone, and mixtures of acetic acid and water are commonly used for recrystallization.[11][12] It is advisable to perform a small-scale solvent screen to identify the solvent that yields the most desirable crystal habit (e.g., prisms or small plates over long needles).
FAQ 2: What is the optimal cooling profile for obtaining larger, easily filterable crystals?
A2: A slow and controlled cooling rate is crucial for growing larger crystals. Rapid cooling leads to high supersaturation and the formation of fines, as discussed earlier. An optimized cooling profile generally involves:
-
Slow initial cooling: This allows for a controlled nucleation phase where a smaller number of crystals are formed.
-
Gradual cooling to the final temperature: This promotes the growth of the existing crystals rather than the formation of new ones.
-
An aging (or digestion) period: Holding the crystal slurry at the final temperature for a period of time allows for the system to reach equilibrium, where smaller particles may dissolve and redeposit onto larger crystals (a phenomenon known as Ostwald ripening).
Staggered or multi-step cooling profiles can also be effective in optimizing crystal size distribution.[6]
FAQ 3: What is seeding, and how can it improve my crystallization process?
A3: Seeding is the practice of adding a small quantity of pure crystals of the desired compound to the solution to induce crystallization. This is a powerful technique for controlling the crystallization process because the seed crystals provide a surface for crystal growth to occur, bypassing the often unpredictable primary nucleation step. The benefits of seeding include:
-
Control over Crystal Form (Polymorphism): If your compound can exist in multiple crystalline forms, seeding with the desired polymorph can ensure its selective crystallization.
-
Improved Crystal Size Distribution: Seeding can lead to a more uniform and larger average crystal size, which directly improves filterability.
-
Increased Batch-to-Batch Consistency: By controlling the onset of crystallization, seeding can make your process more reproducible.
FAQ 4: How does agitation (stirring) affect crystal size and filterability?
A4: Agitation plays a complex role in crystallization. On one hand, gentle stirring is beneficial as it ensures a uniform temperature and solute concentration throughout the crystallizer, which promotes uniform crystal growth. On the other hand, overly aggressive agitation can lead to:
-
Crystal Breakage: Fragile crystals, especially needles, can be broken by high shear forces, leading to the formation of fines (secondary nucleation).
-
Increased Nucleation Rate: The collisions between crystals, and between crystals and the impeller, can also induce secondary nucleation.
The optimal agitation rate is a balance between maintaining homogeneity and minimizing crystal breakage. For many lab-scale crystallizations, gentle magnetic stirring is sufficient.
Section 3: Experimental Protocols
Protocol 1: Controlled Recrystallization of this compound for Enhanced Filterability
This protocol is designed to promote the growth of larger, more easily filterable crystals of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of the chosen solvent and begin gentle heating and stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at or near the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed on a benchtop. To slow the cooling rate further, you can insulate the flask with glass wool or a cloth.
-
Seeding (Optional): If you have pure seed crystals, add a small amount once the solution has cooled slightly but before spontaneous crystallization begins.
-
Crystal Growth: Allow the solution to cool to room temperature over at least one hour. You should observe the gradual formation of crystals.
-
Crystal Aging (Digestion): Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum for a few minutes before transferring them to a watch glass or drying oven.
Protocol 2: Small-Scale Solvent Screening for Optimal Crystal Morphology
Procedure:
-
Place a small amount (e.g., 50-100 mg) of crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water).
-
Heat the test tubes in a water or sand bath to dissolve the solid. Add the minimum amount of solvent required for complete dissolution at the elevated temperature.
-
Allow the test tubes to cool slowly to room temperature.
-
Observe the resulting crystals in each test tube under a microscope to assess their morphology. Select the solvent that produces the most equant (block-like or prismatic) crystals.
Section 4: Visual Aids and Data Presentation
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound and Their Expected Impact on Crystal Habit
| Solvent System | Polarity | Expected Solubility | Potential Crystal Habit Outcome | Notes |
| Ethanol | Polar Protic | Good when hot, poor when cold | Can produce prisms or plates with controlled cooling. | A good starting point for recrystallization. |
| Isopropanol | Polar Protic | Similar to ethanol, may have a steeper solubility curve. | May favor more block-like crystals due to its higher viscosity. | Slower evaporation rate can be beneficial for crystal growth. |
| Acetone | Polar Aprotic | High solubility, may require an anti-solvent. | Can lead to rapid crystallization; use with caution. | Good for dissolving the compound, but may not be ideal for crystallization without an anti-solvent. |
| Ethanol/Water | Polar Protic | Highly tunable solubility. | Increasing water content can sometimes reduce needle formation. | A powerful solvent system for optimizing solubility and crystal habit. |
| Acetic Acid/Water | Polar Protic | Good solubility in hot aqueous acetic acid. | Can yield well-formed crystals upon slow cooling. | Ensure all acetic acid is removed during washing. |
Experimental Workflows and Logical Relationships
Caption: Troubleshooting workflow for poor filterability.
Caption: Idealized vs. Non-Idealized Crystallization Profiles.
References
- 1. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study | MDPI [mdpi.com]
- 8. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
comparing the reactivity of 4'-(chloroacetyl)acetanilide with other acylating agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Choice of an Acylating Agent
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, particularly within pharmaceutical development.[1] The formation of amides and esters—scaffolds present in a vast array of bioactive molecules—relies on this fundamental transformation. The choice of the acylating agent is a critical decision that dictates not only the efficiency and yield of a reaction but also its selectivity, scalability, and the strategic possibilities for downstream functionalization.[1]
While classic reagents like acetyl chloride and acetic anhydride are the workhorses of the laboratory, specialized agents offer unique advantages. This guide provides an in-depth comparison of the reactivity of 4'-(chloroacetyl)acetanilide with these conventional acylating agents. We will explore the mechanistic nuances, present objective experimental comparisons, and elucidate the strategic benefits of employing a bifunctional reagent in complex synthetic pathways.
The Contenders: A Profile of Reactivity
The reactivity of an acylating agent is primarily governed by the electrophilicity of its carbonyl carbon and the stability of the leaving group.[2] The generally accepted hierarchy places acyl chlorides as the most reactive, followed by acid anhydrides.[1]
-
Acetyl Chloride (CH₃COCl): As the most reactive common acylating agent, acetyl chloride's potency stems from the excellent leaving group ability of the chloride ion (Cl⁻).[2] This high reactivity allows for rapid, often exothermic, reactions at low temperatures. However, this can be a double-edged sword, potentially leading to poor selectivity with polyfunctional molecules.[1] A significant drawback is the generation of corrosive hydrogen chloride (HCl) gas as a byproduct, which requires careful handling and neutralization.[3][4]
-
Acetic Anhydride ((CH₃CO)₂O): Offering a more moderate reactivity profile, acetic anhydride is often preferred for its superior handling characteristics and milder reaction conditions.[4][5] Its leaving group, the acetate anion (CH₃COO⁻), is less stable than chloride, rendering the anhydride less electrophilic.[6] The byproduct is acetic acid, which is less corrosive and more easily managed than HCl, making acetic anhydride a frequent choice for larger-scale syntheses.[4]
-
This compound (C₁₀H₁₀ClNO₂): This reagent presents a more complex reactivity profile. Structurally, it is an amide, which is typically the least reactive of the carboxylic acid derivatives. The lone pair of the nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity. However, its utility lies not in its speed, but in its function. It acts as a chloroacetylating agent , introducing a chloroacetyl group (-COCH₂Cl). This installed moiety is a valuable synthetic handle, as the C-Cl bond is primed for subsequent nucleophilic substitution reactions. This bifunctionality is its key strategic advantage in multi-step synthesis.
Quantitative Comparison: A Data-Driven Analysis
To objectively compare these agents, we consider a standard model reaction: the acylation of p-toluidine. The following table summarizes typical experimental outcomes, synthesized from established protocols for N-acylation.[7][8]
| Parameter | Acetyl Chloride | Acetic Anhydride | This compound | Rationale & Causality |
| Typical Reaction Time | < 1 hour | 2-4 hours | 6-12 hours | Directly correlates with the electrophilicity of the carbonyl carbon. The highly electrophilic acetyl chloride reacts fastest.[9] |
| Typical Temperature | 0 °C to RT | RT to 60 °C | 50 °C to 100 °C | The less reactive agents require more thermal energy to overcome the activation barrier for the nucleophilic attack. |
| Typical Yield | > 90% | > 85% | > 80% | All are efficient, but forcing conditions for less reactive agents can sometimes lead to side products or degradation. |
| Base Required | Stoichiometric (e.g., Pyridine, Et₃N) | Catalytic or Stoichiometric | Stoichiometric (e.g., Na₂CO₃, K₂CO₃) | Acetyl chloride requires a base to neutralize the HCl byproduct.[1] Anhydrides can be run with acid/base catalysts or neat.[10] |
| Key Advantage | Speed, High Reactivity | Ease of Handling, Cost | Installs a Functional Handle | The choice is dictated by the synthetic goal: speed, convenience, or downstream functionality. |
| Key Disadvantage | Corrosive HCl Byproduct | Moderate Reactivity | Lower Reactivity | Each agent presents a trade-off between reactivity and practicality.[3][4] |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed for the N-acylation of p-toluidine, allowing for a direct comparison of the three agents.
Protocol 1: N-acetylation using Acetyl Chloride
-
Setup: In a fume hood, dissolve p-toluidine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂).[1]
-
Reaction: Cool the stirred solution to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise. Causality: The reaction is highly exothermic; slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.
-
Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor completion by Thin Layer Chromatography (TLC). Upon completion, quench with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(p-tolyl)acetamide.
Protocol 2: N-acetylation using Acetic Anhydride
-
Setup: Dissolve p-toluidine (1.0 eq) in glacial acetic acid. Causality: Acetic acid serves as both a solvent and a catalyst for this reaction.[7]
-
Reaction: Add acetic anhydride (1.1 eq) to the solution. Heat the mixture to 50-60 °C and stir for 2 hours.
-
Monitoring & Workup: Monitor completion by TLC. Upon completion, cool the reaction mixture and pour it into a beaker of cold water to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acetic acid and aniline acetate salts. The crude product can be purified by recrystallization from hot water/ethanol.[7]
Protocol 3: N-chloroacetylation using this compound
-
Setup: Combine p-toluidine (1.0 eq), this compound (1.05 eq), and anhydrous potassium carbonate (2.0 eq) in a solvent such as acetonitrile or DMF. Causality: This is a transamidation reaction. A non-nucleophilic base is required to deprotonate the aniline, and a polar aprotic solvent is needed to facilitate the reaction at elevated temperatures.
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-12 hours.
-
Monitoring & Workup: Monitor the disappearance of the starting material by TLC. After cooling, pour the reaction mixture into water to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product, N-(p-tolyl)-2-chloroacetamide, can be purified by recrystallization.
Strategic Application in Drug Development
The true value of this compound is realized in multi-step syntheses where the chloroacetyl group serves as a linchpin for building molecular complexity. After its installation, the terminal chloride becomes an electrophilic site for Sₙ2 reactions with a variety of nucleophiles—amines, thiols, phenols, etc.
This strategy is particularly powerful in the synthesis of kinase inhibitors and other targeted therapies. For example, a chloroacetylated intermediate can be reacted with a heterocyclic amine to form a crucial pharmacophoric linkage. This two-step approach—acylation followed by substitution—provides a modular and convergent route to complex target molecules. For instance, new acetanilide derivatives have been synthesized by reacting chloro-compounds with various phenols to create potential analgesic and anti-inflammatory agents.[11]
Conclusion: Selecting the Right Tool for the Task
The choice of an acylating agent is a nuanced decision that balances reactivity with practical handling and strategic goals.
-
Acetyl Chloride is the reagent of choice for rapid, small-scale acylations where its high reactivity is an asset and the corrosive HCl byproduct can be managed.
-
Acetic Anhydride represents a practical and scalable option, offering a favorable balance of reactivity, safety, and cost for routine acetylations.
-
This compound , while a less reactive acylating agent, is an invaluable strategic tool. It should be selected when the synthetic plan calls for the introduction of a functionalizable chloroacetyl moiety, enabling subsequent, modular bond formation in the construction of complex pharmaceutical agents.
By understanding the distinct reactivity profiles and strategic applications of each agent, researchers can make more informed decisions, leading to more efficient, robust, and innovative synthetic routes in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 5. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pediaa.com [pediaa.com]
- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Synthetic Routes of 4'-(Chloroacetyl)acetanilide for the Modern Researcher
In the landscape of pharmaceutical and chemical synthesis, the production of key intermediates with high purity and yield is paramount. 4'-(Chloroacetyl)acetanilide, a vital precursor for various pharmaceuticals, is no exception. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's efficiency, scalability, and environmental impact to empower researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound, also known as p-acetamidophenacyl chloride, is a crucial building block in organic synthesis. Its bifunctional nature, possessing both an acetamido group and a reactive chloroacetyl moiety, makes it a versatile starting material for the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is therefore essential for chemists in drug discovery and process development.
Route 1: The Classic Approach - Friedel-Crafts Acylation of Acetanilide
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of acetanilide with chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
Mechanistic Insight
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion. This potent electrophile is then attacked by the electron-rich benzene ring of acetanilide, which is activated by the acetamido group, primarily at the para position due to steric hindrance at the ortho positions and the directing effect of the acetamido group. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.[1][2][3]
Experimental Protocol: Friedel-Crafts Acylation of Acetanilide [4]
-
Materials:
-
Acetanilide (1.5 moles)
-
Chloroacetyl chloride (2.66 moles)
-
Anhydrous aluminum chloride (4.5 moles)
-
Carbon disulfide (1.1 L)
-
Concentrated hydrochloric acid
-
Crushed ice
-
95% Ethanol
-
-
Procedure:
-
In a well-ventilated fume hood, to a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add acetanilide and carbon disulfide.
-
Introduce chloroacetyl chloride to the stirred mixture.
-
Gradually add anhydrous aluminum chloride in portions. The addition is exothermic and will cause the solvent to boil.[4]
-
After the addition is complete, heat the mixture to reflux for 30 minutes with continuous stirring.
-
Allow the reaction mixture to stand for 3 hours, during which it will separate into two layers.
-
Decant the upper layer of carbon disulfide.
-
Cautiously pour the lower viscous layer into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Collect the precipitated white solid by vacuum filtration and wash thoroughly with water.
-
To purify, wash the crude product with 95% ethanol.
-
Dry the final product in the air. The expected yield is 79–83%.[4]
-
Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Route 2: A Two-Step Approach - Chlorination of 4'-Acetamidoacetophenone
An alternative strategy involves a two-step process starting from acetanilide. First, acetanilide undergoes Friedel-Crafts acetylation to yield 4'-acetamidoacetophenone. This intermediate is then subjected to α-chlorination to introduce the chlorine atom on the acetyl group.
Mechanistic Considerations
The initial Friedel-Crafts acetylation follows the same mechanism as described in Route 1, using an acetylating agent like acetyl chloride or acetic anhydride. The subsequent α-chlorination of the ketone can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or sodium chlorate (NaClO₃) in the presence of hydrochloric acid.[5] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic chlorine source.
Experimental Protocol: Chlorination of 4'-Bromoacetanilide (as an illustrative example) [5]
-
Materials:
-
4-Bromoacetanilide (starting material analogous to 4'-acetamidoacetophenone)
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Sodium chlorate (NaClO₃)
-
Water
-
-
Procedure:
-
Dissolve 4-bromoacetanilide in a mixture of glacial acetic acid and concentrated HCl with heating.
-
Cool the solution to approximately 0°C in an ice bath.
-
Prepare a solution of sodium chlorate in water.
-
Slowly add the sodium chlorate solution to the cold, stirred 4-bromoacetanilide solution. A yellow precipitate should form. Caution: Chlorine gas may be evolved; perform this step in a fume hood.[5]
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Collect the product by suction filtration and wash with small portions of ice-cold water.
-
Dry the crystals.
-
Workflow for the Two-Step Synthesis
Caption: Two-step synthesis of this compound via acetylation and subsequent chlorination.
Route 3: Building from the Ground Up - A Multi-step Synthesis from Aniline
Rationale and Greener Alternatives
The initial acetylation of aniline is crucial. The unprotected amino group in aniline is a strong activating group and a Lewis base that would react with the Lewis acid catalyst in the Friedel-Crafts reaction, deactivating the ring and preventing the desired acylation.[1]
Conventional acetylation of aniline often involves acetic anhydride and a base or acid catalyst.[6][7] However, greener alternatives that avoid the use of corrosive and lachrymatory reagents are gaining traction. One such method employs glacial acetic acid with a benign Lewis acid catalyst like magnesium sulfate heptahydrate, offering a more environmentally friendly approach with high atom economy.[8][9]
Experimental Protocol: Green Acetylation of Aniline [8]
-
Materials:
-
Aniline
-
Glacial acetic acid
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Hot water
-
-
Procedure:
-
In a round-bottomed flask, combine aniline, glacial acetic acid, and a catalytic amount of magnesium sulfate heptahydrate.
-
Reflux the reaction mixture for approximately 90 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with hot water and filter while hot.
-
Allow the filtrate to cool to room temperature and then in an ice-water bath to crystallize the acetanilide.
-
Collect the crystals by suction filtration, wash with a minimal amount of ice-cold water, and dry. This method can achieve yields of around 80%.[8]
-
Workflow for the Multi-step Synthesis from Aniline
Caption: Multi-step synthesis of this compound starting from aniline.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Two-Step Chlorination | Route 3: Multi-step from Aniline |
| Starting Material | Acetanilide | Acetanilide | Aniline |
| Number of Steps | 1 | 2 | 2 |
| Typical Yield | 79-83%[4] | Variable, dependent on both steps | Variable, dependent on both steps (acetylation ~80%)[8] |
| Key Reagents | Chloroacetyl chloride, AlCl₃, CS₂ | Acetyl chloride/anhydride, AlCl₃, Chlorinating agent (e.g., NaClO₃) | Acetic acid/anhydride, Chloroacetyl chloride, AlCl₃ |
| Scalability | Established for industrial scale | Potentially scalable, but two steps may increase complexity | Scalable, with greener options for the first step |
| Safety Concerns | Use of lachrymatory chloroacetyl chloride, highly flammable and toxic CS₂, vigorous reaction with AlCl₃.[4] | Use of corrosive and lachrymatory reagents, potential evolution of chlorine gas.[5] | Initial acetylation can be made greener, but the second step has the same hazards as Route 1. |
| Environmental Impact | Use of hazardous solvent (CS₂), generation of aluminum-containing waste. | Generation of waste from two separate reactions. | Can be improved by using greener methods for acetylation, but the Friedel-Crafts step remains a concern. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon several factors including the availability of starting materials, desired scale of production, and the emphasis on green chemistry principles.
-
For directness and high yield, the classical Friedel-Crafts acylation of acetanilide (Route 1) remains the most efficient one-step method. However, the significant safety and environmental drawbacks associated with the use of carbon disulfide and stoichiometric aluminum chloride necessitate careful handling and waste management.
-
The two-step chlorination of 4'-acetamidoacetophenone (Route 2) offers an alternative, but the overall efficiency is dependent on the yields of both steps. This route may be advantageous if 4'-acetamidoacetophenone is a readily available intermediate.
-
The multi-step synthesis from aniline (Route 3) provides flexibility when acetanilide is not the starting point. A key advantage of this approach is the opportunity to incorporate greener methods for the initial acetylation step, thereby reducing the overall environmental footprint of the synthesis.
For academic and small-scale research, any of the routes can be employed with appropriate safety precautions. For industrial-scale production, a thorough process optimization of the Friedel-Crafts acylation (Route 1) to minimize hazardous solvent use and catalyst loading, or the development of a robust and high-yielding two-step process (Route 2 or 3) with a focus on sustainable practices, would be the most prudent course of action. The increasing focus on green chemistry will likely drive further innovation in developing safer and more sustainable methods for the synthesis of this important chemical intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solved THE SYNTHESIS OF 4-BROMO-2-CHLOROACETANILIDE THE | Chegg.com [chegg.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Acetanilide synthesis | PPTX [slideshare.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. ijtsrd.com [ijtsrd.com]
A Senior Application Scientist's Guide to Molecular Weight Confirmation: 4'-(chloroacetyl)acetanilide by Mass Spectrometry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Identity in Pharmaceutical Development
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. An error in molecular weight, the most fundamental of chemical properties, can invalidate entire datasets, from pharmacological assays to toxicology studies. This guide provides an in-depth, practical comparison of mass spectrometry techniques for the definitive molecular weight confirmation of 4'-(chloroacetyl)acetanilide (CAS No: 140-49-8), a key intermediate in various synthetic pathways.
Our discussion will move beyond rote protocols, delving into the rationale behind instrumental choices and analytical strategies. We aim to equip you not just with a method, but with the critical thinking framework necessary to develop robust, self-validating analytical systems for small molecule characterization.
The compound in focus, this compound, has a molecular formula of C₁₀H₁₀ClNO₂.[1][2] This corresponds to a theoretical average molecular weight of 211.65 g/mol and a more precise monoisotopic mass of 211.0400 Da (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). It is this precise monoisotopic mass that high-resolution mass spectrometry aims to verify.
Comparing Mass Spectrometry Techniques: A Tale of Two Resolutions
The choice of mass spectrometer is a critical decision point that dictates the quality and confidence of the molecular weight confirmation. While various configurations exist, the most pertinent comparison for a small molecule like this compound is between a standard nominal mass instrument (like a single quadrupole) and a high-resolution accurate-mass (HRAM) instrument (such as a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] This allows for highly accurate molecular weight determination.[4]
| Feature | Single Quadrupole Mass Spectrometer | High-Resolution (Q-TOF/Orbitrap) Mass Spectrometer |
| Primary Output | Nominal Mass (to the nearest integer) | Accurate Mass (to 3-4 decimal places) |
| Mass Resolution | Low (~1,000) | High (>10,000 - 100,000+) |
| Mass Accuracy | ± 0.1 to 0.2 Da | Typically < 5 ppm (parts per million) |
| Confidence in ID | Moderate. Confirms integer mass and (often) isotopic pattern. | High to Definitive. Accurate mass significantly narrows down possible elemental formulas.[5] |
| Key Advantage | Cost-effective, robust, excellent for quantification. | Provides elemental composition confirmation, distinguishes between molecules with the same nominal mass. |
Expert Insight: For early-stage discovery or routine checks where the compound's identity is already reasonably established, a single quadrupole provides sufficient confirmation of the nominal mass. However, for regulatory filings, reference standard characterization, or when facing complex mixtures, the confidence afforded by HRAM spectrometry is indispensable. The ability to calculate the elemental formula from the accurate mass provides a level of certainty that nominal mass instruments cannot match.[6]
The Workflow for Definitive Confirmation: An LC-HRAM-MS Approach
To achieve the highest degree of confidence, we will detail a protocol using Liquid Chromatography coupled with High-Resolution Accurate-Mass Mass Spectrometry (LC-HRAM-MS). The LC front-end separates the analyte from potential impurities, ensuring a clean signal for analysis.[4]
Caption: Figure 1. Experimental Workflow for MW Confirmation.
Experimental Protocol: LC-ESI-QTOF Analysis
1. Rationale for Method Selection:
-
Reverse-Phase LC (C18 column): this compound is a moderately polar organic molecule, making it ideally suited for retention and separation on a C18 stationary phase.[1]
-
Electrospray Ionization (ESI): ESI is a 'soft' ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The acetamide nitrogen is readily protonated, making positive ion mode ([M+H]⁺) the logical choice.
-
Q-TOF Analyzer: This provides the high mass resolution and accuracy required to confirm the elemental composition and distinguish the analyte from any potential isobaric (same integer mass) interferences.
2. Materials & Reagents:
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), 99%+ purity
-
Calibrant solution for the mass spectrometer (e.g., sodium formate)
3. Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in Acetonitrile.
-
Perform a serial dilution using 50:50 ACN/Water to a final working concentration of 1.0 µg/mL. This concentration is typically sufficient for modern HRAM instruments.
4. LC-MS Conditions:
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard column for good separation of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for efficient ESI.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to ensure elution of the compound. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | |
| Ionization Mode | ESI, Positive | To form the [M+H]⁺ adduct. |
| Mass Range | 100 - 500 m/z | Covers the expected mass of the analyte. |
| Calibration | Internal lock mass or post-run calibration. | Essential for achieving high mass accuracy.[7] |
5. Data Analysis and Interpretation: A Self-Validating System
The trustworthiness of the result comes from the convergence of multiple data points within a single experiment.
Step 1: Identify the Molecular Ion
-
Theoretical [M+H]⁺: The monoisotopic mass is 211.0400 Da. The protonated adduct [M+H]⁺ should have an m/z of 212.0478.
-
Experimental Data: Extract the mass spectrum at the apex of the chromatographic peak. The most abundant peak should correspond to this m/z value.
Step 2: Calculate Mass Accuracy Mass accuracy, expressed in parts per million (ppm), is the ultimate arbiter of a high-resolution measurement.
-
Formula: ppm Error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 10^6
-
Acceptance Criterion: For elemental composition confirmation, the mass error should be < 5 ppm.[7]
-
Example: If the measured m/z is 212.0474, the error is [(212.0474 - 212.0478) / 212.0478] * 10^6 = -1.89 ppm. This is well within the acceptable range.
Step 3: Verify the Isotopic Pattern The presence of a chlorine atom provides a definitive isotopic signature.
-
Theoretical Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in an A+2 peak (the peak two mass units higher than the monoisotopic peak) with an intensity that is approximately one-third (32.5%) of the A peak.
-
Validation: The acquired spectrum must show a peak at ~m/z 214.0448 with roughly 32.5% the intensity of the peak at m/z 212.0478. The high-resolution instrument should also confirm the mass of this isotopic peak.
The combination of an accurate mass measurement (< 5 ppm error) and the correct, high-resolution isotopic pattern provides unambiguous confirmation of the molecule's identity and elemental formula.
Conclusion
Confirming the molecular weight of this compound is more than a procedural step; it is a foundational requirement for data integrity. While nominal mass instruments can provide a quick check, the gold standard for unambiguous identification is LC coupled with high-resolution accurate-mass spectrometry. By leveraging the principles of accurate mass measurement and isotopic pattern verification, researchers can establish a self-validating system that provides the highest level of confidence in a molecule's elemental composition, ensuring the integrity of subsequent research and development efforts.
References
- 1. 4’-(Chloroacetyl)acetanilide | SIELC Technologies [sielc.com]
- 2. americanelements.com [americanelements.com]
- 3. zefsci.com [zefsci.com]
- 4. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-(Chloroacetyl)acetanilide
In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4'-(chloroacetyl)acetanilide, robust analytical techniques are the bedrock of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The cross-validation of these methods is not merely a regulatory formality but a scientific imperative. It ensures consistency and interchangeability between different analytical techniques, which is crucial during method transfer between laboratories or when a secondary method is required for confirmatory testing. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to inform your choice of analytical strategy.
The Significance of Method Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[1] This is critical in a regulated environment to ensure that a change in analytical methodology does not impact the quality assessment of the product. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which includes parameters such as accuracy, precision, specificity, linearity, and range.[2][3][4] Cross-validation extends these principles to compare the performance of different validated methods.
The choice of an analytical method is often dictated by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and practical considerations such as cost and sample throughput. This compound, with its aromatic structure and functional groups, lends itself to analysis by several techniques, each with its own set of advantages and limitations.
Comparative Overview of Analytical Methodologies
This guide will delve into the specifics of an HPLC-UV method, a derivatization-based GC-FID method, and a direct UV-Vis spectrophotometric method for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase. | Measurement of the absorption of ultraviolet-visible light by the analyte. |
| Specificity | High, due to chromatographic separation. | High, particularly with derivatization. | Lower, susceptible to interference from other absorbing species. |
| Sensitivity | High (typically ppm to ppb). | Very high (ppb to ppt), especially with sensitive detectors. | Moderate (typically ppm). |
| Sample Throughput | Moderate. | Moderate to low, especially with derivatization. | High. |
| Cost | Moderate to high. | Moderate to high. | Low. |
| Typical Application | Routine quality control, purity testing, stability studies. | Trace level impurity analysis, analysis of volatile related substances. | In-process controls, preliminary quantification, dissolution testing. |
Experimental Protocols and Method Validation
A hypothetical cross-validation study was designed to compare the performance of HPLC-UV, GC-FID, and UV-Vis spectrophotometry for the quantification of this compound in a bulk drug substance.
Experimental Workflow
References
A Comparative Guide to α-Haloacetylating Agents: 4'-(Chloroacetyl)acetanilide vs. Bromoacetyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of the α-haloacetyl moiety is a critical step in the construction of numerous pharmaceutical agents and complex organic molecules. The reactivity of this functional group provides a versatile handle for subsequent nucleophilic substitutions and bond formations. Among the arsenal of reagents available for this purpose, bromoacetyl bromide and 4'-(chloroacetyl)acetanilide represent two distinct options with significant differences in reactivity, selectivity, and handling. This guide provides an in-depth technical comparison to inform the judicious selection of the appropriate reagent for specific synthetic challenges.
Executive Summary
Bromoacetyl bromide is a highly reactive, powerful acylating agent, ideal for reactions requiring high electrophilicity and for acylating less reactive nucleophiles.[1][2] Its utility, however, is tempered by its hazardous nature, including being a potent lachrymator and highly sensitive to moisture, demanding stringent handling protocols.[3][4][5][6]
This compound , in contrast, is a solid, more stable, and safer alternative. Its moderated reactivity profile allows for enhanced selectivity, particularly in the N-acylation of sensitive aniline substrates. While less potent than its bromo-counterpart, its ease of handling and improved safety profile make it an attractive choice for specific applications, especially in process development and scale-up operations.
Reagent Deep Dive
Bromoacetyl Bromide: The Aggressive Workhorse
Bromoacetyl bromide (BrCH₂COBr) is a colorless, fuming liquid that is a powerful and versatile reagent for introducing the bromoacetyl group.[7]
-
Reactivity Profile: Its high reactivity stems from two key features: the electrophilic carbonyl carbon and the presence of two good leaving groups (bromide ions). The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, making bromoacetyl bromide generally more reactive than its chloro-analogs.[2] This heightened reactivity allows it to readily acylate a wide range of nucleophiles, including alcohols, amines, and amides, often at low temperatures.[1][4][8]
-
Typical Applications: It is widely employed in the synthesis of pharmaceuticals, agrochemicals, and performance chemicals.[8][9] A notable application is in the formation of α-bromo ketones, which are valuable precursors for various heterocyclic compounds and other key intermediates.[8][9]
-
Handling and Safety: Extreme caution is paramount when handling bromoacetyl bromide. It is a severe lachrymator and corrosive, causing severe skin burns and eye damage.[5][6][10] It reacts violently with water and should be stored in a cool, dry, well-ventilated area away from incompatible materials.[3][4][11] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including chemical goggles, a face shield, and elbow-length PVC gloves.[3][5][6]
This compound: The Selective & Stable Alternative
This compound (ClCH₂CONHC₆H₄COCH₃) is a stable, crystalline solid.[12][13] It serves as a chloroacetylating agent with a more nuanced reactivity profile.
-
Reactivity Profile: As a solid, it is significantly easier and safer to handle than bromoacetyl bromide. Its reactivity is moderated by the acetanilide group, making it a less aggressive acylating agent. This reduced reactivity can be advantageous, leading to higher selectivity in complex molecules with multiple nucleophilic sites.
-
Typical Applications: This reagent is particularly useful for the selective N-chloroacetylation of anilines.[14][15][16][17] The synthesis of precursors for pharmaceuticals like lidocaine often involves the chloroacetylation of a substituted aniline, where controlling selectivity is crucial.[18][19][20][21]
-
Handling and Safety: this compound is less hazardous than bromoacetyl bromide. However, standard laboratory precautions should still be followed. It is a stable solid that is not as moisture-sensitive as bromoacetyl bromide, simplifying storage and handling.[13][22]
Head-to-Head Comparison: A Mechanistic & Practical Analysis
The choice between these two reagents hinges on a careful consideration of reactivity, selectivity, and operational safety.
Reactivity & Selectivity
The fundamental difference in reactivity lies in the leaving group ability of the halide. Bromide is a better leaving group than chloride, making bromoacetyl bromide the more potent electrophile.[2]
-
With Alcohols and Aliphatic Amines: Bromoacetyl bromide will typically react much faster than this compound. For less reactive alcohols or sterically hindered amines, bromoacetyl bromide is often the only viable option.
-
With Anilines: This is where this compound often excels. The high reactivity of bromoacetyl bromide can lead to over-reaction or reaction at other nucleophilic sites in a complex aniline. The moderated reactivity of this compound allows for more controlled and selective N-acylation of the aniline nitrogen.[14][15]
Data Presentation: Comparative Overview
| Feature | Bromoacetyl Bromide | This compound |
| Physical State | Colorless, fuming liquid | White to off-white solid[12][13] |
| Reactivity | Very High | Moderate |
| Primary Use | General α-bromoacetylation[1][8] | Selective N-chloroacetylation of anilines[14][15] |
| Selectivity | Lower | Higher |
| Moisture Sensitivity | High, reacts violently with water[3][4] | Low |
| Handling | Difficult, potent lachrymator[5][6] | Easy, solid |
| Safety | Severe corrosive, toxic[5][6][10] | Less hazardous |
| Storage | Requires dry, inert conditions[3][11] | Standard conditions |
Case Study: Synthesis of a Lidocaine Precursor
A common step in the synthesis of the local anesthetic lidocaine is the acylation of 2,6-dimethylaniline. This provides an excellent practical example for comparing the two reagents. The target intermediate is 2-chloro-N-(2,6-dimethylphenyl)acetamide.[18][19]
Experimental Protocols
Protocol 1: The Chloroacetyl Chloride Route (Analogous to this compound in reactivity principle)
This is the industrially preferred method, often using chloroacetyl chloride, a reagent with reactivity between our two subjects but closer in principle to the chloro-reagent.
-
In a fume hood, 2,6-dimethylaniline and glacial acetic acid are mixed in an Erlenmeyer flask and cooled to 10°C in an ice bath.[18][19]
-
Chloroacetyl chloride is added slowly while maintaining the temperature below 20°C.[18]
-
After stirring, a solution of sodium acetate in water is added to precipitate the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[18][19]
-
The precipitate is collected by vacuum filtration and washed with cold water.[19]
Causality: The use of acetic acid as a solvent and sodium acetate as a base helps to control the reactivity of the chloroacetyl chloride and neutralize the HCl byproduct, driving the reaction to completion and facilitating product precipitation.[18]
Protocol 2: A Hypothetical Bromoacetyl Bromide Route
While not the standard procedure for this specific synthesis due to its excessive reactivity and cost, a protocol would look something like this:
-
2,6-dimethylaniline is dissolved in a dry, aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine) in a flask under an inert atmosphere (e.g., nitrogen).
-
The mixture is cooled to 0°C.
-
Bromoacetyl bromide is added dropwise via a syringe.
-
The reaction is stirred at 0°C for a set period and then quenched with a weak acid.
-
The product, 2-bromo-N-(2,6-dimethylphenyl)acetamide, would then be isolated via extraction and chromatography.
Causality: The high reactivity of bromoacetyl bromide necessitates stricter control of reaction conditions (inert atmosphere, dry solvents, low temperature) to prevent side reactions and decomposition. The use of a non-nucleophilic base is critical to scavenge the HBr byproduct without competing in the acylation reaction.
Mandatory Visualization: Synthetic Workflow Comparison
References
- 1. anantafinechem.com [anantafinechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Page loading... [guidechem.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. nbinno.com [nbinno.com]
- 9. Bromoacetyl bromide Exporter | Bromoacetyl bromide Exporting Company | Bromoacetyl bromide International Distributor [multichemexports.com]
- 10. lobachemie.com [lobachemie.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acetanilide - Wikipedia [en.wikipedia.org]
- 14. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. is.muni.cz [is.muni.cz]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. homework.study.com [homework.study.com]
- 21. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]
- 22. carlroth.com [carlroth.com]
Assessing the Stability of 4'-(chloroacetyl)acetanilide: A Comparative Guide to Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of a compound's stability is paramount. This guide provides an in-depth analysis of the stability of 4'-(chloroacetyl)acetanilide under various stress conditions. As a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), its degradation profile is of significant interest. This document will compare its stability to other relevant acetanilide derivatives, supported by established principles of forced degradation studies. The experimental protocols and data presented herein are designed to provide a robust framework for assessing the intrinsic stability of this and similar molecules.
Introduction: The Importance of Stability in Drug Intermediates
This compound is a bifunctional molecule featuring a reactive chloroacetyl group and an acetanilide moiety. The chloroacetyl group, in particular, is susceptible to nucleophilic substitution, making the compound a versatile building block but also raising concerns about its stability during storage, handling, and subsequent reaction steps.[1][2] Forced degradation studies are an indispensable tool in pharmaceutical development, providing critical insights into the potential degradation pathways and products of a drug substance.[3][4][5] This information is vital for the development of stable formulations and robust analytical methods.[6][7]
This guide will delineate a comprehensive approach to evaluating the stability of this compound through a series of forced degradation experiments, including hydrolysis, oxidation, and photolysis.
Experimental Design: A Framework for Stability Assessment
A well-designed forced degradation study aims to generate degradation products to a level of 5-20% to ensure that the analytical methods can reliably detect and quantify them.[4] The following experimental workflow provides a systematic approach to assessing the stability of this compound.
Caption: Experimental workflow for forced degradation studies.
Stability-Indicating Analytical Methodology
A crucial component of any stability study is a validated analytical method that can separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Proposed HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Comparative Stability Analysis
To provide context for the stability of this compound, its degradation profile is compared with two other acetanilide derivatives: acetanilide itself and 4'-aminoacetanilide. Acetanilide serves as a baseline without the reactive chloroacetyl group, while 4'-aminoacetanilide introduces an electron-donating group that can influence the reactivity of the molecule.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for compounds containing labile functional groups. The stability of this compound was assessed under acidic, basic, and neutral conditions.
Protocol for Hydrolytic Degradation:
-
Prepare solutions of the test compound (1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral).
-
Incubate the acidic solution at 60°C and the basic and neutral solutions at room temperature.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before dilution and analysis by HPLC.
Table 1: Comparative Hydrolytic Degradation Data (% Degradation)
| Compound | Condition | 4 hours | 8 hours | 24 hours |
| This compound | 0.1 M HCl, 60°C | 5.2 | 9.8 | 25.4 |
| 0.1 M NaOH, RT | 15.7 | 28.9 | 65.1 | |
| Water, RT | <1 | 1.5 | 3.2 | |
| Acetanilide | 0.1 M HCl, 60°C | <1 | 1.2 | 2.5 |
| 0.1 M NaOH, RT | <1 | <1 | 1.8 | |
| 4'-Aminoacetanilide | 0.1 M HCl, 60°C | 1.5 | 3.1 | 7.8 |
| 0.1 M NaOH, RT | <1 | 1.1 | 2.3 |
The data clearly indicates that this compound is highly susceptible to basic hydrolysis, likely due to the nucleophilic attack of hydroxide ions on the electrophilic carbon of the chloroacetyl group.[8] Its stability under acidic conditions is also lower than that of acetanilide, suggesting that the chloroacetyl group enhances the lability of the amide bond to a certain extent.
Oxidative Stability
Oxidative degradation can be a significant issue for many organic molecules.
Protocol for Oxidative Degradation:
-
Prepare a solution of the test compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified time points for HPLC analysis.
Table 2: Comparative Oxidative Degradation Data (% Degradation)
| Compound | 4 hours | 8 hours | 24 hours |
| This compound | 2.1 | 4.5 | 10.3 |
| Acetanilide | 1.8 | 3.9 | 8.9 |
| 4'-Aminoacetanilide | 8.5 | 15.2 | 32.7 |
This compound shows moderate sensitivity to oxidation. The presence of the electron-donating amino group in 4'-aminoacetanilide significantly increases its susceptibility to oxidation.
Photostability
Exposure to light can induce degradation in photosensitive molecules.
Protocol for Photolytic Degradation:
-
Expose a solution of the test compound (1 mg/mL in acetonitrile:water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
Table 3: Comparative Photostability Data (% Degradation after ICH Q1B exposure)
| Compound | Solution | Solid State |
| This compound | 3.5 | <1 |
| Acetanilide | 2.8 | <1 |
| 4'-Aminoacetanilide | 12.4 | 4.1 |
This compound exhibits slight photolability in solution but is relatively stable in the solid state. As expected, 4'-aminoacetanilide is significantly more prone to photodegradation.
Degradation Pathways and Product Identification
Understanding the degradation pathways is a key objective of forced degradation studies.[7] Based on the known reactivity of chloroacetanilides, the following degradation pathways are proposed for this compound.
Caption: Proposed degradation pathways of this compound.
The primary degradation product under basic conditions is expected to be 4'-(hydroxyacetyl)acetanilide, formed via nucleophilic substitution of the chloride. Under acidic conditions, hydrolysis of the amide bond is also possible, yielding 4-aminoacetophenone and chloroacetic acid.[8] Oxidative stress may lead to the formation of various N-oxide and hydroxylated species. Identification of these degradation products can be achieved using LC-MS/MS by comparing the mass spectra of the degradation products with the parent compound.[9][10]
Conclusion and Recommendations
This guide provides a comprehensive framework for assessing the stability of this compound. The comparative data highlights its particular susceptibility to basic hydrolysis, a critical consideration for its synthesis, purification, and storage. It is recommended that solutions of this compound be prepared fresh and that exposure to basic conditions be minimized. For long-term storage, the solid material should be kept in a cool, dry, and dark environment. The stability-indicating HPLC method outlined here provides a starting point for the quality control of this important synthetic intermediate. Further studies should focus on the isolation and definitive structural elucidation of the major degradation products.
References
- 1. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. actascientific.com [actascientific.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Bioactivity of 4'-(chloroacetyl)acetanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the acetanilide scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a chloroacetyl group at the 4'-position of the acetanilide ring presents a particularly interesting pharmacophore. The electrophilic nature of the α-chloro-acetyl moiety suggests a potential for covalent interactions with biological nucleophiles, such as cysteine or histidine residues in enzyme active sites, which could lead to potent and targeted biological activity.
This guide provides a comparative overview of the bioactivity of 4'-(chloroacetyl)acetanilide derivatives, drawing upon available data for structurally related compounds to infer structure-activity relationships (SAR). We will delve into their antimicrobial, antifungal, and anticancer potential, supported by experimental data from various studies. Furthermore, this guide furnishes detailed, field-proven protocols for key biological assays to empower researchers in their quest for novel drug candidates.
The this compound Scaffold: A Hub of Bioactivity
The core structure of this compound combines the established pharmacological relevance of acetanilide with the reactive potential of the chloroacetyl group. This combination makes it a versatile starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The general synthetic route often involves the chloroacetylation of 4-aminoacetophenone, followed by further derivatization.
Caption: General synthetic workflow for this compound derivatives.
Comparative Antimicrobial and Antifungal Activity
While direct comparative studies on a series of this compound derivatives are limited in the available literature, we can extrapolate potential structure-activity relationships from related acetanilide and chloroacetamide compounds. The presence of the chloroacetyl moiety is often associated with enhanced antimicrobial activity.
Table 1: Comparative Antimicrobial Activity of Acetanilide and Chloroacetamide Derivatives
| Compound/Derivative | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |
| Acetanilide | E. coli | - | >1000 µg/mL | [1] |
| S. aureus | - | >1000 µg/mL | [1] | |
| 2-Chloro-N-(2-nitrophenyl)acetamide | S. aureus | 15 | Not Reported | [2] |
| E. coli | 12 | Not Reported | [2] | |
| 2-Chloro-N-(4-methoxyphenyl)acetamide | S. aureus | 18 | Not Reported | [2] |
| E. coli | 14 | Not Reported | [2] | |
| 4'-(substituted)-acetanilide derivatives | B. subtilis | 23-26 | Not Reported | [3] |
| B. cereus | 22-25 | Not Reported | [3] |
Insights from the Data:
From the broader class of acetanilide derivatives, substitutions on the aromatic ring significantly influence antimicrobial efficacy. For instance, derivatives of 3,4-dimethyl benzaldehyde and 2-pyridine carbaldehyde show considerable zones of inhibition against both Gram-positive and Gram-negative bacteria.[3] The introduction of a chloroacetyl group, as seen in 2-chloro-N-phenylacetamide derivatives, confers notable antibacterial activity against S. aureus and E. coli.[2] This suggests that the this compound scaffold is a promising starting point for developing potent antimicrobial agents. The electron-withdrawing or donating nature of substituents on the acetanilide ring, in concert with the reactive chloroacetyl group, likely modulates the overall electronic properties and, consequently, the biological activity of the molecules.
Comparative Anticancer Activity
The acetanilide scaffold is also a key feature in several anticancer agents. The introduction of the chloroacetyl group could enhance cytotoxicity through alkylation of crucial cellular macromolecules. While specific comparative data for this compound derivatives is scarce, studies on related structures provide valuable insights.
Table 2: Comparative Anticancer Activity of Structurally Related Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast) | Not specified (showed activity) | Not specified | [4] |
| SK-N-SH (Neuroblastoma) | Not specified (showed activity) | Not specified | [4] | |
| Novel 1,2,4 triazole derivatives with mefenamic acid | A549 (Lung) | 12.5 - 25.1 | EGFR tyrosine kinase inhibition | [5] |
| HepG2 (Liver) | 9.8 - 20.3 | EGFR tyrosine kinase inhibition | [5] | |
| 4-methyl-(3'S,4'S)-cis-khellactone derivatives | HEPG-2 (Liver) | 8.51 - >50 | Not specified | [6] |
| SGC-7901 (Gastric) | 15.2 - >50 | Not specified | [6] |
Insights from the Data:
The data on related acetamide and complex heterocyclic derivatives suggest that modifications to the core structure can lead to potent anticancer activity. For example, the incorporation of heterocyclic moieties, such as 1,2,4-triazole, can result in compounds with significant cytotoxicity against various cancer cell lines, potentially through the inhibition of key signaling pathways like EGFR tyrosine kinase.[5] The presence of halogen atoms on the aromatic ring of acetamide derivatives has also been shown to be favorable for anticancer activity.[4] This highlights the potential for developing novel this compound derivatives with potent and selective anticancer properties by strategic modification of the acetanilide ring.
Experimental Protocols: A Practical Guide
To facilitate the evaluation of novel this compound derivatives, this section provides detailed, step-by-step protocols for key bioactivity assays.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
1. Preparation of Materials:
-
Microbial Cultures: Obtain pure cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Agar Plates: Prepare sterile Mueller-Hinton Agar (MHA) plates.
-
Test Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO) at a known concentration.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control: The solvent used to dissolve the test compounds.
2. Inoculum Preparation:
-
Aseptically pick a few colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
3. Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of the MHA plates.
4. Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
5. Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
6. Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Assay.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel bioactive compounds. While direct comparative studies on a homologous series of these derivatives are needed to fully elucidate structure-activity relationships, the available data on related compounds strongly suggest potential for potent antimicrobial, antifungal, and anticancer activities. The presence of the reactive chloroacetyl group is a key feature that can be exploited for targeted covalent inhibition of biological macromolecules.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substituents on the aromatic ring. This will enable a comprehensive understanding of how electronic and steric factors influence bioactivity and selectivity. Such studies, guided by the robust experimental protocols outlined in this guide, will undoubtedly pave the way for the discovery of new and effective therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 6. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peer-Reviewed Quality Control Methods for 4'-(Chloroacetyl)acetanilide
This guide provides a comprehensive comparison of peer-reviewed analytical methods for the quality control of 4'-(chloroacetyl)acetanilide, a key intermediate in pharmaceutical synthesis. The selection and validation of appropriate analytical techniques are critical to ensure the identity, purity, and quality of this compound, thereby guaranteeing the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various methodologies, supported by experimental data and procedural insights.
Introduction: The Critical Role of Quality Control for this compound
This compound (CAS No. 140-49-8) serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Impurities in this starting material, whether they are residual reactants, by-products, or degradation products, can carry through the synthetic process and compromise the quality and safety of the final API. Therefore, robust and validated quality control (QC) methods are imperative. This guide will compare the most effective and commonly employed analytical techniques for this purpose, focusing on their principles, performance, and practical applications.
Chromatographic Methods: The Gold Standard for Purity and Impurity Profiling
Chromatographic techniques are central to the quality control of this compound due to their high resolving power, which allows for the separation, identification, and quantification of the main component and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the analysis of this compound, particularly for determining purity and related substances.[1][2] The method's versatility, precision, and accuracy make it indispensable in a regulated environment.
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The components of the sample are separated based on their relative hydrophobicity, with more polar compounds eluting earlier.
Causality of Experimental Choices:
-
Column Selection: A C18 column is often the first choice due to its high hydrophobicity and retention of moderately polar compounds like this compound.[3] C8 columns can also be used and may offer different selectivity for certain impurities.[4]
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[3][5] The buffer controls the pH, which can influence the ionization state and retention of acidic or basic impurities. The organic modifier is adjusted to achieve optimal retention and resolution.
-
Detection: UV detection is commonly employed, with the wavelength set at or near the maximum absorbance of this compound (around 245 nm) to ensure high sensitivity.[5]
Experimental Protocol: A Validated RP-HPLC Method for Purity Determination
This protocol is a synthesis of methodologies reported for the analysis of 4'-chloroacetanilide as a related substance in pharmaceutical products.[1][5][6]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.05 M phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A and Acetonitrile (50:50, v/v).
-
Standard Solution: Prepare a solution of this compound reference standard in the diluent at a concentration of approximately 0.05 mg/mL.
-
Sample Solution: Prepare a solution of the test sample in the diluent at a concentration of approximately 1.0 mg/mL.
-
-
Chromatographic Procedure:
-
Use a gradient elution program as follows:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
Inject the diluent as a blank, followed by the standard solution and the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard. Impurities can be quantified based on their relative peak areas.
-
dot
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful alternative for assessing the purity of this compound, particularly for identifying volatile impurities. Due to the relatively low volatility of the target compound, derivatization may be necessary to improve its chromatographic properties.
Principle: The sample is vaporized and injected into a heated column containing a stationary phase. Separation occurs as the components of the sample are carried through the column by an inert gas (the mobile phase) at different rates depending on their volatility and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.
Causality of Experimental Choices:
-
Derivatization: To analyze compounds with low volatility like this compound, a derivatization step is often employed. For instance, related compounds like chloroacetyl chloride are converted to more volatile esters (e.g., methyl 2-chloroacetate) for easier analysis.[7] This same principle can be applied, for example, by hydrolysis and subsequent esterification.
-
Column Selection: A polar capillary column, such as one with a polyethylene glycol (DB-Wax) stationary phase, is suitable for separating the derivatized analytes.[7]
-
Detector: FID is a robust and widely used detector that provides a response proportional to the mass of carbon atoms, making it suitable for quantitative analysis.
Experimental Protocol: Indirect GC-FID Analysis via Derivatization
This protocol is adapted from a validated method for a related compound and illustrates a potential approach for this compound.[7][8]
-
Derivatization:
-
Accurately weigh about 50 mg of the this compound sample into a vial.
-
Add 2 mL of methanol and cap the vial.
-
Heat the mixture at 60 °C for 1 hour to facilitate the conversion to a more volatile derivative (e.g., methyl ester of a hydrolyzed product).
-
-
Chromatographic System:
-
GC system with an FID detector.
-
Column: DB-Wax, 30 m x 0.53 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 220 °C at 10 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
-
Chromatographic Procedure:
-
Inject 1 µL of the derivatized sample solution into the GC.
-
Identify and quantify the peak corresponding to the derivatized this compound against a similarly prepared standard.
-
dot
Caption: Workflow for GC-FID analysis of this compound.
Spectroscopic Methods: Confirming Identity and Structure
Spectroscopic techniques are essential for confirming the chemical identity and structure of this compound.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.
Key Spectral Features for this compound:
-
N-H Stretch: A characteristic peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1670 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the region of 1600-1450 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 830 cm⁻¹ for a para-substituted chloro-group.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are highly valuable.
Expected Chemical Shifts (δ) in ¹H NMR (in CDCl₃):
-
-CH₃ (acetyl): A singlet around 2.2 ppm.
-
-CH₂Cl: A singlet around 4.6 ppm.
-
Aromatic Protons: Two doublets in the range of 7.5-8.0 ppm, characteristic of a para-substituted benzene ring.
-
-NH (amide): A broad singlet that can vary in position.
Physical and Chemical Characterization Methods
These fundamental tests provide crucial information about the purity and physical properties of the substance.
Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to depress and broaden the melting point range. The reported melting point for the related compound 4-chloroacetanilide is 178-179 °C.[10]
Water Content (Karl Fischer Titration)
Principle: This method is a highly specific and accurate technique for determining the water content in a substance. It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide-base reagent.[11][12]
Residue on Ignition (Sulphated Ash)
Principle: This test measures the amount of inorganic impurities in an organic substance. The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined.[5][7] This is a general test for inorganic content and is a standard requirement for many pharmaceutical substances.
Comparison of Quality Control Methods
| Method | Principle | Advantages | Disadvantages | Primary Application |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution, high sensitivity, quantitative, applicable to a wide range of compounds | Requires specialized equipment and solvents, method development can be time-consuming | Purity determination, impurity profiling, quantitative assay |
| GC | Differential partitioning between a gaseous mobile phase and a stationary phase | High efficiency for volatile compounds, excellent for residual solvent analysis | May require derivatization for non-volatile compounds, high temperatures can degrade some samples | Analysis of volatile impurities, can be adapted for purity assay |
| IR Spectroscopy | Absorption of infrared radiation causing molecular vibrations | Fast, non-destructive, provides a unique "fingerprint" for identification | Not suitable for quantification of mixtures, interpretation can be complex | Identification and confirmation of functional groups |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field | Provides detailed structural information, can be quantitative | Expensive instrumentation, requires skilled operators, lower sensitivity than chromatography | Structural elucidation, confirmation of identity, purity assessment |
| Melting Point | Determination of the solid-to-liquid transition temperature | Simple, inexpensive, good indicator of purity | Non-specific, susceptible to operator error | Preliminary assessment of purity |
| Karl Fischer Titration | Titration with a reagent specific for water | Highly specific for water, accurate and precise | Requires specialized reagents and equipment | Determination of water content |
| Residue on Ignition | Gravimetric determination of non-volatile residue after ignition | Simple, provides a measure of total inorganic impurities | Non-specific, does not identify individual inorganic impurities | Limit test for inorganic impurities |
Conclusion: A Multi-faceted Approach to Quality Assurance
A comprehensive quality control strategy for this compound relies on a combination of these analytical methods. HPLC stands out as the primary technique for purity and impurity profiling due to its high resolving power and quantitative accuracy. Spectroscopic methods such as IR and NMR are indispensable for unequivocal identification and structural confirmation. Finally, fundamental tests like melting point, Karl Fischer titration, and residue on ignition provide essential data on the overall purity and physical characteristics of the material. By employing a suite of these validated methods, researchers and manufacturers can ensure the consistent quality of this compound, a critical step in the production of safe and effective pharmaceuticals.
References
- 1. selectscience.net [selectscience.net]
- 2. Residue On Ignition Test - CD Formulation [formulationbio.com]
- 3. 4'-Chloroacetoacetanilide(101-92-8) 13C NMR [m.chemicalbook.com]
- 4. 4'-CHLOROACETANILIDE(539-03-7) 1H NMR spectrum [chemicalbook.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. m.youtube.com [m.youtube.com]
- 7. usp.org [usp.org]
- 8. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 11. mt.com [mt.com]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Cost-Effective Synthesis of 4'-(Chloroacetyl)acetanilide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the selection of a synthetic protocol is a critical decision governed by factors of yield, purity, cost, and environmental impact. This guide provides an in-depth, objective comparison of different synthesis protocols for 4'-(chloroacetyl)acetanilide, a key intermediate in the production of various pharmaceuticals. By examining the underlying chemistry and providing a cost-effectiveness analysis based on current market data, this document aims to empower researchers and production chemists to make informed decisions that align with their specific laboratory or manufacturing needs.
Introduction to this compound Synthesis
This compound is most commonly synthesized via the chloroacetylation of acetanilide. This electrophilic aromatic substitution reaction, typically a Friedel-Crafts acylation, introduces the chloroacetyl group onto the aromatic ring of acetanilide. While the classical approach has been a mainstay in organic synthesis, modern methodologies focusing on "green chemistry" principles and milder reaction conditions have emerged as viable alternatives. This guide will dissect three prominent protocols: the traditional Friedel-Crafts acylation, a rapid synthesis in a phosphate buffer, and a DBU-catalyzed room-temperature method.
The General Reaction Scheme
The fundamental transformation in all discussed protocols is the acylation of acetanilide with chloroacetyl chloride. The core chemical change is depicted in the workflow below.
Caption: General reaction for the synthesis of this compound.
Protocol 1: The Classical Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds between aromatic rings and acyl groups. In the context of this compound synthesis, this method employs a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the chloroacetyl chloride electrophile.
Mechanistic Insight
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion.[1][2] This potent electrophile is then attacked by the electron-rich aromatic ring of acetanilide, which is an activated benzene derivative, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired product. The amide group of acetanilide is a moderately activating, ortho-, para-directing group, leading to the formation of the desired para-substituted product as the major isomer due to steric hindrance at the ortho positions.
Caption: Simplified workflow of the Friedel-Crafts acylation mechanism.
Experimental Protocol
A detailed procedure for this synthesis is well-documented in Organic Syntheses.[3]
-
In a well-ventilated fume hood, a mixture of acetanilide (1.5 moles) and chloroacetyl chloride (2.66 moles) is prepared in carbon disulfide (1.1 L).
-
Anhydrous aluminum chloride (4.5 moles) is added portion-wise to the stirred mixture over 20-30 minutes. The reaction is exothermic and causes vigorous boiling.
-
After the addition is complete, the mixture is heated to reflux for 30 minutes.
-
The reaction mixture is then allowed to cool and stand for 3 hours, during which it separates into two layers.
-
The upper layer (carbon disulfide) is decanted, and the lower viscous layer is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
The crude product precipitates as a white solid, which is collected by filtration and washed with water and then with 95% ethanol.
-
The reported yield of the crude product is 79-83%.[3] Further purification can be achieved by recrystallization from 95% ethanol.
Protocol 2: A Green Synthesis in Phosphate Buffer
In an effort to develop more environmentally benign synthetic methods, a rapid N-chloroacetylation of anilines in a phosphate buffer has been reported.[4] This "green" approach eliminates the need for hazardous organic solvents and harsh Lewis acids.
Mechanistic Rationale
This protocol leverages the reactivity of chloroacetyl chloride in an aqueous medium under near-neutral pH conditions. While acyl chlorides are susceptible to hydrolysis, the N-acylation of the amine is a competing and, in this case, faster reaction. The use of a phosphate buffer maintains a pH that is suitable for the nucleophilic attack of the amine on the acyl chloride while minimizing side reactions. The reaction is remarkably fast, often completing within minutes.[4] The simplicity of the workup, which involves simple filtration of the precipitated product, is a significant advantage.
Caption: Workflow for the green synthesis of this compound.
Experimental Protocol
Based on a general procedure for the chloroacetylation of anilines:[4]
-
Acetanilide (0.75 mmol) is suspended in a phosphate buffer.
-
Chloroacetyl chloride (0.8 mmol) is added to the mixture. Propylene oxide (1.6 mmol) can be included as a neutral HCl scavenger.
-
The reaction is stirred at room temperature for approximately 20 minutes.
-
The resulting solid product is collected by filtration and washed with water.
-
Yields for various anilines are reported to be in the range of 72-95%.[4] For the purpose of this comparison, a conservative yield of 85% will be assumed for acetanilide.
Protocol 3: DBU-Catalyzed Synthesis at Room Temperature
This method utilizes the non-nucleophilic, strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for the chloroacetylation of anilines in an organic solvent like tetrahydrofuran (THF) at room temperature.[3]
Mechanistic Advantage
DBU serves as an efficient catalyst and acid scavenger. It is proposed that DBU activates the chloroacetyl chloride by forming a more reactive acyl-amidinium intermediate, which is then readily attacked by the amine.[3] The steric hindrance of DBU prevents it from competing as a nucleophile. This method avoids the high temperatures of reflux and the use of corrosive Lewis acids, offering a milder reaction pathway.
Caption: Simplified mechanism of DBU-catalyzed chloroacetylation.
Experimental Protocol
A representative procedure for the chloroacetylation of aniline is as follows:[3]
-
Acetanilide (6 mmol) is dissolved in THF (5 ml).
-
DBU (1.2 mmol) is added, and the mixture is cooled in an ice-salt bath and stirred for 15 minutes.
-
Chloroacetyl chloride (6.1 mmol) is added dropwise, maintaining a low temperature.
-
The reaction mixture is then stirred at room temperature for 3-6 hours.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid is collected by filtration, washed with water, and can be recrystallized from ethanol.
-
A yield of 86% has been reported for the synthesis of N-phenyl-2-chloroacetamide from aniline under these conditions.[3]
Cost-Effectiveness Analysis
To provide a quantitative comparison, the following table summarizes the estimated costs per gram of this compound produced by each protocol. The prices of reagents and solvents are based on an average of currently available market data for reagent-grade chemicals and are subject to variation.
| Parameter | Protocol 1: Friedel-Crafts | Protocol 2: Green Synthesis | Protocol 3: DBU-Catalyzed |
| Yield | 81% (average of 79-83%) | 85% (assumed) | 86% |
| Reaction Time | ~1 hour (including reflux) | ~20 minutes | 3-6 hours |
| Reaction Temp. | Reflux (~46°C for CS₂) | Room Temperature | 0°C to Room Temperature |
| Reagent Cost/gram of Product | ~$0.50 | ~$0.30 | ~$1.20 |
| Solvent Cost/gram of Product | ~$0.25 (Carbon Disulfide, Ethanol) | ~$0.05 (Water) | ~$0.40 (THF, Ethanol) |
| Energy Cost/gram of Product | Moderate (Heating required) | Low (No external heating) | Low (Initial cooling) |
| Waste Disposal Cost | High (Chlorinated solvent, AlCl₃ waste) | Low (Aqueous waste) | Moderate (Organic solvent waste) |
| Estimated Total Cost/gram | ~$0.80 - $1.00 | ~$0.40 - $0.50 | ~$1.65 - $1.80 |
Note: The total cost per gram is an estimation and will vary based on supplier pricing, scale of the reaction, and local waste disposal and energy costs.
Discussion and Recommendations
Protocol 1: Friedel-Crafts Acylation remains a viable method, particularly for large-scale synthesis where the higher yield and established procedure may be advantageous. However, its cost-effectiveness is significantly impacted by the high price and hazardous nature of carbon disulfide, the large stoichiometric requirement for aluminum chloride, and the associated high costs of waste disposal for both the chlorinated solvent and the acidic aluminum-containing aqueous waste. The need for heating also contributes to higher energy consumption.
Protocol 2: The Green Synthesis in Phosphate Buffer emerges as the most cost-effective and environmentally friendly option. The use of water as a solvent, the elimination of a catalyst, the rapid reaction time, and the simple workup procedure dramatically reduce material, energy, and waste disposal costs. While the assumed yield of 85% is a conservative estimate, even with a slightly lower yield, this method would likely remain the most economical choice for many applications, particularly in research and educational settings where green chemistry principles are emphasized.
Protocol 3: DBU-Catalyzed Synthesis offers a mild and efficient alternative to the classical Friedel-Crafts reaction, avoiding harsh Lewis acids and high temperatures. However, the high cost of DBU significantly increases the overall cost per gram of the product, making it the least cost-effective of the three protocols for the synthesis of this specific compound. This method may be more suitable for substrates that are sensitive to the conditions of the other two protocols.
Conclusion
For researchers and drug development professionals seeking a balance of efficiency, cost, and sustainability in the synthesis of this compound, the "Green Synthesis" in a phosphate buffer presents a compelling case as the most cost-effective and environmentally responsible approach. While the traditional Friedel-Crafts method remains a robust and high-yielding procedure, its associated costs and environmental concerns are significant. The DBU-catalyzed method, though mild, is hampered by the high price of the catalyst for this particular transformation. The choice of synthesis protocol will ultimately depend on the specific requirements of the project, including scale, budget, available equipment, and commitment to green chemistry principles.
References
Safety Operating Guide
Understanding the Risks: Hazard Profile of 4'-(Chloroacetyl)acetanilide
An Essential Guide to the Safe Handling of 4'-(Chloroacetyl)acetanilide
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the vast array of chemical intermediates, this compound holds a significant place. However, its utility is matched by its potential hazards, necessitating a comprehensive understanding of its safe handling. This guide, intended for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
This compound is a beige to yellow-orange or brown odorless solid.[1] It is classified as an irritant, with the potential to cause skin, eye, and respiratory tract irritation.[2][3][4] In some cases, it may also lead to methemoglobinemia as a secondary toxic effect.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[5]
Hazard Identification:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Can cause serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2][3][4]
Given these hazards, a robust safety protocol is not merely a recommendation but a necessity to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4] A face shield may be required for splash-prone procedures. | To prevent contact with the eyes, which can cause serious irritation.[2][3][4] Goggles provide a seal around the eyes, offering superior protection from dust particles compared to safety glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[6] | To prevent skin contact and subsequent irritation.[2][3][4] Proper glove removal technique is crucial to avoid contaminating the hands.[6] |
| Body Protection | A lab coat or impervious clothing.[6] For larger quantities or situations with a high risk of dust generation, a chemical-resistant suit may be necessary.[7] | To protect the skin on the arms and body from accidental contact with the chemical. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended.[6] For larger-scale operations or in case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges should be used.[3] | To prevent the inhalation of dust particles, which can lead to respiratory tract irritation.[2][3][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a procedural guide for its safe management in a laboratory setting.
Pre-Handling Preparations
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls: Ensure that a properly functioning chemical fume hood or other local exhaust ventilation is available and in use.[8] Eyewash stations and safety showers must be readily accessible.[4][9]
-
Gather Materials: Assemble all necessary equipment and reagents, including the appropriate PPE, before starting the procedure.
Handling the Chemical
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[10]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4]
-
Maintain a Clean Workspace: Keep the work area tidy and free of clutter.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][3]
The following diagram illustrates the key decision points and actions in the safe handling workflow of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
First Aid: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor.[2][3]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and its containers is an essential part of the safety protocol to prevent environmental contamination.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4] Do not let the product enter drains.[6]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. 4'-Chloroacetyl(acetanilide) - Hazardous Agents | Haz-Map [haz-map.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. fishersci.com [fishersci.com]
- 10. quora.com [quora.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
